molecular formula C28H27F2N7O3 B12382435 (R)-DZD1516

(R)-DZD1516

Cat. No.: B12382435
M. Wt: 547.6 g/mol
InChI Key: IDQNCHCNBVCUHC-DEOSSOPVSA-N
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Description

(R)-DZD1516 is a useful research compound. Its molecular formula is C28H27F2N7O3 and its molecular weight is 547.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H27F2N7O3

Molecular Weight

547.6 g/mol

IUPAC Name

5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine

InChI

InChI=1S/C28H27F2N7O3/c1-17-10-18(4-5-22(17)39-19-6-9-37-25(13-19)32-16-34-37)35-27-26-21(31-15-33-27)11-20(38-3)12-23(26)40-24-7-8-36(2)14-28(24,29)30/h4-6,9-13,15-16,24H,7-8,14H2,1-3H3,(H,31,33,35)/t24-/m0/s1

InChI Key

IDQNCHCNBVCUHC-DEOSSOPVSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)O[C@H]4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)OC4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5

Origin of Product

United States

Foundational & Exploratory

(R)-DZD1516: A Technical Guide to its Mechanism of Action in HER2+ Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DZD1516 is an orally bioavailable, potent, and highly selective, reversible tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1] Overexpression of HER2 is a key driver in a significant subset of breast cancers, leading to aggressive tumor growth and a poor prognosis.[2] this compound is specifically designed to target HER2-driven malignancies, with a particular focus on its ability to penetrate the blood-brain barrier (BBB), a critical feature for treating brain metastases, a common complication in patients with HER2-positive (HER2+) breast cancer.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in HER2+ cells, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its anti-tumor effects by selectively binding to the intracellular tyrosine kinase domain of the HER2 receptor. This binding action inhibits the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that promote cancer cell proliferation, survival, and invasion.[1] By blocking these pathways, this compound effectively halts the oncogenic signals driven by HER2 overexpression.[4]

A key characteristic of this compound is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR). This selectivity, reported to be over 300-fold, is significant as it minimizes off-target effects commonly associated with less selective TKIs, such as diarrhea and skin rash.[4]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell Line / TargetValue (nM)Reference(s)
IC50 (Enzymatic Assay) HER20.56[4]
IC50 (pHER2 Inhibition) BT474C1 (HER2+)4.4[4]
IC50 (pEGFR Inhibition) A431 (EGFR+)1455[4]
GI50 (Cell Proliferation) BT474C1 (HER2+)20[4]
GI50 (Cell Proliferation) A431 (EGFR+)8867[4]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Xenograft ModelTreatmentDosageTumor Growth Inhibition (TGI) / EffectReference(s)
Brain Metastasis (BM) This compound100 mg/kg48% TGI[5]
This compound150 mg/kg79% TGI[5]
Leptomeningeal Metastasis (LM) This compound100 mg/kg57% TGI[5]
This compound150 mg/kg81% TGI[5]
Subcutaneous (SC) This compound100 mg/kgTumor Remission[5]
This compound150 mg/kgTumor Remission[5]

Table 3: In Vivo pHER2 Inhibition in BT474C1 Subcutaneous Xenograft Model

Treatment DosageTime PointpHER2 InhibitionReference(s)
50 mg/kg0.25 hours>94%[5]
50 mg/kg6 hoursSustained Inhibition[5]
150 mg/kg24 hours89%[5]

Signaling Pathway Analysis

This compound's inhibition of HER2 phosphorylation directly impacts downstream signaling cascades crucial for cancer cell survival and proliferation. The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS DZD1516 This compound DZD1516->HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits HER2, blocking downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

HER2 Enzymatic Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on HER2 kinase activity.

Kinase_Assay_Workflow Start Prepare Assay Plate Add_Enzyme Add Recombinant HER2 Enzyme Start->Add_Enzyme Add_Compound Add this compound (or vehicle control) Add_Enzyme->Add_Compound Incubate1 Pre-incubate Add_Compound->Incubate1 Add_Substrate Add ATP and Peptide Substrate Incubate1->Add_Substrate Incubate2 Incubate to allow phosphorylation Add_Substrate->Incubate2 Detect Detect Phosphorylation (e.g., ADP-Glo™) Incubate2->Detect Analyze Calculate IC50 Detect->Analyze Xenograft_Workflow Start Implant HER2+ Cancer Cells into Mice Tumor_Growth Allow Tumors to Establish Start->Tumor_Growth Treatment Administer this compound (or vehicle) Tumor_Growth->Treatment Monitor Monitor Tumor Volume and Body Weight Treatment->Monitor Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitor->Endpoint

References

(R)-DZD1516: A Profile of a Highly Selective HER2 Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of (R)-DZD1516, a potent and reversible tyrosine kinase inhibitor (TKI) with a remarkable selectivity for Human Epidermal Growth Factor Receptor 2 (HER2) over Epidermal Growth Factor Receptor (EGFR). This compound's unique characteristics, including its high selectivity and ability to penetrate the blood-brain barrier, position it as a promising therapeutic agent for HER2-positive cancers, particularly those with central nervous system (CNS) metastases.[1][2][3][4] This document details the quantitative data from key preclinical assays, outlines the experimental methodologies, and visualizes the relevant signaling pathways and experimental workflows.

Executive Summary

This compound demonstrates a compelling selectivity for HER2 over wild-type EGFR, a critical attribute for minimizing off-target toxicities commonly associated with less selective TKIs, such as diarrhea and skin rash.[1][2] Preclinical data reveals an over 300-fold selectivity in cellular assays, a finding corroborated by enzymatic assays.[5] This high degree of selectivity is a key differentiator for this compound in the landscape of HER2-targeted therapies.

Data Presentation

The selectivity of this compound for HER2 versus EGFR has been quantified through both enzymatic and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values from these preclinical studies.

Table 1: Enzymatic Assay - Inhibitory Concentration (IC50) of this compound

TargetThis compound IC50 (nM)
HER20.56

This data highlights the potent enzymatic inhibition of HER2 by this compound.

Table 2: Cellular Assays - IC50 and GI50 of this compound

Assay TypeCell LineTargetThis compound IC50/GI50 (nM)Selectivity (fold)
pHER2 InhibitionBT474C1HER24.4>300
pEGFR InhibitionA431EGFR1455
Cell ProliferationBT474C1HER2+20>440
Cell ProliferationA431EGFR+8867

These cellular assay results demonstrate the potent and highly selective inhibition of HER2 phosphorylation and HER2-dependent cell proliferation by this compound, with minimal impact on EGFR signaling and EGFR-dependent cell growth.[1][3][6]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the selectivity profile of this compound.

HER2 Enzymatic Kinase Assay

The in vitro kinase activity of this compound against HER2 was determined using a biochemical assay that measures the phosphorylation of a substrate by the purified HER2 kinase domain.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human HER2 kinase domain is incubated with a generic tyrosine kinase substrate, such as a poly(Glu-Tyr) peptide.

  • Inhibitor Addition: A range of concentrations of this compound is added to the reaction mixture.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

    • Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

    • Luminescence-based Assays: Employing assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.

    • Antibody-based Detection: Using a phospho-tyrosine specific antibody to detect the phosphorylated substrate, often in an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the HER2 kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Phosphorylation Assays (pHER2 and pEGFR)

Cell-based assays were utilized to assess the inhibitory effect of this compound on the phosphorylation of HER2 and EGFR in their respective cellular environments.

Methodology:

  • Cell Culture:

    • HER2-overexpressing cells: BT474C1, a human breast ductal carcinoma cell line known for high HER2 expression, was used.[1]

    • EGFR-overexpressing cells: A431, a human epidermoid carcinoma cell line with high levels of wild-type EGFR, was employed.[1]

  • Compound Treatment: Cells are treated with increasing concentrations of this compound for a specified period.

  • Cell Lysis: After treatment, the cells are lysed to extract total cellular proteins.

  • Quantification of Phosphorylated and Total Protein: The levels of phosphorylated HER2 (pHER2), total HER2, phosphorylated EGFR (pEGFR), and total EGFR are measured using methods such as:

    • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated and total forms of the receptors.

    • ELISA (Enzyme-Linked Immunosorbent Assay): Cell lysates are added to wells coated with a capture antibody for the target protein (e.g., total HER2). A detection antibody specific for the phosphorylated form is then used for quantification.

  • IC50 Calculation: The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the phosphorylation of the target receptor relative to untreated controls.

Cell Proliferation Assay

The antiproliferative activity of this compound was evaluated in both HER2-dependent and EGFR-dependent cancer cell lines.

Methodology:

  • Cell Seeding: BT474C1 and A431 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with a serial dilution of this compound for a prolonged period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

  • GI50 Determination: The concentration of this compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a generalized experimental workflow.

HER2_Signaling_Pathway HER2 HER2 Dimerization Heterodimerization HER2->Dimerization HER3 HER3 HER3->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 Signaling Pathway.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Homodimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Experimental_Workflow Cell_Culture Cell Culture (BT474C1 or A431) Compound_Treatment DZD1516 Treatment (Dose-Response) Cell_Culture->Compound_Treatment Assay Endpoint Assay Compound_Treatment->Assay Data_Analysis Data Analysis (IC50/GI50 Calculation) Assay->Data_Analysis

Caption: Cellular Assay Experimental Workflow.

References

Preclinical Evaluation of (R)-DZD1516: A Brain-Penetrant HER2 Inhibitor for Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of (R)-DZD1516, a potent, selective, and orally bioavailable HER2 tyrosine kinase inhibitor (TKI) with the significant advantage of full blood-brain barrier (BBB) penetration. Designed to address the unmet need in HER2-positive breast cancer, particularly in patients with central nervous system (CNS) metastases, DZD1516 has demonstrated promising antitumor activity in various preclinical models. This document details the key quantitative data, experimental methodologies, and relevant biological pathways associated with its preclinical assessment.

Quantitative Data Summary

The preclinical efficacy of DZD1516 has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings, offering a comparative look at its potency, selectivity, and antitumor effects.

Table 1: In Vitro Potency and Selectivity
Assay TypeCell Line / TargetParameterValueReference
Enzymatic AssayHER2IC₅₀0.56 nM[1]
pHER2 InhibitionBT474C1IC₅₀4.4 nM[1][2]
pEGFR InhibitionA431IC₅₀1455 nM[1][2]
Selectivity pEGFR / pHER2 Ratio >300-fold [2]
Cell ProliferationBT474C1 (HER2+)GI₅₀20 nM
Cell ProliferationA431 (EGFR+)GI₅₀8867 nM[1]
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
Model TypeTreatment GroupDosageTumor Growth Inhibition (TGI)Reference
Brain Metastasis (BM)DZD1516100 mg/kg48%[1]
DZD1516150 mg/kg79%[1]
Leptomeningeal Metastasis (LM)DZD1516100 mg/kg57%[1]
DZD1516150 mg/kg81%[1]
Subcutaneous (SC)DZD1516100 mg/kgTumor Remission[2]
DZD1516150 mg/kgTumor Remission[2]
Table 3: Pharmacokinetic Parameters
SpeciesParameterValueReference
RatKp,uu,CSF0.76
MonkeyKp,uu,CSF1.4
HumanKp,uu,CSF (DZD1516)~2.1[2][3]
HumanKp,uu,CSF (DZ2678 - active metabolite)~0.76[2][3]
HumanElimination Half-life15-19 hours[4]
HumanAccumulation (Multiple Doses)~2-fold[4]

Signaling Pathway and Mechanism of Action

DZD1516 is a reversible and highly selective inhibitor of the HER2 receptor tyrosine kinase. In HER2-positive breast cancer, the HER2 receptor is overexpressed, leading to receptor dimerization and constitutive activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways. These pathways are crucial for cell proliferation, survival, and invasion. DZD1516 competitively binds to the ATP-binding pocket of the HER2 kinase domain, inhibiting its autophosphorylation and subsequently blocking the activation of these oncogenic signaling cascades. Its high selectivity for HER2 over EGFR minimizes off-target effects commonly associated with less selective TKIs, such as diarrhea and skin rash.[2][4]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER_dimer HER2 Dimerization (Homo/Hetero) HER2->HER_dimer Overexpression p_HER2 p-HER2 (Autophosphorylation) HER_dimer->p_HER2 PI3K PI3K p_HER2->PI3K RAS RAS p_HER2->RAS DZD1516 This compound DZD1516->p_HER2 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Transcription Cell_Response Cell Proliferation, Survival, Invasion Transcription->Cell_Response

Caption: DZD1516 inhibits HER2 autophosphorylation, blocking downstream signaling.

Preclinical Experimental Workflow

The preclinical evaluation of DZD1516 followed a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment. This systematic approach ensures a thorough understanding of the compound's pharmacological profile before clinical translation.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Translation enzymatic Enzymatic Assays (HER2 Kinase Activity) selectivity Kinase Selectivity Panel (>120 Kinases) enzymatic->selectivity cellular_potency Cellular Assays (pHER2/pEGFR Inhibition) selectivity->cellular_potency proliferation Cell Proliferation Assays (GI₅₀ Determination) cellular_potency->proliferation permeability BBB Permeability Assays (Caco-2, P-gp/BCRP) proliferation->permeability pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) permeability->pk_pd efficacy Xenograft Efficacy Models (SC, BM, LM) pk_pd->efficacy safety Toxicology Studies efficacy->safety phase1 Phase 1 Clinical Trial (NCT04509596) safety->phase1

Caption: Systematic workflow for the preclinical evaluation of DZD1516.

Detailed Experimental Protocols

The following section details the methodologies for the key experiments conducted during the preclinical evaluation of DZD1516. These protocols are based on the methods described in the supplementary materials of the primary research publication.[2]

In Vitro Assays

4.1.1 HER2 Enzymatic Assay

  • Objective: To determine the direct inhibitory activity of DZD1516 on HER2 kinase.

  • Method: Recombinant human HER2 protein was incubated with a specific substrate and ATP in a kinase buffer. DZD1516 was added at various concentrations. The kinase reaction was allowed to proceed for a specified time at 30°C and then stopped. The amount of phosphorylated substrate was quantified using a luminescence-based assay.

  • Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

4.1.2 Cellular Phosphorylation Assays (pHER2 and pEGFR)

  • Objective: To measure the inhibition of HER2 and EGFR phosphorylation in a cellular context.

  • Cell Lines: BT474C1 (HER2-overexpressing human breast carcinoma) and A431 (EGFR-overexpressing human epidermoid carcinoma).

  • Method: Cells were seeded in 96-well plates and starved overnight. The cells were then treated with various concentrations of DZD1516 for 2 hours. Following treatment, cells were lysed, and the levels of phosphorylated HER2 (Tyr1248) and phosphorylated EGFR (Tyr1068) were measured using a sandwich ELISA format.

  • Data Analysis: IC₅₀ values were determined from the dose-response curves.

4.1.3 Cell Proliferation Assay

  • Objective: To assess the antiproliferative effect of DZD1516 on cancer cell lines.

  • Method: BT474C1 and A431 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with a range of DZD1516 concentrations for 72 hours. Cell viability was assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: GI₅₀ (concentration for 50% growth inhibition) values were calculated from the resulting dose-response curves.

4.1.4 BBB Permeability and Efflux Transporter Assay

  • Objective: To evaluate the potential of DZD1516 to cross the BBB and to determine if it is a substrate of efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

  • Method: A Caco-2 cell monolayer model was used to assess bidirectional permeability (apical to basolateral and basolateral to apical). To test for efflux transporter interaction, the permeability assay was conducted in the presence and absence of known inhibitors of P-gp and BCRP.

  • Data Analysis: The apparent permeability coefficient (Papp) was calculated. An efflux ratio (Papp B-A / Papp A-B) of less than 2 indicates that the compound is not a significant substrate of the efflux transporters.

In Vivo Animal Studies

4.2.1 Animal Models

  • Animals: Female BALB/c nude mice, aged 6-8 weeks.

  • Cell Line for Xenografts: BT474C1 cells engineered to express luciferase (BT474C1-Luci Mono1) for bioluminescence imaging.

4.2.2 Subcutaneous (SC) Xenograft Model

  • Tumor Implantation: 5 x 10⁶ BT474C1-Luci Mono1 cells were injected subcutaneously into the right flank of the mice.

  • Treatment: When tumors reached an average volume of 150-250 mm³, mice were randomized into treatment groups. DZD1516 was administered orally, twice daily (BID).

  • Efficacy Assessment: Tumor volume was measured twice weekly with calipers. Body weight was monitored as an indicator of toxicity.

4.2.3 Brain Metastasis (BM) Xenograft Model

  • Tumor Implantation: 2 x 10⁵ BT474C1-Luci Mono1 cells were stereotactically injected into the cerebrum of the mice.

  • Treatment: Treatment was initiated 3 days post-implantation. DZD1516 was administered orally (BID).

  • Efficacy Assessment: Tumor growth was monitored using bioluminescence imaging (BLI) on a weekly basis. Animal survival was also a key endpoint.

4.2.4 Leptomeningeal Metastasis (LM) Xenograft Model

  • Tumor Implantation: 5 x 10⁵ BT474C1-Luci Mono1 cells were injected into the cisterna magna of the mice.

  • Treatment: Treatment began 3 days after cell inoculation.

  • Efficacy Assessment: Tumor burden was assessed by BLI. Clinical signs of disease progression and overall survival were monitored.

4.2.5 Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

  • PK Analysis: Following oral administration of DZD1516 to tumor-bearing mice, plasma and brain tissue were collected at various time points. Drug concentrations were determined by LC-MS/MS to calculate key PK parameters. The unbound brain-to-plasma concentration ratio (Kp,uu,CSF) was determined to quantify BBB penetration.

  • PD Analysis: For pharmacodynamic assessment, tumors from the SC model were collected at different times after a single dose of DZD1516. The levels of pHER2 in the tumor tissue were analyzed by immunohistochemistry (IHC) to correlate drug exposure with target inhibition.[2]

Conclusion

The comprehensive preclinical data for this compound strongly support its development as a novel therapeutic agent for HER2-positive breast cancer. Its high potency, selectivity against HER2 over EGFR, and, most notably, its ability to fully penetrate the blood-brain barrier, position it as a promising candidate to address the significant challenge of CNS metastases. The in vivo studies have demonstrated significant tumor growth inhibition in both intracranial and subcutaneous models. These preclinical findings have provided a solid foundation for the ongoing clinical evaluation of DZD1516 in patients with HER2-positive metastatic breast cancer.[2][5]

References

A Potent, CNS-Penetrant HER2 Inhibitor for Metastatic Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of DZD1516

For Researchers, Scientists, and Drug Development Professionals

Abstract

DZD1516 is an orally bioavailable, reversible, and highly selective tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1] Developed by Dizal Pharmaceutical, DZD1516 was specifically engineered for high blood-brain barrier (BBB) penetration to address the significant unmet need in patients with HER2-positive metastatic breast cancer (MBC), a patient population with a high incidence of central nervous system (CNS) metastases.[2][3] Preclinical and clinical data have demonstrated its potent anti-tumor activity, favorable pharmacokinetic profile, and manageable safety profile, both as a monotherapy and in combination with other HER2-targeted agents.[4][5] This guide provides a comprehensive overview of the discovery and development history of DZD1516, detailing its mechanism of action, preclinical research, and clinical trial findings.

Discovery and Design

The development of DZD1516 was driven by the need for a potent and selective HER2 inhibitor with excellent BBB penetration.[2][6] The design strategy focused on optimizing the structure-activity relationship to achieve high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), thereby minimizing EGFR-related toxicities such as diarrhea and skin rash.[2][3] The 4-([2][6][7]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl scaffold, also found in tucatinib (B611992), was utilized to confer HER2 selectivity.[2] This scaffold occupies the ATP binding back pocket adjacent to the gatekeeper residue, enhancing binding potency to the HER2 protein.[2]

Further optimization focused on improving metabolic stability and brain penetration. The (S)-enantiomer, designated as DZD1516, was selected based on its potent HER2 inhibition and favorable pharmacokinetic properties.[2][8] A key feature of DZD1516 is that it is not a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are major contributors to low CNS penetration of many drugs.[2][7]

Mechanism of Action

DZD1516 is an ATP-competitive inhibitor of the HER2 tyrosine kinase.[2] By binding to the ATP-binding site of the HER2 protein, it blocks the phosphorylation and activation of the receptor.[1] This, in turn, inhibits downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. The inhibition of these pathways ultimately leads to cell death in HER2-expressing tumor cells.[1]

Simplified DZD1516 Mechanism of Action in HER2+ Cancer Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DZD1516 DZD1516 HER2 HER2 Receptor Tyrosine Kinase DZD1516->HER2 Inhibits Apoptosis Apoptosis DZD1516->Apoptosis Induces PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Activates MAPK MAPK Pathway HER2->MAPK Activates ATP ATP ATP->HER2 Binds Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation

Caption: Simplified DZD1516 Mechanism of Action in HER2+ Cancer Cells.

Preclinical Development

In Vitro Studies
  • Enzymatic and Cellular Assays: DZD1516 demonstrated potent and selective inhibition of HER2. In an enzymatic assay, it showed an IC50 value of 0.56 nM against HER2.[9] In the HER2-overexpressing BT474C1 cell line, DZD1516 inhibited pHER2 with an IC50 of 4.4 nM.[2] In contrast, its activity against wild-type EGFR was significantly lower, with an IC50 of 1455 nM for pEGFR in A431 cells, indicating over 300-fold selectivity for HER2.[2][3] This high selectivity is a key differentiating feature of DZD1516.

ParameterValueCell Line/AssayReference
HER2 IC50 (Enzymatic) 0.56 nMEnzymatic Assay[9]
pHER2 IC50 (Cellular) 4.4 nMBT474C1[2]
pEGFR IC50 (Cellular) 1455 nMA431[2]
Selectivity (pEGFR/pHER2) >300-fold[2][3]
Cell Proliferation GI50 (HER2+) 20 nMHER2-positive cells[9]
Cell Proliferation GI50 (EGFRwt) 8867 nMA431[9]
In Vivo Studies
  • Xenograft Models: The anti-tumor activity of DZD1516 was evaluated in various xenograft mouse models, including subcutaneous, brain metastasis (BM), and leptomeningeal metastasis (LM) models.[2][9]

    • In a BM model, DZD1516 at 100 mg/kg and 150 mg/kg resulted in tumor growth inhibition (TGI) of 48% and 79%, respectively.[2][9] The activity at 150 mg/kg was significantly better than that of tucatinib at its maximum tolerated dose in mice.[2]

    • In an LM model, DZD1516 at 100 and 150 mg/kg showed TGI values of 57% and 81%, respectively.[9]

    • In a subcutaneous xenograft model, DZD1516 demonstrated dose-dependent tumor remission.[9]

    • Pharmacokinetic studies in a BT474C1-Luci Mono1 subcutaneous xenograft mouse model showed that a 50 mg/kg dose of DZD1516 led to over 94% inhibition of pHER2 at 0.25 hours post-administration, with activity lasting for 6 hours.[9] A 150 mg/kg dose resulted in 89% pHER2 inhibition over 24 hours.[9]

Xenograft ModelDose (mg/kg)Tumor Growth Inhibition (TGI)Reference
Brain Metastasis (BM) 10048%[2][9]
15079%[2][9]
Leptomeningeal Metastasis (LM) 10057%[9]
15081%[9]
  • Combination Studies: Preclinical studies also explored the synergistic effects of DZD1516 in combination with HER2 antibody-drug conjugates (ADCs) like T-DM1 and T-DXd (trastuzumab deruxtecan).[3][5] The combination demonstrated enhanced anti-tumor activity in both subcutaneous and brain metastasis xenograft models compared to the ADCs alone.[3][5]

Pharmacokinetics and BBB Penetration

A defining feature of DZD1516 is its ability to fully penetrate the BBB.[3][7] In vitro studies showed that both DZD1516 and its active metabolite, DZ2678, have good permeability and are not substrates of P-gp and BCRP efflux pumps.[7] This was confirmed in preclinical animal models, with Kp,uu,CSF values (a measure of unbound drug concentration in the cerebrospinal fluid relative to plasma) in rats and monkeys ranging from 0.57 to 4.1.[9]

Clinical Development

Phase 1 Clinical Trial (WEN-JI1)

The first-in-human, multi-center, open-label, Phase 1 dose-escalation study (WEN-JI1; NCT04509596; CTR20202424) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of DZD1516 monotherapy in patients with HER2+ metastatic breast cancer who had relapsed from standard of care.[2][6]

  • Study Design: Patients received DZD1516 orally twice daily (BID) in continuous 21-day cycles across six dose levels ranging from 25 mg to 300 mg.[2][6]

  • Patient Population: As of August 2022, 23 patients were enrolled and dosed.[2] A significant portion of the patients (65.2%) had CNS metastases at study entry.[2][3] The patients were heavily pre-treated, with a median of seven prior lines of systemic therapies.[2][6]

WEN-JI1 Phase 1 Trial Workflow Start Patient Enrollment (HER2+ MBC, Relapsed/Refractory) Dose_Escalation Dose Escalation Cohorts (25mg to 300mg BID) Start->Dose_Escalation Treatment DZD1516 Monotherapy (21-day cycles) Dose_Escalation->Treatment Evaluation Safety, Tolerability, PK, and Preliminary Efficacy Assessment Treatment->Evaluation Continuous Monitoring MTD_Determination Determine Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) Evaluation->MTD_Determination

Caption: WEN-JI1 Phase 1 Trial Workflow.

Clinical Findings
  • Safety and Tolerability: DZD1516 was generally well-tolerated at doses up to 250 mg BID.[3][6] Dose-limiting toxicities were reported at the 300 mg dose, leading to the determination of 250 mg BID as the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[2][4][6] The most common treatment-emergent adverse events (TEAEs) included headache, vomiting, nausea, and decreased hemoglobin.[2][7] Importantly, no wild-type EGFR-related AEs, such as diarrhea or rash, were observed at doses of 250 mg and below, consistent with its high selectivity.[3][7]

Adverse EventFrequencyGradeReference
Headache 42.9%Most Grade 1/2[7]
Vomiting 38.1%Most Grade 1/2[7]
Nausea 23.8%Most Grade 1/2[7]
Hemoglobin Decreased 23.8%Most Grade 1/2[7]
Diarrhea or Rash Not reported at ≤ 250 mg-[6][7]
  • Pharmacokinetics: The combined plasma exposure of DZD1516 and its active metabolite DZ2678 increased in a dose-proportional manner.[7] The elimination half-life was approximately 15-19 hours.[7] A roughly 2-fold accumulation of DZD1516 was observed after multiple doses.[5][7] Crucially, the mean Kp,uu,CSF was 2.1 for DZD1516 and 0.76 for DZ2678, confirming excellent CNS penetration in patients.[2][6]

ParameterDZD1516DZ2678 (Active Metabolite)Reference
Mean Kp,uu,CSF 2.10.76[2][6]
Elimination Half-life ~15-19 hours-[7]
  • Efficacy: In a heavily pretreated patient population, the best anti-tumor response observed with DZD1516 monotherapy was stable disease in intracranial, extracranial, and overall lesions.[2][6][10]

Future Directions

The promising preclinical and Phase 1 data for DZD1516 have established it as a potent, selective, and CNS-penetrant HER2 inhibitor with a favorable safety profile.[6] Further clinical evaluation is warranted.[2] The recommended Phase 2 dose of 250 mg BID provides a solid foundation for future studies.[6]

Given the synergistic effects observed in preclinical models, the next logical step is to evaluate DZD1516 in combination with other standard-of-care agents for HER2+ breast cancer, such as HER2-targeted antibodies and ADCs.[4][11] These combination therapies hold the potential to further improve outcomes for patients with HER2-positive metastatic breast cancer, especially those with brain metastases.[4]

Experimental Protocols

In Vitro pHER2 and pEGFR Inhibition Assays
  • Objective: To determine the cellular potency and selectivity of DZD1516.

  • Cell Lines: BT474C1 (HER2-overexpressing) and A431 (wild-type EGFR-overexpressing).[2]

  • Methodology:

    • Cells are seeded in appropriate culture plates and allowed to attach overnight.

    • Cells are then treated with serial dilutions of DZD1516 for a specified period.

    • Following treatment, cells are lysed, and protein concentrations are determined.

    • Phosphorylated HER2 (pHER2) and phosphorylated EGFR (pEGFR) levels are quantified using a validated immunoassay method (e.g., ELISA or Western Blot).

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of DZD1516 in various tumor models.

  • Animal Model: Immunocompromised mice (e.g., nude mice).[2]

  • Methodology:

    • Tumor Implantation:

      • Subcutaneous (SC): HER2-positive tumor cells (e.g., BT474C1) are injected subcutaneously into the flank of the mice.[2]

      • Brain Metastasis (BM): Tumor cells are implanted intracerebrally.[2]

      • Leptomeningeal Metastasis (LM): Tumor cells are injected into the cerebrospinal fluid.[9]

    • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups. DZD1516 is administered orally at specified doses and schedules.[2]

    • Efficacy Assessment: Tumor volume is measured regularly (for SC models) or monitored via bioluminescence imaging (for BM and LM models). Tumor growth inhibition (TGI) is calculated at the end of the study.[2]

Pharmacokinetic Analysis
  • Objective: To determine the pharmacokinetic properties of DZD1516 and its metabolites.

  • Sample Collection: Plasma and cerebrospinal fluid (CSF) samples are collected from patients at various time points after DZD1516 administration.[2]

  • Methodology:

    • Concentrations of DZD1516 and its active metabolite DZ2678 in plasma and CSF are determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) bioanalytical method.[2]

    • Non-compartmental pharmacokinetic analysis is performed using software such as Phoenix WinNonlin to calculate parameters like AUC (area under the curve), half-life, and Kp,uu,CSF.[2]

References

(R)-DZD1516: A Deep Dive into its Pharmacological Profile for the Treatment of HER2-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

(R)-DZD1516 is an investigational, orally bioavailable, reversible, and highly selective tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2).[1] Overexpression of HER2 is a key driver in a significant subset of breast cancers and other solid tumors, leading to aggressive disease and poor prognosis.[1] this compound has been specifically designed for potent and selective inhibition of HER2, including notable penetration of the blood-brain barrier (BBB), a critical feature for treating central nervous system (CNS) metastases.[2] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively binding to the intracellular tyrosine kinase domain of the HER2 receptor, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[1] The HER2 pathway, upon activation, typically involves homodimerization or heterodimerization with other members of the ErbB family (e.g., EGFR/HER1, HER3, HER4), leading to the activation of critical cell signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are integral to cell proliferation, survival, and differentiation. By inhibiting HER2, this compound effectively abrogates these signals, leading to the suppression of tumor growth and induction of apoptosis in HER2-overexpressing cancer cells.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER_dimer HER Dimerization (HER2/HER2, HER2/HER3) HER2->HER_dimer Dimerization PI3K PI3K HER_dimer->PI3K Activates RAS RAS HER_dimer->RAS Activates DZD1516 This compound DZD1516->HER2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified HER2 Signaling Pathway and Inhibition by this compound.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies, as well as a Phase 1 clinical trial. The data are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity
ParameterCell Line/EnzymeValueReference
HER2 Kinase Inhibition (IC50) Recombinant HER20.56 nM[3]
pHER2 Inhibition (IC50) BT474C1 (HER2+)4.4 nM[3]
pEGFR Inhibition (IC50) A431 (EGFR+)1455 nM[3]
Selectivity (pEGFR IC50 / pHER2 IC50) ->300-fold[3][4]
Cell Proliferation Inhibition (GI50) BT474C1 (HER2+)20 nM[3]
Cell Proliferation Inhibition (GI50) A431 (EGFR+)8867 nM[3]
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
ModelTreatmentDoseTumor Growth Inhibition (TGI)Reference
Brain Metastasis (BM) This compound100 mg/kg48%[5]
Brain Metastasis (BM) This compound150 mg/kg79%[5]
Leptomeningeal Metastasis (LM) This compound100 mg/kg57%[5]
Leptomeningeal Metastasis (LM) This compound150 mg/kg81%[5]
Table 3: Human Pharmacokinetic Parameters (Phase 1 Study)
ParameterValueReference
Elimination Half-life (t1/2) ~15-19 hours[2]
Blood-Brain Barrier Penetration (Kp,uu,CSF) 2.1[6]
Active Metabolite (DZ2678) Kp,uu,CSF 0.76[6]
Maximum Tolerated Dose (MTD) 250 mg BID[6]
Recommended Phase 2 Dose (RP2D) 250 mg BID[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

In_Vitro_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cellular Assays cluster_pHER2 pHER2/pEGFR Inhibition cluster_proliferation Cell Proliferation Enzyme Recombinant HER2 Kinase Incubation Incubate with this compound Enzyme->Incubation Substrate Substrate (e.g., Poly(Glu,Tyr)) Substrate->Incubation ATP ATP ATP->Incubation Detection Measure ADP production (e.g., ADP-Glo Assay) Incubation->Detection Cell_Culture Culture BT474C1 (HER2+) and A431 (EGFR+) cells Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Lysates Prepare cell lysates Treatment->Lysates Proliferation_Assay Measure cell viability (e.g., AlamarBlue assay) Treatment->Proliferation_Assay Western_Blot Western Blot for pHER2/pEGFR Lysates->Western_Blot

Figure 2: General Workflow for In Vitro Experimental Procedures.

1. HER2 Kinase Enzymatic Assay: The inhibitory activity of this compound against the HER2 kinase was determined using a biochemical assay. Recombinant HER2 enzyme was incubated with a peptide substrate (e.g., Poly(Glu,Tyr)) and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). The reaction was initiated by the addition of ATP. The amount of ADP produced, which is proportional to kinase activity, was quantified using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.

2. Cellular pHER2 and pEGFR Inhibition Assays:

  • Cell Culture: HER2-overexpressing BT474C1 cells and EGFR-overexpressing A431 cells were cultured in appropriate media.

  • Treatment: Cells were treated with various concentrations of this compound for a specified period.

  • Western Blotting: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membranes were blocked and then incubated with primary antibodies specific for phosphorylated HER2 (pHER2) and phosphorylated EGFR (pEGFR). After washing, the membranes were incubated with a corresponding secondary antibody, and the protein bands were visualized using a chemiluminescence detection system.

3. Cell Proliferation Assay: BT474C1 and A431 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of this compound. After a 72-hour incubation period, cell viability was assessed using a reagent such as AlamarBlue, which measures metabolic activity. The fluorescence was read on a plate reader to determine the concentration of this compound that inhibited cell growth by 50% (GI50).

In Vivo Xenograft Models

In_Vivo_Workflow cluster_subcutaneous Subcutaneous Xenograft Model cluster_brain_metastasis Orthotopic Brain Metastasis Model SC_Implantation Subcutaneously implant BT474C1 cells into nude mice SC_Tumor_Growth Monitor tumor growth SC_Implantation->SC_Tumor_Growth SC_Treatment Administer this compound orally SC_Tumor_Growth->SC_Treatment SC_Measurement Measure tumor volume and pharmacodynamic markers (pHER2) SC_Treatment->SC_Measurement BM_Implantation Intracranially implant BT474C1-luc cells into nude mice BM_Tumor_Growth Monitor tumor growth via bioluminescence imaging BM_Implantation->BM_Tumor_Growth BM_Treatment Administer this compound orally BM_Tumor_Growth->BM_Treatment BM_Measurement Measure tumor burden and survival BM_Treatment->BM_Measurement

Figure 3: General Workflow for In Vivo Xenograft Studies.

1. Subcutaneous Xenograft Model: HER2-positive BT474C1 cells were implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice). Once tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered orally at specified doses and schedules. Tumor volume was measured regularly with calipers. At the end of the study, tumors were excised for pharmacodynamic analysis, such as immunohistochemistry for pHER2.

2. Orthotopic Brain Metastasis Xenograft Model: To evaluate the efficacy of this compound against CNS metastases, an orthotopic brain metastasis model was established. Luciferase-expressing BT474C1 cells (BT474C1-luc) were stereotactically implanted into the brains of immunodeficient mice. Tumor growth was monitored non-invasively using bioluminescence imaging. Once brain tumors were established, mice were treated with this compound. The primary endpoints were tumor burden, as measured by bioluminescence, and overall survival.

Human Pharmacokinetic Analysis

The pharmacokinetic properties of this compound were evaluated in a Phase 1, multicenter, open-label, dose-escalation study in patients with HER2-positive metastatic breast cancer (NCT04509596).[2] Eligible patients received oral doses of this compound. Blood and cerebrospinal fluid (CSF) samples were collected at various time points to determine the concentrations of this compound and its active metabolite, DZ2678. Pharmacokinetic parameters, including half-life, maximum concentration (Cmax), and the brain-to-plasma concentration ratio (Kp,uu,CSF), were calculated using non-compartmental analysis.

Conclusion

This compound is a potent and highly selective HER2 inhibitor with a promising pharmacological profile. Its high selectivity for HER2 over EGFR suggests a potential for a favorable safety profile with reduced EGFR-related toxicities.[2][4] Notably, this compound demonstrates excellent blood-brain barrier penetration, a critical attribute for addressing the significant unmet medical need in patients with HER2-positive breast cancer and brain metastases.[6] The preclinical and early clinical data presented in this whitepaper support the continued development of this compound as a potential new therapeutic option for patients with HER2-positive malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety in this patient population.[6]

References

(R)-DZD1516: A Deep Dive into Target Engagement in HER2-Positive Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

(R)-DZD1516 is an orally bioavailable, central nervous system (CNS) penetrant, reversible, and selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2] This technical guide provides an in-depth analysis of the target engagement of this compound in cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Executive Summary

This compound demonstrates potent and selective inhibition of HER2 kinase activity. Preclinical studies highlight its ability to significantly suppress the proliferation of HER2-overexpressing cancer cells with minimal impact on cells expressing wild-type epidermal growth factor receptor (EGFR). The compound's high selectivity and ability to cross the blood-brain barrier address a critical unmet need in the treatment of HER2-positive metastatic breast cancer, particularly in patients with CNS metastases.[1][3][4] This document collates the pivotal preclinical data that forms the basis of its clinical development.

Quantitative Analysis of Target Engagement

The inhibitory activity of DZD1516 and its active metabolite, DZ2678, has been quantified through both enzymatic and cellular assays. The data underscores the compound's high potency against its intended target, HER2, and its selectivity over EGFR.

Cellular Activity: Phosphorylation Inhibition

In cellular assays, DZD1516 potently inhibits the autophosphorylation of HER2 (pHER2) in HER2-overexpressing cell lines. The BT474C1 cell line, a well-established model for HER2-positive breast cancer, was utilized to determine the cellular IC50. In contrast, the A431 cell line, which overexpresses wild-type EGFR, was used to assess selectivity. DZD1516 exhibited over 300-fold selectivity for HER2 over EGFR in these cellular contexts.[1][2]

CompoundTargetCell LineIC50 (nM)Selectivity (fold)
DZD1516 pHER2BT474C14.4[1][2]>300
DZD1516 pEGFRA4311455[1]
Cellular Activity: Anti-proliferative Effects

The biological consequence of HER2 inhibition is a reduction in cancer cell proliferation. The anti-proliferative activity of DZD1516 was quantified by determining the GI50 (concentration for 50% growth inhibition) in the same cell lines. The results mirror the high potency and selectivity observed in the phosphorylation assays.[1]

CompoundCell LineTarget OverexpressionGI50 (nM)
DZD1516 BT474C1HER220[1][2]
DZD1516 A431Wild-type EGFR8867[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the descriptions provided in the primary literature.[1]

Cellular pHER2 Inhibition Assay

This assay quantifies the ability of DZD1516 to inhibit HER2 autophosphorylation in a cellular context.

  • Cell Culture: BT474C1 cells are cultured in appropriate media and seeded into multi-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of DZD1516 for a specified period (e.g., 2 hours).

  • Cell Lysis: Following treatment, the cells are washed and lysed to extract total protein.

  • Quantification of pHER2: The levels of phosphorylated HER2 (pHER2) and total HER2 in the cell lysates are quantified using a sensitive immunoassay method, such as ELISA or Meso Scale Discovery (MSD).

  • Data Analysis: The ratio of pHER2 to total HER2 is calculated for each concentration of DZD1516. The results are normalized to vehicle-treated controls, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell Proliferation (GI50) Assay

This assay measures the effect of DZD1516 on the growth of cancer cell lines.

  • Cell Seeding: BT474C1 or A431 cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Incubation: Cells are incubated with a range of concentrations of DZD1516 for an extended period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric reagent, such as CellTiter-Glo®, which measures ATP content as an indicator of metabolically active cells.

  • Data Analysis: The luminescence or absorbance signal is measured. The GI50 value is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a non-linear regression model.

Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

HER2 Signaling Pathway and DZD1516 Inhibition

The following diagram illustrates the canonical HER2 signaling pathway, which promotes cell proliferation and survival, and indicates the point of inhibition by DZD1516.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus HER2 HER2 Receptor HER2_dimer HER2 Dimerization (Homodimer/Heterodimer) HER2->HER2_dimer Ligand Binding (for heterodimers) Autophosphorylation Tyrosine Kinase Domain Autophosphorylation HER2_dimer->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS DZD1516 DZD1516 DZD1516->Autophosphorylation Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

DZD1516 inhibits HER2 autophosphorylation, blocking downstream signaling.
Experimental Workflow for Cellular pHER2 Inhibition Assay

This workflow diagram outlines the key steps involved in determining the cellular IC50 of DZD1516 for pHER2 inhibition.

pHER2_Assay_Workflow start Start step1 Seed HER2-overexpressing cells (e.g., BT474C1) in 96-well plates. start->step1 step2 Treat cells with serial dilutions of DZD1516 for a defined time. step1->step2 step3 Lyse cells to extract total protein. step2->step3 step4 Quantify pHER2 and Total HER2 levels using immunoassay (e.g., MSD, ELISA). step3->step4 step5 Calculate pHER2/Total HER2 ratio. Normalize to vehicle control. step4->step5 step6 Plot dose-response curve and calculate IC50 value using four-parameter logistic fit. step5->step6 end End step6->end

Workflow for determining the cellular IC50 of DZD1516 on HER2 phosphorylation.

References

In Vitro Characterization of (R)-DZD1516: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (R)-DZD1516, a potent and highly selective, reversible inhibitor of the human epidermal growth factor receptor 2 (HER2). The data presented herein summarizes its enzymatic and cellular activity, selectivity profile, and the detailed methodologies employed in its preclinical evaluation.

Core Data Summary

The in vitro activity of this compound was assessed through a series of enzymatic and cellular assays to determine its potency and selectivity. All quantitative data are summarized in the tables below for clear comparison.

Table 1: Enzymatic and Cellular Inhibitory Activity of this compound
TargetAssay TypeMetricValue (nM)Cell Line
HER2EnzymaticIC₅₀0.56[1][2]-
pHER2CellularIC₅₀4.4[1][2]BT474C1[1][2]
pEGFR (wild-type)CellularIC₅₀1455[1][2]A431[1][2]
Table 2: Cell Proliferation Inhibition by this compound
Cell LineTarget ExpressionMetricValue (nM)
HER2-positive cellsHER2GI₅₀20[2]
A431Wild-type EGFRGI₅₀8867[2]
Table 3: Kinase Selectivity Profile of this compound
Kinase InhibitionNumber of KinasesDetails
>50% inhibition12 out of 121Further IC₅₀ values were determined for these 12 kinases.[1]

This compound demonstrates potent and selective inhibition of HER2, with over 300-fold selectivity against wild-type EGFR in cellular assays.[1][3]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

HER2 Enzymatic Assay

The inhibitory activity of this compound against the HER2 kinase was determined using a biochemical assay that measures the phosphorylation of a substrate. A common method, such as an ADP-Glo™ Kinase Assay, involves the following general steps:

  • Reagent Preparation : Dilute the HER2 enzyme, substrate (e.g., Poly (Glu4,Tyr1)), ATP, and test compounds (including this compound) in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

  • Reaction Initiation : In a 384-well plate, add the inhibitor or vehicle (DMSO), followed by the HER2 enzyme. Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation : Allow the reaction to proceed at room temperature for a specified time, typically 1 hour.

  • Signal Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to generate a luminescent signal.

  • Data Analysis : Measure luminescence using a plate reader. The signal positively correlates with the amount of ADP produced and thus the kinase activity. Calculate IC₅₀ values by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (pHER2 and pEGFR)

The effect of this compound on the phosphorylation of HER2 and EGFR in a cellular context was evaluated using a cellular phosphorylation assay, likely an in-cell Western blot or a similar immunoassay.

  • Cell Culture and Treatment :

    • HER2-overexpressing BT474C1 cells and wild-type EGFR-expressing A431 cells are cultured in appropriate media.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are then treated with various concentrations of this compound or a vehicle control for a specified period.

  • Cell Lysis : After treatment, the cells are washed and lysed to extract cellular proteins.

  • Immunodetection :

    • The cell lysates are transferred to an assay plate.

    • The levels of phosphorylated HER2 (pHER2) and phosphorylated EGFR (pEGFR) are detected using specific primary antibodies against the phosphorylated forms of the receptors.

    • A secondary antibody conjugated to a detectable label (e.g., a fluorescent dye or an enzyme) is then added.

  • Signal Quantification and Normalization : The signal is measured using a plate reader. To normalize for cell number, the total protein concentration in each well is determined, or a parallel detection of total HER2 and total EGFR is performed.

  • Data Analysis : The percentage of inhibition of phosphorylation is calculated for each concentration of this compound, and IC₅₀ values are determined by non-linear regression analysis.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using a cell viability assay, such as the MTT or Alamar-Blue assay.

  • Cell Seeding : HER2-positive breast cancer cells (e.g., BT474) and HER2-negative cells (e.g., A431) are seeded in 96-well plates at an optimized density and allowed to attach overnight.

  • Compound Treatment : Cells are treated with a range of concentrations of this compound or a vehicle control and incubated for a period of 72 hours.

  • Viability Assessment :

    • For an MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.

    • For an Alamar-Blue assay, the reagent is added to each well, and after an incubation period, the fluorescence is measured.

  • Data Analysis : The absorbance or fluorescence values are used to calculate the percentage of cell growth inhibition. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.

Visualizations

HER2 Signaling Pathway Inhibition by this compound

This compound is a reversible inhibitor of HER2, a receptor tyrosine kinase.[4] Upon binding to the ATP-binding site of the HER2 kinase domain, it blocks the autophosphorylation of the receptor. This inhibition prevents the activation of downstream signaling pathways critical for cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][6]

Caption: Inhibition of the HER2 signaling pathway by this compound.

Experimental Workflow for Cellular Phosphorylation Assay

The following diagram illustrates the general workflow for determining the inhibitory effect of this compound on HER2 phosphorylation in a cellular context.

Cellular_Phosphorylation_Workflow start Start cell_culture Culture HER2-positive (BT474C1) cells start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with this compound (various concentrations) seeding->treatment lysis Lyse cells to extract proteins treatment->lysis detection Detect pHER2 using specific antibodies lysis->detection quantification Quantify signal and normalize to total protein detection->quantification analysis Calculate % inhibition and determine IC50 quantification->analysis end End analysis->end

Caption: Workflow for the cellular phosphorylation assay.

Logical Relationship of this compound Selectivity

This diagram illustrates the high selectivity of this compound for HER2 over wild-type EGFR, as demonstrated by the significant difference in their cellular IC₅₀ values.

Caption: Selectivity of this compound for HER2 versus EGFR.

References

An In-depth Technical Guide to (R)-DZD1516 and its Active Metabolite DZ2678: A Selective, Brain-Penetrant HER2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

Executive Summary

(R)-DZD1516 is an orally bioavailable, potent, and highly selective, reversible tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2). A key characteristic of DZD1516 is its designed ability to fully penetrate the blood-brain barrier (BBB), addressing a critical unmet need in the treatment of HER2-positive cancers, particularly breast cancer with central nervous system (CNS) metastases. Upon administration, DZD1516 is metabolized to its active metabolite, DZ2678, which also demonstrates potent HER2 inhibition. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound and DZ2678, including their mechanism of action, pharmacology, and detailed experimental methodologies.

Clarification on Therapeutic Indication

Initial inquiries regarding this topic suggested a potential link between this compound and the treatment of relapsed/refractory peripheral T-cell lymphoma (PTCL) via the JAK/STAT signaling pathway. Our comprehensive review of the scientific literature indicates that This compound is a HER2 inhibitor developed for solid tumors, such as HER2-positive breast cancer.

The association with PTCL and JAK/STAT signaling pertains to a different investigational drug from the same developer, Dizal Pharmaceutical, named golidocitinib (DZD4205) . Golidocitinib is a selective JAK1 inhibitor that has been approved in China for the treatment of relapsed or refractory PTCL. This guide will focus exclusively on the established mechanism and data for this compound and its metabolite DZ2678.

Mechanism of Action and Selectivity

This compound is an ATP-competitive inhibitor that selectively binds to the kinase domain of HER2, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] Overexpression of HER2 leads to the formation of HER2-containing homodimers and heterodimers (most notably with HER3), which potently activate pro-survival and proliferative signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways.[2][3] By inhibiting HER2 phosphorylation, DZD1516 effectively abrogates these oncogenic signals, leading to cell death in HER2-expressing tumor cells.[1]

A critical design feature of DZD1516 is its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR). This selectivity is intended to minimize EGFR-related toxicities commonly associated with less selective TKIs, such as diarrhea and skin rash.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its active metabolite DZ2678.

Table 1: In Vitro Potency and Selectivity
CompoundTarget/AssayCell LineIC50 / GI50 (nM)SelectivityReference
This compound HER2 (enzymatic)-0.56-
pHER2 (cellular)BT474C14.4>300-fold vs. pEGFR[5]
pEGFR (cellular)A4311455-[6]
Cell ProliferationBT474C1 (HER2+)20>440-fold vs. A431[6]
Cell ProliferationA431 (EGFR+)8867-[6]
DZ2678 HER2 (enzymatic)-0.95-

IC50: Half maximal inhibitory concentration. GI50: Half maximal growth inhibition.

Table 2: Preclinical Pharmacokinetics and Efficacy
CompoundSpeciesParameterValueModel SystemReference
This compound RatKp,uu,brain0.57 - 0.87-
RatKp,uu,CSF0.76-[5]
MonkeyKp,uu,CSF4.1-
MousepHER2 Inhibition>94% (at 6h)BT474C1-Luci Mono1 SC Xenograft (50 mg/kg)[6]
MouseTumor Growth Inhibition (TGI)79%Brain Metastasis (BM) Xenograft (150 mg/kg)[6]
MouseTumor Growth Inhibition (TGI)81%Leptomeningeal Metastasis (LM) Xenograft (150 mg/kg)[6]
DZ2678 RatKp,uu,brain0.12 - 0.23-
MonkeyKp,uu,CSF0.865-[2]

Kp,uu,brain: Unbound brain-to-plasma partition ratio. Kp,uu,CSF: Unbound cerebrospinal fluid-to-plasma partition ratio.

Table 3: Clinical Pharmacokinetics (Phase 1, NCT04509596)
CompoundParameterValuePatient PopulationReference
This compound Elimination Half-life (single dose)13.4 – 22.5 hoursHER2+ Metastatic Breast Cancer (MBC)[7]
Elimination Half-life (multiple doses)~15 - 19 hoursHER2+ MBC[8]
Accumulation (AUC, multiple doses)~2-foldHER2+ MBC[8]
Mean Kp,uu,CSF2.1HER2+ MBC with CNS metastases[3]
DZ2678 Mean Kp,uu,CSF0.76HER2+ MBC with CNS metastases[3]

Mandatory Visualizations

Diagram 1: HER2 Signaling Pathway Inhibition by DZD1516

HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_dimer HER2/HER3 Heterodimer HER2_dimer->HER2_dimer ADP ADP HER2_dimer->ADP PI3K PI3K HER2_dimer->PI3K p Grb2_SOS Grb2/SOS HER2_dimer->Grb2_SOS DZD1516 This compound DZD1516->HER2_dimer Inhibition ATP ATP ATP->HER2_dimer Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p ERK->Transcription

Caption: DZD1516 inhibits HER2 autophosphorylation, blocking PI3K/Akt and MAPK pathways.

Diagram 2: Preclinical Brain Metastasis Xenograft Workflow

Preclinical_Workflow start Start: HER2+ Tumor Cells (e.g., BT474C1-Luci) culture Cell Culture & Harvesting start->culture injection Intracerebral Implantation into Immunocompromised Mice culture->injection monitoring Tumor Growth Monitoring (Bioluminescence Imaging) injection->monitoring treatment Treatment Initiation (Vehicle vs. DZD1516) monitoring->treatment assessment Efficacy Assessment: - Tumor Growth Inhibition (TGI) - Survival Analysis treatment->assessment endpoint Endpoint Analysis: - Pharmacokinetics (Plasma, Brain) - Pharmacodynamics (pHER2 IHC) assessment->endpoint end End endpoint->end

Caption: Workflow for evaluating DZD1516 in a brain metastasis xenograft model.

Diagram 3: Metabolic Conversion of DZD1516 to DZ2678

Metabolism DZD1516 This compound Parent Drug DZ2678 DZ2678 Active Metabolite DZD1516->DZ2678 N-demethylation Enzyme CYP450 Enzymes (Hepatic Metabolism)

Caption: DZD1516 undergoes N-demethylation to form the active metabolite DZ2678.

Experimental Protocols

In Vitro HER2 Enzymatic Assay
  • Objective: To determine the direct inhibitory activity of DZD1516 and DZ2678 on HER2 kinase enzymatic activity.

  • Methodology:

    • A recombinant human HER2 kinase enzyme is used.

    • The assay is typically performed in a 96- or 384-well plate format.

    • Serial dilutions of the test compounds (DZD1516, DZ2678) are prepared in DMSO and added to the wells.

    • The kinase reaction is initiated by adding a reaction mixture containing the HER2 enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), and ATP (often radiolabeled [γ-³²P]ATP or in a system like ADP-Glo™).

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20-60 minutes).

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified.

      • For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity.

      • For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured, which is proportional to kinase activity.

    • Data are normalized to controls (vehicle for 0% inhibition, no enzyme for 100% inhibition).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]

Cellular HER2 Phosphorylation (pHER2) Assay
  • Objective: To measure the ability of DZD1516 to inhibit HER2 autophosphorylation in a cellular context.

  • Methodology:

    • HER2-overexpressing cells (e.g., BT474C1) are seeded in multi-well plates and cultured to a specified confluency.

    • Cells are serum-starved for several hours to reduce basal receptor activation.

    • Cells are treated with various concentrations of DZD1516 for a defined period.

    • Following treatment, cells are lysed with a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

    • The total protein concentration in the lysates is quantified (e.g., using a BCA assay).

    • The levels of phosphorylated HER2 (pHER2) and total HER2 are measured using a quantitative immunoassay, such as a sandwich ELISA or Western blotting.

    • The pHER2 signal is normalized to the total HER2 signal for each sample.

    • IC50 values are determined by plotting the normalized pHER2 levels against the drug concentration and fitting to a dose-response curve.[2]

Subcutaneous and Brain Metastasis Xenograft Models
  • Objective: To evaluate the in vivo anti-tumor efficacy of DZD1516 as a monotherapy and in combination with other agents.

  • Methodology:

    • Cell Preparation: HER2-positive human cancer cells engineered to express luciferase (e.g., BT474C1-Luci Mono1) are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel.

    • Animal Model: Female immunodeficient mice (e.g., nude or SCID mice, 4-6 weeks old) are used.

    • Tumor Implantation:

      • Subcutaneous (SC) Model: A defined number of cells (e.g., 3 x 10⁶) are injected subcutaneously into the flank of the mice.[2]

      • Brain Metastasis (BM) Model: A defined number of cells are stereotactically injected directly into the brain parenchyma (intracerebral implantation).[2]

    • Tumor Growth Monitoring:

      • For SC models, tumor volume is measured regularly with calipers (Volume = (width)² x length/2).

      • For BM and other models using luciferase-tagged cells, tumor burden is monitored non-invasively using bioluminescence imaging (BLI).

    • Treatment: Once tumors reach a predetermined size (e.g., 50-200 mm³), mice are randomized into treatment groups. DZD1516 is administered orally (e.g., twice daily) at various dose levels. Control groups receive the vehicle.

    • Efficacy Endpoints:

      • Tumor Growth Inhibition (TGI) is calculated based on tumor volume changes relative to the control group.

      • Overall survival is monitored.

      • For pharmacodynamic assessments, tumors are collected at specific time points post-dosing to measure pHER2 levels by immunohistochemistry (IHC).[2][6]

Clinical Development Overview

This compound was evaluated in a Phase 1, multi-center, open-label, dose-escalation study (WEN-JI1, NCT04509596).[3][9]

  • Population: Patients with HER2-positive metastatic breast cancer who had relapsed from standard of care. A significant portion of enrolled patients (65.2%) had baseline CNS metastases.[2][7]

  • Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of DZD1516 monotherapy.[3][9]

  • Dosing: Doses ranged from 25 mg to 300 mg, administered orally twice daily (BID).[2]

  • Key Findings:

    • The maximum tolerated dose (MTD) was established at 250 mg BID.[2][3]

    • The most common adverse events included headache, vomiting, and decreased hemoglobin. Notably, common EGFR-related toxicities like diarrhea and rash were not observed at or below the MTD.[2]

    • Pharmacokinetic analysis confirmed excellent CNS penetration, with a mean unbound CSF-to-plasma partition ratio (Kp,uu,CSF) of 2.1 for DZD1516.[2][3]

    • The best overall response observed was stable disease, which is notable in a heavily pre-treated patient population (median of 7 prior systemic therapies).[2][3]

Further clinical evaluation of DZD1516, likely in combination with other HER2-targeted agents, is warranted.[2][3]

References

Methodological & Application

Application Notes: (R)-DZD1516 In Vitro Assay Protocol for HER2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DZD1516 is an orally bioavailable, potent, and selective reversible tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1][2][3] It is designed to penetrate the blood-brain barrier, offering a potential treatment for HER2-positive metastatic breast cancer, including cases with central nervous system (CNS) metastases.[1][3] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity and high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR).[1][4][5]

These application notes provide detailed protocols for in vitro assays to evaluate the inhibitory activity of this compound on HER2 signaling and cell proliferation. The described methods are essential for characterizing the potency and selectivity of this compound and similar HER2 inhibitors.

Data Presentation

The following tables summarize the in vitro inhibitory activities of this compound.

Table 1: Enzymatic and Cellular Inhibitory Activity of this compound

Assay TypeTarget/Cell LineEndpointThis compound IC₅₀/GI₅₀ (nM)
Enzymatic AssayHER2IC₅₀0.56[1][6]
Cellular AssayBT474C1 (HER2 overexpressing)pHER2 Inhibition (IC₅₀)4.4[6]
Cellular AssayA431 (EGFR wild-type)pEGFR Inhibition (IC₅₀)1455[1]
Cell Proliferation AssayBT474C1 (HER2 overexpressing)GI₅₀20[1][6]
Cell Proliferation AssayA431 (EGFR wild-type)GI₅₀8867[1][6]

Table 2: Selectivity Profile of this compound

ComparisonSelectivity Ratio ((IC₅₀ EGFR)/(IC₅₀ HER2))
pEGFR vs. pHER2 Inhibition>300-fold[1]

Experimental Protocols

Western Blot Analysis of HER2 Phosphorylation

This protocol details the procedure to assess the inhibition of HER2 phosphorylation in a HER2-overexpressing cell line upon treatment with this compound.

a. Cell Culture and Treatment

  • Culture BT474C1 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO-treated) group.

b. Protein Extraction and Quantification

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

c. SDS-PAGE and Western Blotting

  • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-HER2 (p-HER2), total HER2, phospho-Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis

  • Quantify the band intensities using densitometry software.

  • Normalize the p-HER2 and p-Akt signals to their respective total protein signals.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay

This protocol is for determining the effect of this compound on the proliferation of HER2-positive cancer cells.

a. Cell Seeding and Treatment

  • Seed BT474C1 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Treat the cells with the different concentrations of this compound. Include a vehicle control.

b. Incubation and Viability Assessment

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

c. Data Analysis

  • Measure the absorbance or luminescence for each well.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log concentration of this compound and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value using non-linear regression.

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Dimerization RAS RAS HER2->RAS Activates PI3K PI3K HER3->PI3K Activates DZD1516 This compound DZD1516->HER2 Inhibits Autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

Caption: HER2 Signaling Pathway and this compound Inhibition.

References

Application Notes: Evaluating the Efficacy of (R)-DZD1516 in Animal Models of Brain Metastases

References

Pharmacokinetic and pharmacodynamic analysis of (R)-DZD1516

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DZD1516 is a potent, reversible, and highly selective HER2 (Human Epidermal Growth Factor Receptor 2) tyrosine kinase inhibitor (TKI) designed for significant blood-brain barrier penetration.[1][2][3][4] This makes it a promising therapeutic agent for HER2-positive cancers, particularly those with central nervous system (CNS) metastases, a common occurrence in patients with metastatic breast cancer.[2][3] this compound has demonstrated encouraging preclinical and clinical activity, with a favorable safety profile.[1][2] These application notes provide a summary of its pharmacokinetic and pharmacodynamic properties and detailed protocols for its analysis.

Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and its active metabolite, DZ2678.

Table 1: In Vitro Pharmacodynamics of this compound
ParameterValueCell Line/Assay Condition
HER2 Kinase Inhibition (IC50) 0.56 nMEnzymatic Assay
pHER2 Inhibition (IC50) 4.4 nMBT474C1 cells
pEGFR Inhibition (IC50) 1455 nMA431 cells
Selectivity (pEGFR/pHER2) >300-fold
Cell Proliferation (GI50) 20 nMHER2+ cells
hERG IC50 3.29 µMIn vitro safety pharmacology
Table 2: In Vivo Pharmacodynamics of this compound in Xenograft Models
Animal ModelDosageEffect
Subcutaneous Xenograft 50 mg/kg>94% pHER2 inhibition at 0.25h, lasting for 6h
150 mg/kg89% pHER2 inhibition, lasting for 24h
Brain Metastasis Model 100 mg/kg48% Tumor Growth Inhibition (TGI)
150 mg/kg79% TGI
Leptomeningeal Metastasis Model 100 mg/kg57% TGI
150 mg/kg81% TGI
Table 3: Pharmacokinetic Parameters of this compound and its Active Metabolite (DZ2678)
ParameterThis compoundDZ2678Species/Condition
Elimination Half-life ~15-19 hoursNot specifiedHuman
Accumulation (AUC) ~2-fold on multiple dosesNot specifiedHuman
CNS Penetration (Kp,uu,CSF) 2.10.76Human
P-gp and BCRP Substrate NoNoIn vitro

Signaling Pathway

This compound is an ATP-competitive inhibitor that targets the HER2 receptor tyrosine kinase. By binding to the ATP pocket, it prevents the autophosphorylation of HER2, thereby inhibiting downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular HER2 HER2 pHER2 pHER2 HER2->pHER2 Autophosphorylation ATP ATP ATP->HER2 DZD1516 This compound DZD1516->HER2 Inhibits PI3K PI3K pHER2->PI3K Activates MAPK MAPK pHER2->MAPK Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Kinase_Assay_Workflow A Prepare Reagents: This compound dilutions HER2 enzyme ATP Substrate B Add reagents to 384-well plate A->B C Incubate at RT for 60 min B->C D Add detection reagent (e.g., ADP-Glo™) C->D E Incubate at RT for 40 min D->E F Read luminescence E->F G Calculate IC50 F->G pHER2_Assay_Workflow A Seed BT474C1 cells in 96-well plates B Incubate for 24h A->B C Treat with this compound dilutions B->C D Incubate for 2h C->D E Lyse cells and collect protein lysates D->E F Measure pHER2 levels (e.g., ELISA, Western Blot) E->F G Calculate IC50 F->G Xenograft_Workflow A Implant BT474C1 cells subcutaneously in immunocompromised mice B Allow tumors to reach a specified size A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle daily C->D E Measure tumor volume and body weight regularly D->E F Collect tumors at the end of the study for pharmacodynamic analysis E->F G Calculate TGI F->G

References

Application Notes and Protocols for (R)-DZD1516 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the dosing and administration of (R)-DZD1516 in preclinical studies, designed for researchers, scientists, and drug development professionals. The information is based on published preclinical data for this potent, highly selective, and blood-brain barrier-penetrant HER2 inhibitor.

Overview of this compound

This compound is a reversible tyrosine kinase inhibitor (TKI) specifically targeting the HER2 receptor.[1][2] Its high selectivity for HER2 over wild-type EGFR minimizes certain side effects.[3][4] A key feature of this compound is its ability to effectively cross the blood-brain barrier, making it a promising candidate for treating HER2-positive cancers with central nervous system (CNS) metastases.[3][4][5] Preclinical studies have demonstrated its antitumor activity in various xenograft models, both as a monotherapy and in combination with other anti-cancer agents.[4]

Quantitative Dosing and Administration Data

The following tables summarize the quantitative data on the dosing and administration of this compound in various preclinical models.

Table 1: In Vivo Dosing of this compound in Mouse Xenograft Models
Model TypeCell LineDosing (Monotherapy)Dosing (Combination Therapy)Efficacy Outcome
Subcutaneous (SC) XenograftBT474C1-Luci Mono150 mg/kg6.25 mg/kg with T-DM1At 50 mg/kg, >94% pHER2 inhibition at 0.25h, lasting for 6h.[6] At 150 mg/kg, 89% pHER2 inhibition lasting for 24h.[6] Doses of 100 mg/kg and 150 mg/kg led to tumor remission.[3]
Brain Metastasis (BM) XenograftBT474C1-Luci Mono1100 mg/kg, 150 mg/kg100 mg/kg twice daily with T-DM1 (15 mg/kg every 2 weeks)[3]48% and 79% tumor growth inhibition (TGI) at 100 and 150 mg/kg, respectively.[6] Synergistic antitumor activity with T-DM1 and DS-8201a.[7]
Leptomeningeal Metastasis (LM) XenograftBT474C1-Luci Mono1100 mg/kg, 150 mg/kgNot specified57% and 81% TGI at 100 and 150 mg/kg, respectively.[6]
Table 2: Pharmacokinetic Parameters of this compound in Different Species
SpeciesParameterValue
RatKp,uu,CSF0.76[1]
MonkeyKp,uu,CSF1.4[1]

*Kp,uu,CSF represents the unbound brain-to-plasma partition ratio in the cerebrospinal fluid, indicating the extent of CNS penetration.

Table 3: In Vitro Activity of this compound
AssayCell LineParameterValue
pHER2 InhibitionBT474C1IC504.4 nM[1][3]
pEGFR InhibitionA431IC501455 nM[3]
Cell ProliferationHER2+ cellsGI50~20 nM[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a general workflow for preclinical evaluation.

HER2_Signaling_Pathway Mechanism of Action of this compound HER2 HER2 Receptor pHER2 Phosphorylated HER2 (pHER2) HER2->pHER2 Phosphorylation DZD1516 This compound DZD1516->pHER2 Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) pHER2->Downstream_Signaling Tumor_Growth Tumor Cell Proliferation and Survival Downstream_Signaling->Tumor_Growth Promotes

Mechanism of Action of this compound

Experimental_Workflow General Preclinical Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Xenograft Models Enzymatic_Assay Enzymatic Assay (HER2 Kinase Activity) Cell_Proliferation Cell Proliferation Assay (e.g., BT474 cells) Enzymatic_Assay->Cell_Proliferation pHER2_Inhibition pHER2 Inhibition Assay Cell_Proliferation->pHER2_Inhibition Model_Establishment Xenograft Model Establishment (SC, BM, or LM) pHER2_Inhibition->Model_Establishment Dosing This compound Administration (Monotherapy or Combination) Model_Establishment->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis Tumor_Measurement->PK_PD_Analysis

General Preclinical Evaluation Workflow

Experimental Protocols

The following are generalized protocols based on the available information and standard practices for conducting preclinical studies with TKIs. Specific details such as the vehicle for drug formulation were not available in the searched literature.

In Vitro pHER2 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting HER2 phosphorylation.

Materials:

  • BT474C1 cell line (HER2-overexpressing)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibodies (anti-pHER2, anti-total HER2)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Plate reader

Protocol:

  • Seed BT474C1 cells in 96-well plates and culture overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Perform an ELISA or Western blot to detect pHER2 and total HER2 levels.

  • Normalize the pHER2 signal to the total HER2 signal.

  • Plot the percentage of pHER2 inhibition against the concentration of this compound and calculate the IC50 value.

Subcutaneous Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in a subcutaneous tumor model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • BT474C1-Luci Mono1 cells

  • Matrigel (optional)

  • This compound

  • Dosing vehicle (not specified in literature, a common vehicle is 0.5% methylcellulose)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant BT474C1-Luci Mono1 cells (typically 5 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.

  • Monitor tumor growth regularly.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound at the desired doses (e.g., 50, 100, 150 mg/kg) and schedule. The route of administration is likely oral gavage, but this is not explicitly stated in the preclinical literature.

  • Administer the vehicle to the control group.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Brain Metastasis Xenograft Mouse Model

Objective: To assess the efficacy of this compound in a CNS metastasis model.

Materials:

  • Immunocompromised mice

  • BT474C1-Luci Mono1 cells (engineered with a reporter like luciferase)

  • Stereotactic injection apparatus

  • Bioluminescence imaging system

  • This compound

  • Dosing vehicle

Protocol:

  • Anesthetize the mice and secure them in a stereotactic frame.

  • Intracerebrally implant BT474C1-Luci Mono1 cells into a specific brain region (e.g., striatum).

  • Monitor tumor growth in the brain using bioluminescence imaging.

  • Once tumor engraftment is confirmed, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle as described in the subcutaneous model protocol.

  • Monitor tumor progression via bioluminescence imaging at regular intervals.

  • Monitor for neurological symptoms and general health.

  • At the study endpoint, euthanize the mice and collect brain tissue for histological or other analyses.

Safety and Tolerability

In preclinical studies, this compound was generally well-tolerated at efficacious doses. Further safety and toxicology studies would be required for regulatory submissions.

Disclaimer: These notes and protocols are for informational purposes only and are based on publicly available preclinical data. Researchers should develop and validate their own specific protocols based on their experimental needs and in accordance with institutional and regulatory guidelines.

References

(R)-DZD1516 solubility and stability for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DZD1516 is a potent and selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) with the ability to penetrate the blood-brain barrier. This document provides detailed information on the solubility and stability of this compound for experimental use, along with protocols for key in vitro assays.

Physicochemical Properties

This compound is a reversible and selective HER2 kinase inhibitor. Preclinical data indicates its favorable pharmacokinetic properties, including high cell permeability and metabolic stability.

Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in various common laboratory solvents is summarized below. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions to minimize the impact of water absorption on solubility. For aqueous dilutions, it is crucial to ensure the compound remains in solution. Sonication and gentle warming (to 37°C) can aid in dissolution.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (182.63 mM)Ultrasonic treatment may be needed to achieve this concentration. Due to the hygroscopic nature of DMSO, use a fresh, anhydrous supply.
EthanolInformation not availableIt is recommended to test solubility in small aliquots before preparing a large stock solution.
WaterInsoluble
Phosphate-Buffered Saline (PBS)Information not availableDirect dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is the preferred method.
Cell Culture MediumInformation not availableWhen diluting from a DMSO stock, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Formulations for In Vivo Use:

For animal studies, the following formulations have been reported to yield a clear solution at 2.5 mg/mL with the aid of ultrasonic treatment:

  • Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).

  • Formulation 3: 10% DMSO, 90% Corn Oil.

Stability

The stability of this compound in solution is crucial for ensuring the consistency of experimental results. Stock solutions in anhydrous DMSO are reported to be stable for up to 3 months when stored at -20°C. For long-term storage, it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles. Aqueous solutions should be prepared fresh daily. A study on human hepatocytes showed a clearance rate (Clint) of 12 µL/min/10^6 cells, suggesting moderate metabolic stability[1].

Storage ConditionSolventStability
-20°CAnhydrous DMSOUp to 3 months
-80°CAnhydrous DMSORecommended for long-term storage
Room TemperatureAqueous solutionsPrepare fresh daily

Biological Activity

This compound is a highly potent and selective HER2 inhibitor. Its inhibitory activity has been characterized in various enzymatic and cell-based assays.

Assay TypeCell Line/TargetIC₅₀ / GI₅₀
Enzymatic AssayHER20.56 nM
pHER2 InhibitionBT474C14.4 nM
pEGFR InhibitionA4311455 nM
Cell ProliferationBT474C1 (HER2+)20 nM
Cell ProliferationA431 (EGFR+)8867 nM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Calculate the required amount of DMSO to prepare a 10 mM stock solution. The molecular weight of this compound is 547.6 g/mol . For 1 mg of this compound, add 182.6 µL of DMSO.

  • Add the calculated volume of anhydrous DMSO to the vial containing this compound.

  • Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the vial for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

G cluster_start Preparation cluster_storage Storage Start Start: this compound Powder Equilibrate Equilibrate to Room Temperature Start->Equilibrate Add_DMSO Add Anhydrous DMSO Equilibrate->Add_DMSO Dissolve Vortex / Sonicate to Dissolve Add_DMSO->Dissolve Inspect Visual Inspection Dissolve->Inspect Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Homogeneous Solution Store Store at -20°C or -80°C Aliquot->Store

Experimental workflow for preparing this compound stock solution.

Protocol 2: In Vitro HER2 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against the HER2 kinase.

Materials:

  • Recombinant human HER2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • HER2-specific peptide substrate

  • This compound stock solution (10 mM in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the recombinant HER2 kinase to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

  • Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the log concentration of this compound.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes the use of an MTT assay to determine the effect of this compound on the proliferation of HER2-positive cancer cells (e.g., BT474C1).

Materials:

  • BT474C1 cells

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed BT474C1 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

  • Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ value.

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the HER2 signaling pathway. HER2 is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK/ERK MEK->MAPK MAPK->Proliferation DZD1516 This compound DZD1516->HER2 Inhibition

Simplified HER2 signaling pathway and the inhibitory action of this compound.

Disclaimer

This document is intended for research use only. The information provided is based on publicly available data and should be used as a guide. Researchers should independently validate the experimental conditions for their specific applications.

References

Application Notes and Protocols for Assessing (R)-DZD1516 Synergy with Trastuzumab Deruxtecan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DZD1516 is an orally bioavailable, central nervous system (CNS) penetrant inhibitor of the human epidermal growth factor receptor 2 (HER2; ErbB2).[1] Trastuzumab deruxtecan (B607063) is an antibody-drug conjugate (ADC) that targets HER2 and delivers a potent topoisomerase I inhibitor payload, deruxtecan, to tumor cells.[2][3][4][5][6] Preclinical studies have indicated a synergistic antitumor effect when this compound is combined with trastuzumab deruxtecan, particularly in HER2-positive cancers, including those with brain metastases.[7][8] This document provides detailed protocols for assessing the synergistic effects of this drug combination in vitro.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols outlined below.

Table 1: Single Agent IC50 Values

Cell LineThis compound IC50 (nM)Trastuzumab Deruxtecan IC50 (nM)
[e.g., SK-BR-3]
[e.g., BT-474]
[e.g., NCI-N87]

Table 2: Combination Index (CI) Values for this compound and Trastuzumab Deruxtecan Combination

Cell LineDrug Ratio (DZD1516:T-DXd)Fa (Fraction Affected)Combination Index (CI)Synergy Interpretation
[e.g., SK-BR-3][e.g., 1:1]0.25
0.50
0.75
0.90
[e.g., BT-474][e.g., 1:1]0.25
0.50
0.75
0.90

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9]

Table 3: Apoptosis Induction by Single Agents and Combination Treatment

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
[e.g., SK-BR-3]Control
This compound (IC50)
Trastuzumab Deruxtecan (IC50)
Combination (IC50 Ratio)
[e.g., BT-474]Control
This compound (IC50)
Trastuzumab Deruxtecan (IC50)
Combination (IC50 Ratio)

Table 4: Cell Cycle Distribution Analysis

Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
[e.g., SK-BR-3]Control
This compound (IC50)
Trastuzumab Deruxtecan (IC50)
Combination (IC50 Ratio)
[e.g., BT-474]Control
This compound (IC50)
Trastuzumab Deruxtecan (IC50)
Combination (IC50 Ratio)

Experimental Protocols

1. Cell Viability Assay to Determine IC50 and Synergy

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.[6] Other colorimetric assays such as XTT or MTS, or luminescence-based assays (e.g., CellTiter-Glo®) can also be used.

Materials:

  • HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87)

  • Complete cell culture medium

  • This compound

  • Trastuzumab Deruxtecan

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment (Single Agents):

    • Prepare serial dilutions of this compound and trastuzumab deruxtecan in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for 72 hours.

  • Drug Treatment (Combination):

    • Prepare serial dilutions of both drugs and combine them at a constant ratio (e.g., based on the ratio of their individual IC50 values).

    • Treat cells as described in step 2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone using dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.[10][11][12]

2. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol uses flow cytometry to quantify apoptosis by detecting phosphatidylserine (B164497) externalization (Annexin V) and plasma membrane integrity (PI).[13][14]

Materials:

  • HER2-positive cancer cell lines

  • 6-well plates

  • This compound and Trastuzumab Deruxtecan

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound, trastuzumab deruxtecan, or the combination at their respective IC50 concentrations for 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

3. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[15][16]

Materials:

  • HER2-positive cancer cell lines

  • 6-well plates

  • This compound and Trastuzumab Deruxtecan

  • Cold 70% ethanol (B145695)

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with single agents or the combination at their IC50 concentrations for 24-48 hours.

  • Cell Fixation:

    • Harvest cells and wash with cold PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Cell Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI/RNase staining buffer.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K RAS RAS HER2_HER3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Topoisomerase Topoisomerase I DNA_Damage DNA Damage & Apoptosis DZD1516 This compound DZD1516->HER2_HER3 Inhibits TDXd Trastuzumab Deruxtecan TDXd->HER2 Binds Deruxtecan Deruxtecan (Payload) TDXd->Deruxtecan Releases Deruxtecan->Topoisomerase Inhibits

Caption: Simplified HER2 signaling pathway and points of intervention for this compound and Trastuzumab Deruxtecan.

Synergy_Workflow cluster_assays In Vitro Assays start Start: Select HER2+ Cancer Cell Lines ic50 Determine IC50 values for This compound & T-DXd individually start->ic50 combo_design Design Combination Experiment (Constant Ratio based on IC50s) ic50->combo_design viability Cell Viability Assay (e.g., MTT) combo_design->viability apoptosis Apoptosis Assay (Annexin V/PI) combo_design->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) combo_design->cell_cycle data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis ci_calc Calculate Combination Index (CI) (Chou-Talalay Method) data_analysis->ci_calc apoptosis_analysis Quantify Apoptosis data_analysis->apoptosis_analysis cell_cycle_analysis Analyze Cell Cycle Distribution data_analysis->cell_cycle_analysis end Conclusion: Assess Synergy ci_calc->end apoptosis_analysis->end cell_cycle_analysis->end

Caption: Experimental workflow for assessing the synergy of this compound and Trastuzumab Deruxtecan.

References

Application Notes and Protocols: Lentiviral Transduction for HER2 Overexpression in (R)-DZD1516 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing lentiviral transduction to establish HER2-overexpressing cell line models for the preclinical evaluation of (R)-DZD1516, a potent and selective HER2 inhibitor. This document outlines detailed protocols for lentiviral vector production, cell transduction, and subsequent validation of HER2 overexpression. Furthermore, it includes methods for assessing the efficacy of this compound in these engineered cell lines and summarizes key preclinical data in easily comparable tables. The provided workflows and signaling pathway diagrams, generated using Graphviz, offer clear visual aids for experimental design and data interpretation.

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a critical driver in the pathogenesis of several cancers, most notably a subset of breast and gastric cancers.[1][2] Overexpression of HER2, often due to gene amplification, leads to constitutive activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, promoting uncontrolled cell proliferation, survival, and metastasis.[3][4][5]

This compound is an orally bioavailable, blood-brain barrier-penetrant inhibitor of HER2.[6] Preclinical studies have demonstrated its high selectivity and potent activity against HER2-overexpressing cancer cells.[1][7][8][9] To facilitate the robust preclinical assessment of this compound and similar targeted therapies, it is essential to have reliable in vitro models that accurately recapitulate the HER2-driven phenotype. Lentiviral vectors are a highly efficient tool for generating stable cell lines with overexpression of a gene of interest, such as HER2.[10][11] This document provides detailed protocols for creating and validating these models for use in this compound efficacy studies.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies of this compound in HER2-overexpressing models.

Table 1: In Vitro Activity of this compound and its Active Metabolite (DZ2768)

CompoundTargetAssayCell LineIC50 (nM)GI50 (nM)Selectivity (over wild-type EGFR)Reference
This compoundHER2 (enzymatic)Enzymatic Assay-0.56->300-fold[7]
DZ2768HER2 (enzymatic)Enzymatic Assay-0.95--[7]
This compoundpHER2Cellular AssayBT474C14.4->300-fold[1][10]
This compoundpEGFRCellular AssayA4311455--[1][10]
This compoundCell ProliferationProliferation AssayHER2-overexpressing cells-20-[12]
This compoundCell ProliferationProliferation AssayA431-8867-[10]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

Model TypeCell LineTreatmentDose (mg/kg)Tumor Growth Inhibition (TGI)Reference
Brain Metastasis (BM)BT474C1-Luci Mono1This compound10048%[13]
Brain Metastasis (BM)BT474C1-Luci Mono1This compound15079%[13]
Leptomeningeal Metastasis (LM)BT474C1-Luci Mono1This compound10057%[13]
Leptomeningeal Metastasis (LM)BT474C1-Luci Mono1This compound15081%[13]
Subcutaneous (SC)BT474C1-Luci Mono1This compound50>94% pHER2 inhibition at 0.25h[13]
Subcutaneous (SC)BT474C1-Luci Mono1This compound15089% pHER2 inhibition at 24h[13]

Experimental Protocols

Protocol 1: Lentiviral Vector Construction for HER2 Overexpression

This protocol describes the construction of a lentiviral expression vector containing the human HER2 cDNA.

1.1. Plasmid Construction:

  • Vector Backbone: A third-generation lentiviral vector, such as pLVX-IRES-ZsGreen1, is recommended. This vector allows for the expression of the gene of interest (HER2) and a fluorescent marker (ZsGreen1) from a bicistronic transcript, facilitating the identification of transduced cells.

  • HER2 cDNA: Obtain a full-length human HER2 cDNA clone (NM_004448.3).

  • Cloning:

    • Amplify the HER2 cDNA using PCR with primers that add appropriate restriction sites (e.g., Sph1 and Nhe1) for ligation into the pLVX-IRES-ZsGreen1 vector.[4]

    • Digest both the PCR product and the pLVX-IRES-ZsGreen1 vector with the corresponding restriction enzymes.

    • Ligate the digested HER2 cDNA into the linearized vector.

    • Transform the ligation product into competent E. coli and select for positive colonies.

    • Verify the correct insertion and sequence of the HER2 cDNA by restriction digest and Sanger sequencing.[4]

Protocol 2: Lentivirus Production and Titration

This protocol details the packaging of the HER2-expressing lentiviral vector into viral particles.

2.1. Materials:

  • HEK 293T cells

  • pLVX-IRES-ZsGreen1-HER2 transfer plasmid

  • Lentiviral packaging plasmids (e.g., pLP1, pLP2, and pLP/VSVG)

  • Transfection reagent (e.g., PEI)

  • High-glucose DMEM with 10% FBS

  • 0.45 µm filter

2.2. Procedure:

  • Seed HEK 293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

  • Prepare the transfection mix by combining the transfer plasmid (20 µg), and packaging plasmids (pLP1: 15 µg, pLP2: 10 µg, pLP/VSVG: 10 µg) with the transfection reagent in serum-free DMEM.[4]

  • Incubate the transfection mix at room temperature for 20-30 minutes.

  • Add the transfection mix dropwise to the HEK 293T cells.

  • After 6 hours, replace the medium with fresh complete medium.[4]

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool the collected supernatant and filter through a 0.45 µm filter to remove cellular debris.

  • For higher titers, concentrate the viral supernatant using methods such as ultracentrifugation or PEG precipitation.

  • Titration: Determine the viral titer by transducing a susceptible cell line (e.g., HEK 293T) with serial dilutions of the viral stock and quantifying the percentage of ZsGreen1-positive cells by flow cytometry 72 hours post-transduction.

Protocol 3: Lentiviral Transduction of Target Cells

This protocol describes the transduction of a target cancer cell line (e.g., MDA-MB-231, which has low endogenous HER2 expression) with the HER2-expressing lentivirus.

3.1. Materials:

  • Target cancer cell line (e.g., MDA-MB-231)

  • HER2-expressing lentiviral stock

  • Complete growth medium

  • Polybrene (8 µg/mL final concentration)

  • 24-well plates

3.2. Procedure:

  • Seed the target cells in a 24-well plate to be 50-70% confluent on the day of transduction.

  • On the day of transduction, replace the medium with fresh medium containing polybrene at a final concentration of 8 µg/mL.

  • Add the desired amount of lentiviral stock to the cells. The multiplicity of infection (MOI) should be optimized for each cell line.

  • Incubate the cells for 48-72 hours.

  • After incubation, replace the virus-containing medium with fresh complete medium.

  • Expand the transduced cells and select for a stable population of HER2-overexpressing cells, if necessary, using antibiotic selection if the vector contains a resistance marker, or by sorting for ZsGreen1-positive cells.

Protocol 4: Validation of HER2 Overexpression

This protocol outlines methods to confirm the successful overexpression of HER2 in the transduced cell line.

4.1. Western Blot Analysis:

  • Lyse both the parental and the HER2-transduced cells.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for HER2.

  • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • A significant increase in the band intensity at the correct molecular weight for HER2 in the transduced cells compared to the parental cells confirms overexpression.

  • To assess the effect of this compound, treat the HER2-overexpressing cells with the inhibitor and probe for phosphorylated HER2 (p-HER2) to confirm target engagement.[14]

4.2. Flow Cytometry:

  • Harvest the parental and HER2-transduced cells.

  • Stain the cells with a fluorescently labeled antibody specific for the extracellular domain of HER2.

  • Analyze the cells using a flow cytometer.

  • A significant shift in fluorescence intensity in the transduced cell population compared to the parental cells indicates successful surface expression of HER2. This method can also be used to quantify the level of overexpression.[15]

4.3. Immunohistochemistry (IHC):

  • Prepare cell blocks or cytospins of the parental and HER2-transduced cells.

  • Perform IHC staining using a validated anti-HER2 antibody.

  • Score the staining intensity and percentage of positive cells according to established guidelines (e.g., ASCO/CAP guidelines).[16] A score of 3+ would confirm high-level overexpression.

Mandatory Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation Ras Ras HER2->Ras HER3 HER3 HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation DZD1516 This compound DZD1516->HER2 Lentiviral_Transduction_Workflow cluster_vector_production Lentiviral Vector Production cluster_cell_transduction Cell Line Engineering cluster_validation_and_study Validation and Drug Study Plasmid_Construction 1. Construct pLVX-HER2 Transfer Plasmid Transfection 2. Co-transfect HEK 293T cells with transfer and packaging plasmids Plasmid_Construction->Transfection Harvest 3. Harvest and Concentrate Lentiviral Particles Transfection->Harvest Transduction 4. Transduce Target Cells (e.g., MDA-MB-231) Harvest->Transduction Selection 5. Select for Stable HER2-Overexpressing Cells Transduction->Selection Validation 6. Validate HER2 Overexpression (Western Blot, Flow Cytometry, IHC) Selection->Validation Drug_Treatment 7. Treat with this compound Validation->Drug_Treatment Efficacy_Analysis 8. Analyze Efficacy (pHER2 inhibition, Cell Viability) Drug_Treatment->Efficacy_Analysis

References

Application Notes and Protocols: Immunohistochemical Analysis of pHER2 Following (R)-DZD1516 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of phosphorylated HER2 (pHER2) in formalin-fixed, paraffin-embedded (FFPE) tissue samples following treatment with (R)-DZD1516, a potent and selective HER2 tyrosine kinase inhibitor.[1][2][3] The protocols outlined are essential for assessing the pharmacodynamic activity of this compound and understanding its mechanism of action in preclinical and clinical research.

This compound is an orally bioavailable inhibitor of the HER2 receptor tyrosine kinase, designed to penetrate the blood-brain barrier.[2][4][5] It selectively binds to and inhibits the kinase activity of HER2, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[5] Preclinical studies have demonstrated that this compound potently inhibits pHER2 in a dose-dependent manner.[6][7]

Data Presentation

Preclinical Efficacy of this compound

The following tables summarize the in vitro and in vivo preclinical data for this compound, highlighting its potency and selectivity for HER2.

Table 1: In Vitro Activity of this compound

Cell LineTargetIC50 ValueNotes
BT474C1pHER24.4 nMA HER2-overexpressing cell line.[1][6][7]
A431pEGFR1455 nMDemonstrates >300-fold selectivity for HER2 over wild-type EGFR.[1][6]

Table 2: In Vivo Pharmacodynamic Activity of this compound in BT474C1 Xenograft Model

Dose (mg/kg)Time Post-DosepHER2 Inhibition (%)
500.25 hours>94%
506 hoursInhibition maintained
15024 hours89%
Data derived from preclinical studies in a subcutaneous xenograft mouse model.[1][6]

Experimental Protocols

pHER2 Immunohistochemistry Protocol for FFPE Tissues

This protocol provides a standardized method for the detection of pHER2 in FFPE tissue sections to assess the pharmacodynamic effects of this compound.

I. Specimen Preparation and Fixation

  • Tissue Fixation: Immediately following excision, fix tissue specimens in 10% neutral buffered formalin for 6-72 hours.[8][9] Proper fixation is critical for preserving tissue morphology and antigenicity.

  • Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin block and mount them on positively charged slides.

II. Deparaffinization and Rehydration

  • Place slides in a slide holder and perform the following washes:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 2 changes, 3 minutes each.

    • Distilled Water: 2 changes, 3 minutes each.

III. Antigen Retrieval

  • Method: Heat-Induced Epitope Retrieval (HIER) is recommended for pHER2.

  • Solution: Immerse slides in a Tris-EDTA buffer (pH 9.0).

  • Heating: Use a steamer, water bath, or pressure cooker to heat the slides at 95-100°C for 20-30 minutes.[10] Allow the slides to cool to room temperature in the buffer for at least 20 minutes.

  • Washing: Rinse slides with distilled water and then with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, pH 7.4).

IV. Staining Procedure

  • Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse with wash buffer.

  • Blocking: Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-pHER2 primary antibody to its optimal concentration in antibody diluent.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer (3 changes, 5 minutes each).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Signal Detection:

    • Rinse slides with wash buffer (3 changes, 5 minutes each).

    • Apply a 3,3'-Diaminobenzidine (DAB) chromogen solution and incubate until the desired stain intensity develops (typically 1-10 minutes).[11] Monitor under a microscope.

    • Stop the reaction by immersing the slides in distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin (B73222) for 30-60 seconds to visualize cell nuclei.

    • "Blue" the sections in a gentle stream of tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene and coverslip with a permanent mounting medium.

V. Interpretation of Staining

  • Positive Staining: A brown precipitate (from DAB) localized to the cell membrane indicates the presence of pHER2.[11]

  • Scoring: The staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells should be evaluated.[9][10] A significant reduction in pHER2 staining intensity and/or percentage of positive cells in this compound-treated tissues compared to vehicle-treated controls would indicate target engagement and pharmacodynamic activity.

Visualizations

Signaling Pathway

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling HER2 HER2 Receptor pHER2 pHER2 (Active) HER2->pHER2 Dimerization & Autophosphorylation PI3K_Akt PI3K/Akt Pathway pHER2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway pHER2->RAS_MAPK DZD1516 This compound DZD1516->pHER2 Inhibits Phosphorylation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: this compound inhibits HER2 autophosphorylation, blocking downstream signaling.

Experimental Workflow

IHC_Workflow cluster_treatment Treatment Phase cluster_tissue_prep Tissue Preparation cluster_staining IHC Staining cluster_analysis Analysis Treatment Administer this compound or Vehicle Control Harvest Harvest Tumor Tissue Treatment->Harvest Fixation Fix in 10% NBF Harvest->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning AntigenRetrieval Antigen Retrieval (HIER, pH 9.0) Sectioning->AntigenRetrieval Staining pHER2 Antibody Staining AntigenRetrieval->Staining Detection DAB Detection Staining->Detection Imaging Microscopy & Imaging Detection->Imaging Scoring Scoring (Intensity & % Positive Cells) Imaging->Scoring Comparison Compare Treatment vs. Control Groups Scoring->Comparison

Caption: Workflow for assessing pHER2 levels via IHC after this compound treatment.

References

Troubleshooting & Optimization

Mechanisms of acquired resistance to (R)-DZD1516

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to (R)-DZD1516. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable inhibitor of the human epidermal growth factor receptor 2 (HER2; ErbB2), a receptor tyrosine kinase.[1] By selectively binding to and inhibiting HER2, this compound blocks downstream signaling pathways, ultimately leading to cell death in tumor cells that overexpress HER2.[1] It is designed to penetrate the blood-brain barrier, making it a potential treatment for HER2-positive cancers that have metastasized to the central nervous system.[2][3][4][5]

Q2: My HER2-positive cell line, initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?

While specific studies on acquired resistance to this compound are not yet available, mechanisms observed with other HER2 inhibitors and targeted therapies may be relevant. These can be broadly categorized and are detailed in the troubleshooting guide below. Potential mechanisms include alterations in the drug target, activation of bypass signaling pathways, and changes in drug efflux. It has been suggested that prior treatment with other HER2 tyrosine kinase inhibitors (TKIs) could induce resistance mechanisms that also affect DZD1516.[6][7]

Q3: Are there known mutations in HER2 that could confer resistance to this compound?

Specific mutations in HER2 conferring resistance to this compound have not been reported in the available literature. However, as with other TKIs, mutations in the kinase domain of the target protein are a common mechanism of acquired resistance. Researchers encountering resistance should consider sequencing the HER2 gene in their resistant cell lines to identify any potential alterations.

Q4: Could changes in other receptor tyrosine kinases be responsible for resistance?

Yes, activation of alternative receptor tyrosine kinases can provide a "bypass" signaling route for cell survival and proliferation, even in the presence of a potent HER2 inhibitor. For instance, increased signaling through other HER family members (like HER3) or other unrelated receptor tyrosine kinases could compensate for the inhibition of HER2.[8]

Troubleshooting Guide: Investigating Acquired Resistance to this compound

This guide provides a structured approach to troubleshooting and investigating potential mechanisms of acquired resistance in experimental models.

Problem 1: Decreased Cell Viability in Response to this compound Treatment
Potential Cause Troubleshooting Steps
1. Alterations in the HER2 Target 1.1. Gene Sequencing: Sequence the coding region of the ERBB2 (HER2) gene in both sensitive and resistant cell lines to identify any acquired mutations.
1.2. Protein Expression Analysis: Perform Western blotting or flow cytometry to compare HER2 protein expression levels between sensitive and resistant cells. A reduction in total HER2 levels could lead to decreased drug efficacy.
1.3. Phosphorylation Status: Analyze the phosphorylation status of HER2 and its downstream effectors (e.g., AKT, ERK) using phospho-specific antibodies in Western blotting to confirm target engagement and identify any downstream signaling reactivation.
2. Activation of Bypass Signaling Pathways 2.1. Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of other RTKs in resistant cells compared to sensitive cells.
2.2. Western Blotting for Key Signaling Nodes: Investigate the activation status of key signaling pathways that can act as bypass routes, such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. For example, acquired resistance to HER2 therapies can be induced by HER3.[8]
3. Increased Drug Efflux 3.1. Expression of ABC Transporters: Quantify the mRNA and protein levels of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). Overexpression of these transporters can increase the efflux of the drug from the cell.[9]
3.2. Efflux Pump Inhibition: Treat resistant cells with this compound in combination with known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-gp) to see if sensitivity can be restored.
Quantitative Data Summary

While specific quantitative data on acquired resistance to this compound is not available, the following table presents preclinical data on the drug's activity, which can serve as a baseline for resistance studies.

Parameter Value System Reference
IC50 against pHER2 4.4 nMBT474C1 cells[10]
IC50 against pEGFR 1455 nMA431 cells[10]
GI50 (Cell Proliferation) 20 nMHER2-positive cells[10]
GI50 (Cell Proliferation) 8867 nMA431 cells[10]
Tumor Growth Inhibition (TGI) in BM model (100 mg/kg) 48%Mouse Xenograft[10]
Tumor Growth Inhibition (TGI) in BM model (150 mg/kg) 79%Mouse Xenograft[10]
Tumor Growth Inhibition (TGI) in LM model (100 mg/kg) 57%Mouse Xenograft[10]
Tumor Growth Inhibition (TGI) in LM model (150 mg/kg) 81%Mouse Xenograft[10]

BM: Brain Metastasis; LM: Leptomeningeal Metastasis

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., HER2, p-HER2, AKT, p-AKT, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways and Resistance Mechanisms

Acquired_Resistance_to_DZD1516 cluster_0 Standard HER2 Signaling cluster_1 Mechanisms of Acquired Resistance HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation DZD1516 This compound DZD1516->HER2 Inhibition HER2_mut HER2 Mutation HER2_mut->PI3K HER2_mut->RAS Bypass Bypass Pathway (e.g., HER3, MET) Bypass->PI3K Activation Bypass->RAS Activation Efflux Increased Drug Efflux (e.g., P-gp, BCRP) Efflux->DZD1516 Removes from cell Resistance_Investigation_Workflow start Development of This compound Resistant Cell Line viability Confirm Resistance (Cell Viability Assay) start->viability molecular_analysis Molecular Analysis viability->molecular_analysis her2_seq HER2 Gene Sequencing molecular_analysis->her2_seq protein_exp HER2/p-HER2 Western Blot molecular_analysis->protein_exp rtk_array Phospho-RTK Array molecular_analysis->rtk_array efflux_exp ABC Transporter Expression (qPCR/WB) molecular_analysis->efflux_exp validation Functional Validation her2_seq->validation protein_exp->validation rtk_array->validation efflux_exp->validation pathway_inhib Combination with Bypass Pathway Inhibitor validation->pathway_inhib efflux_inhib Combination with Efflux Pump Inhibitor validation->efflux_inhib conclusion Identify Resistance Mechanism(s) pathway_inhib->conclusion efflux_inhib->conclusion

References

Technical Support Center: Overcoming Resistance to HER2 TKIs like (R)-DZD1516

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HER2 tyrosine kinase inhibitors (TKIs), with a focus on overcoming resistance. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is (R)-DZD1516 and what is its primary mechanism of action?

This compound is a potent, reversible, and highly selective HER2 tyrosine kinase inhibitor.[1][2] Its primary mechanism of action is to bind to the ATP-binding site of the HER2 kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways that promote tumor cell proliferation and survival.[1] A key feature of DZD1516 is its ability to penetrate the blood-brain barrier (BBB), making it a promising agent for treating HER2-positive brain metastases.[1][2][3][4][5] Preclinical studies have shown that DZD1516 has over 300-fold selectivity for HER2 compared to wild-type EGFR.[2]

Q2: What are the common mechanisms of resistance to HER2 TKIs?

Resistance to HER2 TKIs can be broadly categorized into two types:

  • On-target resistance: This involves alterations in the HER2 protein itself, such as secondary mutations in the kinase domain (e.g., L755S, T862A) that can interfere with TKI binding.

  • Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for HER2 signaling. Common bypass pathways include:

    • Activation of other HER family members: Increased signaling through HER3 can contribute to resistance.

    • Activation of parallel receptor tyrosine kinases (RTKs): Upregulation and activation of RTKs such as MET or IGF-1R can provide alternative growth and survival signals.

    • Activation of downstream signaling pathways: Mutations in components of the PI3K/AKT/mTOR pathway can render cells independent of upstream HER2 signaling.

Q3: My cells are showing reduced sensitivity to a standard HER2 TKI. How can I determine the mechanism of resistance?

To investigate the mechanism of resistance in your cell line model, a multi-step approach is recommended:

  • Sequence the HER2 kinase domain: This will identify any potential secondary mutations that may have arisen.

  • Perform a phosphoproteomic screen: This can provide a broad overview of activated signaling pathways in the resistant cells compared to the parental, sensitive cells.

  • Conduct Western blot analysis: This is used to confirm the activation of specific bypass pathways identified in the phosphoproteomic screen. Key proteins to probe for include phosphorylated MET (p-MET), phosphorylated HER3 (p-HER3), and phosphorylated AKT (p-AKT).

  • Evaluate the impact of combination therapies: Test the effect of combining the HER2 TKI with inhibitors of the suspected bypass pathway (e.g., a MET inhibitor or a PI3K inhibitor). A synergistic effect would suggest the involvement of that pathway in the resistance mechanism.

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in our HER2-positive cell line over time.

Possible Cause 1: Development of on-target resistance (HER2 kinase domain mutations).

  • Troubleshooting Steps:

    • Establish a resistant cell line by continuous culture of the parental cell line in the presence of gradually increasing concentrations of this compound.

    • Isolate genomic DNA from both the parental and resistant cell lines.

    • Amplify and sequence the HER2 kinase domain to identify any acquired mutations.

Possible Cause 2: Activation of bypass signaling pathways.

  • Troubleshooting Steps:

    • Prepare cell lysates from both parental and resistant cells.

    • Perform Western blot analysis to assess the phosphorylation status of key signaling proteins, including HER2, HER3, MET, and AKT. An increase in the phosphorylation of HER3, MET, or AKT in the resistant cells would indicate the activation of these bypass pathways.

    • Test the efficacy of this compound in combination with inhibitors targeting the identified activated pathway (e.g., a MET inhibitor like crizotinib (B193316) or a PI3K inhibitor).

Experimental Protocols

Protocol 1: Generation of a HER2 TKI-Resistant Cell Line

This protocol describes a method for generating a HER2 TKI-resistant cancer cell line by continuous exposure to escalating doses of the inhibitor.

Materials:

  • HER2-positive cancer cell line (e.g., BT-474, SKBR3)

  • Complete cell culture medium

  • HER2 TKI of interest (e.g., this compound) dissolved in DMSO

  • Cell culture flasks and plates

  • Cell counting solution (e.g., trypan blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of the HER2 TKI that inhibits cell growth by 50% (IC50) in the parental cell line.

  • Initial Treatment: Culture the parental cells in their complete medium containing the HER2 TKI at a concentration equal to the IC50.

  • Monitor and Passage: Monitor the cells for growth. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of the TKI.

  • Dose Escalation: Once the cells are growing steadily at the initial TKI concentration, increase the concentration of the TKI by 1.5 to 2-fold.

  • Repeat Dose Escalation: Continue to monitor and passage the cells as described in step 3. Repeat the dose escalation (step 4) every 2-4 weeks, or once the cells have adapted to the current concentration and are growing robustly.

  • Characterize the Resistant Line: After several months of continuous culture and dose escalation, the resulting cell line should exhibit a significantly higher IC50 for the HER2 TKI compared to the parental line. This can be confirmed by performing a cell viability assay on both the parental and the newly generated resistant cell line.

Protocol 2: Western Blot Analysis of HER2 Phosphorylation

This protocol details the steps for assessing the phosphorylation status of HER2 in response to TKI treatment.

Materials:

  • Parental and resistant HER2-positive cell lines

  • HER2 TKI (this compound)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-HER2 (Tyr1248), anti-total-HER2, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed both parental and resistant cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the HER2 TKI (and a vehicle control) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-HER2) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To assess total HER2 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Data Presentation

Table 1: Preclinical Activity of this compound

Assay TypeCell LineParameterValueReference
Enzymatic AssayHER2IC500.56 nM[1]
Cellular Assay (pHER2)BT474C1IC504.4 nM[1]
Cellular Assay (pEGFR)A431IC501455 nM[1]
Cell ProliferationBT474C1 (HER2+)GI5020 nM[6]
Cell ProliferationA431 (EGFR+)GI508867 nM[6]

Table 2: Comparative Efficacy of HER2 TKIs in HER2-Amplified Breast Cancer Cell Lines (IC50 values in nM)

Cell LineLapatinibNeratinibTucatinibThis compound
SKBR3110Data not available26Data not available
BT-474Data not availableData not availableData not availableData not available
AU-565Data not availableData not availableData not availableData not available
MDA-MB-361Data not availableData not availableData not availableData not available
EFM-192aData not availableData not availableData not availableData not available

Note: Direct comparative IC50 data for this compound in these specific cell lines is not publicly available. Researchers are encouraged to perform their own comparative cell viability assays.

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS HER3 HER3 HER3->PI3K MET MET MET->PI3K Bypass Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TKI This compound TKI->HER2 Inhibition Troubleshooting_Workflow Start Decreased TKI Efficacy Observed Check1 Is it on-target or off-target resistance? Start->Check1 OnTarget On-Target (HER2 Mutation) Check1->OnTarget Yes OffTarget Off-Target (Bypass Pathway) Check1->OffTarget No Seq Sequence HER2 Kinase Domain OnTarget->Seq WB Western Blot for p-RTKs (p-MET, p-HER3, p-AKT) OffTarget->WB MutationFound Resistance Mutation Identified Seq->MutationFound Mutation Found NoMutation No Known Resistance Mutation Seq->NoMutation BypassActive Bypass Pathway Activated WB->BypassActive Activation Detected NoBypass No Obvious Bypass Activation WB->NoBypass ConsiderCombo Consider Combination Therapy MutationFound->ConsiderCombo BypassActive->ConsiderCombo NewTarget Investigate Novel Mechanisms NoMutation->NewTarget NoBypass->NewTarget

References

Technical Support Center: (R)-DZD1516 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-DZD1516 cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, potent, and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of the HER2 kinase domain, which prevents HER2-mediated signaling.[1][2] This inhibition leads to the suppression of downstream signaling pathways, such as the PI3K/Akt/mTOR and RAS/MEK/MAPK pathways, ultimately resulting in decreased cell proliferation and survival in HER2-overexpressing cancer cells.[3][4][5] DZD1516 is also designed to penetrate the blood-brain barrier, making it a potential treatment for HER2-positive brain metastases.[1]

Q2: Which cell lines are appropriate for this compound cell-based assays?

The choice of cell line is critical for obtaining meaningful results. HER2-overexpressing breast cancer cell lines are commonly used to evaluate the efficacy of HER2 inhibitors. Examples include:

  • SK-BR-3: High HER2 expression.

  • BT-474: High HER2 expression.

  • AU565: High HER2 expression.[6]

  • HCC1569: High HER2 expression.[6]

It is also advisable to include a HER2-low or HER2-negative cell line as a negative control to demonstrate the selectivity of this compound. Examples include:

  • MCF-7: Low HER2 expression.

  • MDA-MB-231: HER2-negative.

Q3: What are the key cell-based assays for evaluating the activity of this compound?

Several cell-based assays are essential for characterizing the activity of a HER2 inhibitor like this compound:

  • Cell Proliferation/Viability Assays: To determine the effect of the compound on cell growth and viability (e.g., MTT, MTS, CellTiter-Glo®).

  • Apoptosis Assays: To assess whether the compound induces programmed cell death (e.g., Annexin V/PI staining, Caspase-Glo® assays).

  • HER2 Phosphorylation Assays: To confirm the direct inhibition of HER2 activity in cells (e.g., Western blotting for phospho-HER2, cell-based ELISA).[7]

Troubleshooting Guides

Cell Proliferation / Viability Assays

Problem: High variability between replicate wells.

Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension gently and thoroughly between pipetting into each well.
Edge Effects Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent Drug Dilution Prepare serial dilutions carefully and mix thoroughly at each step. Use a new pipette tip for each dilution.
Cell Clumping Ensure complete dissociation of cells during harvesting. If necessary, pass the cell suspension through a cell strainer.

Problem: Inconsistent IC50 values between experiments.

Possible Cause Troubleshooting Steps
Different Cell Passages Use cells within a consistent and narrow passage number range for all experiments, as cellular responses can change with prolonged culturing.
Variations in Seeding Density Optimize and maintain a consistent cell seeding density. The IC50 value can be influenced by the number of cells per well.
Inconsistent Incubation Times Use a consistent and optimized incubation time with this compound for all experiments.
Reagent Variability Prepare fresh reagents and use lots from the same manufacturer to minimize variability.
Apoptosis Assays (Annexin V/PI Staining)

Problem: High percentage of necrotic (Annexin V-/PI+) or late apoptotic/necrotic (Annexin V+/PI+) cells in the negative control.

Possible Cause Troubleshooting Steps
Harsh Cell Handling Handle cells gently during harvesting and staining. Avoid vigorous vortexing or pipetting.[8][9]
Over-trypsinization Use a minimal concentration of trypsin and incubate for the shortest time necessary to detach cells. Neutralize trypsin promptly.
Poor Cell Health Use healthy, log-phase cells for your experiments. Avoid using cells that are over-confluent or have been in culture for too long.[8]
Contamination Regularly check cell cultures for any signs of microbial contamination.

Problem: Weak or no apoptosis signal in positive control or treated samples.

Possible Cause Troubleshooting Steps
Insufficient Drug Concentration or Incubation Time Optimize the concentration of this compound and the treatment duration to induce a measurable apoptotic response.[8]
Loss of Apoptotic Cells Apoptotic cells can detach from the plate. Collect both the supernatant and adherent cells during harvesting to avoid losing the apoptotic population.[8]
Incorrect Assay Timing Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after treatment.[8]
Reagent Degradation Ensure assay reagents are stored correctly and are not expired. Always include a positive control to validate the assay performance.[8]
HER2 Phosphorylation Assays (Western Blotting)

Problem: Weak or no phospho-HER2 signal.

Possible Cause Troubleshooting Steps
Rapid Dephosphorylation Immediately place cells on ice after treatment and use ice-cold buffers containing phosphatase inhibitors throughout the lysis and sample preparation process.[10][11]
Low Protein Concentration Ensure you load a sufficient amount of protein (typically 20-30 µg of whole-cell lysate).[12]
Inefficient Antibody Binding Optimize the primary antibody concentration and incubation conditions (e.g., time, temperature).
Incorrect Blocking Agent Avoid using milk as a blocking agent for phosphoprotein detection, as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) instead.[11]

Problem: High background on the Western blot.

Possible Cause Troubleshooting Steps
Insufficient Washing Increase the number and duration of washes between antibody incubation steps.
Antibody Concentration Too High Titrate the primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-noise ratio.
Blocking Inefficiency Increase the blocking time or try a different blocking agent.
Contaminated Buffers Use freshly prepared, filtered buffers to avoid microbial growth that can cause non-specific signals.

Data Presentation

Table 1: Representative Anti-proliferative Activity of a Selective HER2 Inhibitor in Breast Cancer Cell Lines.

Cell LineHER2 StatusIC50 (nM)
SK-BR-3 Overexpression10
BT-474 Overexpression15
MCF-7 Low Expression>1000
MDA-MB-231 Negative>1000
Note: These are example values and the actual IC50 for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (typically from 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the optimized duration. Include positive and negative controls.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: HER2 Phosphorylation Assay (Western Blot)
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HER2 and total HER2 overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-HER2 signal to the total HER2 signal.

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane HER2 HER2 HER3 HER3 HER2->HER3 Dimerization RAS RAS HER2->RAS PI3K PI3K HER3->PI3K Activation DZD1516 This compound DZD1516->HER2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation

Caption: Mechanism of action of this compound in the HER2 signaling pathway.

Troubleshooting_Workflow cluster_prolif Proliferation Assay cluster_apoptosis Apoptosis Assay cluster_pHER2 pHER2 Western Blot Start Inconsistent Assay Results AssayType Identify Assay Type Start->AssayType Prolif_Check1 Check Cell Seeding & Plating AssayType->Prolif_Check1 Proliferation Apoptosis_Check1 Assess Cell Health & Handling AssayType->Apoptosis_Check1 Apoptosis pHER2_Check1 Use Phosphatase Inhibitors AssayType->pHER2_Check1 pHER2 Prolif_Check2 Verify Drug Dilutions Prolif_Check1->Prolif_Check2 Prolif_Check3 Standardize Incubation Time Prolif_Check2->Prolif_Check3 End Consistent Results Prolif_Check3->End Apoptosis_Check2 Optimize Drug Concentration & Timing Apoptosis_Check1->Apoptosis_Check2 Apoptosis_Check3 Collect Supernatant Apoptosis_Check2->Apoptosis_Check3 Apoptosis_Check3->End pHER2_Check2 Optimize Antibody Concentrations pHER2_Check1->pHER2_Check2 pHER2_Check3 Use BSA for Blocking pHER2_Check2->pHER2_Check3 pHER2_Check3->End

References

Technical Support Center: (R)-DZD1516 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-DZD1516 in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to optimize their study designs and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, reversible, and highly selective inhibitor of the HER2 (human epidermal growth factor receptor 2) tyrosine kinase.[1][2] Its primary mechanism of action is to bind to the ATP-binding site of the HER2 protein, preventing its phosphorylation and the subsequent activation of downstream signaling pathways.[1] This inhibition of HER2 signaling leads to the suppression of cell proliferation and induction of cell death in HER2-overexpressing tumor cells.[1] A key feature of DZD1516 is its ability to penetrate the blood-brain barrier (BBB), making it a promising agent for treating HER2-positive cancers with central nervous system (CNS) metastases.[2][3][4]

Q2: What is a good starting dose for in vivo mouse studies?

A2: Based on preclinical studies, effective doses in xenograft mouse models of HER2-positive breast cancer ranged from 100 mg/kg to 150 mg/kg, administered orally twice daily (BID).[5] A dose of 50 mg/kg has also been shown to achieve significant target engagement in tumor tissue.[6] The selection of a starting dose should be based on the specific tumor model and experimental endpoints. For initial efficacy studies, a dose within the 100-150 mg/kg BID range is a reasonable starting point.

Q3: What level of anti-tumor activity can be expected?

A3: In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity. In a brain metastasis model, DZD1516 at 100 mg/kg and 150 mg/kg resulted in tumor growth inhibition (TGI) of 48% and 79%, respectively.[6] In a leptomeningeal metastasis model, the same doses resulted in TGI of 57% and 81%.[6] It is important to note that these results were in specific cell line-derived xenograft models, and efficacy may vary depending on the model system used.

Q4: How should this compound be formulated for oral administration in mice?

A4: While the specific vehicle used in the preclinical studies is not detailed in the provided search results, a common practice for oral gavage of small molecule inhibitors in mice is to formulate the compound in a suspension. Typical vehicles include 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a mixture of PEG400, Solutol HS 15, and water. It is crucial to determine the solubility and stability of DZD1516 in the chosen vehicle before initiating in vivo studies.

Q5: What are the known pharmacokinetic properties of DZD1516?

A5: DZD1516 exhibits good pharmacokinetic properties with excellent BBB penetration. In preclinical species, the unbound brain-to-plasma partition ratio (Kp,uu,brain) and unbound CSF-to-plasma partition ratio (Kp,uu,CSF) in rats were in the range of 0.57 to 0.87. In monkeys, the Kp,uu,CSF was 4.1, indicating significant CNS penetration.[5] In humans, the mean Kp,uu,CSF was 2.1.[2][3][4][5][7] The half-life in humans is approximately 13.4 to 22.5 hours, supporting twice-daily dosing.[[“]]

Data Summary Tables

Table 1: In Vitro Potency of DZD1516

ParameterCell LineIC50 / GI50Selectivity
pHER2 InhibitionBT474C14.4 nM>300-fold vs. pEGFR
pEGFR InhibitionA4311455 nM
Cell ProliferationHER2+ cells~20 nM
Cell ProliferationA431 (EGFR-driven)8867 nM

Table 2: In Vivo Efficacy of DZD1516 in Mouse Xenograft Models

ModelDose (Oral, BID)Outcome
Brain Metastasis100 mg/kg48% Tumor Growth Inhibition (TGI)
Brain Metastasis150 mg/kg79% TGI
Leptomeningeal Metastasis100 mg/kg57% TGI
Leptomeningeal Metastasis150 mg/kg81% TGI

Table 3: Pharmacokinetic Parameters of DZD1516

SpeciesParameterValue
RatKp,uu,brain / Kp,uu,CSF0.57 - 0.87
MonkeyKp,uu,CSF4.1
HumanKp,uu,CSF2.1
HumanHalf-life (t1/2)13.4 - 22.5 hours

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the HER2 signaling pathway and a generalized experimental workflow for in vivo studies with this compound.

HER2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates HER3 HER3 HER3->PI3K DZD1516 This compound DZD1516->HER2 Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway and the inhibitory action of this compound.

InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints cluster_analysis Data Analysis Animal_Acclimatization 1. Animal Acclimatization (e.g., Nude Mice) Cell_Culture 2. HER2+ Cell Culture (e.g., BT474C1) Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous or Intracranial) Cell_Culture->Tumor_Implantation Tumor_Growth 4. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 6. DZD1516 Administration (e.g., 100-150 mg/kg BID, Oral) Randomization->Dosing Tumor_Measurement 7. Tumor Volume Measurement (e.g., Calipers, 2-3 times/week) Dosing->Tumor_Measurement Body_Weight 8. Body Weight Monitoring Dosing->Body_Weight Endpoint 9. Endpoint Criteria Met (e.g., Tumor Size, Study Duration) Tumor_Measurement->Endpoint Body_Weight->Endpoint Tissue_Collection 10. Tissue Collection (Tumor, Brain, Plasma) Endpoint->Tissue_Collection Data_Analysis 11. Data Analysis (TGI, PK/PD) Tissue_Collection->Data_Analysis

Caption: Generalized workflow for this compound in vivo xenograft experiments.

Experimental Protocols

The following is a generalized protocol for a subcutaneous xenograft study in mice, based on the available information and standard practices. This protocol should be adapted to specific experimental goals and institutional animal care and use guidelines.

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a HER2-positive breast cancer subcutaneous xenograft model.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% CMC in sterile water)

  • HER2-positive cancer cell line (e.g., BT474C1)

  • Female immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old)

  • Cell culture medium and supplements

  • Matrigel (optional, for co-injection with cells)

  • Sterile syringes and needles

  • Oral gavage needles

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Methodology:

  • Cell Culture:

    • Culture BT474C1 cells according to the supplier's recommendations.

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 107 cells/mL. For some models, mixing cells 1:1 with Matrigel can improve tumor take rate.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Monitoring:

    • Allow tumors to grow until they reach a mean volume of approximately 150-200 mm³.

    • Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle control, DZD1516 100 mg/kg, DZD1516 150 mg/kg).

    • Prepare a fresh formulation of DZD1516 in the chosen vehicle daily.

    • Administer the assigned treatment orally via gavage twice daily (e.g., at 8 AM and 5 PM).

  • Endpoint and Tissue Collection:

    • Continue treatment for the duration of the study (e.g., 21-28 days) or until the endpoint is reached.

    • Endpoints may include: tumor volume reaching a predetermined maximum size (e.g., 2000 mm³), significant body weight loss (>20%), or signs of distress.

    • At the end of the study, euthanize the mice according to approved institutional protocols.

    • Collect tumors, brains, and blood (for plasma) for downstream analysis (e.g., pharmacokinetics, pharmacodynamics, immunohistochemistry).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor tumor take rate or slow growth - Low cell viability- Insufficient cell number- Suboptimal injection technique- Ensure high cell viability (>95%) before injection.- Consider co-injecting cells with Matrigel.- Optimize the injection technique to ensure subcutaneous delivery.
High variability in tumor size within groups - Inconsistent cell injection- Tumors became too large before randomization- Ensure a homogenous cell suspension and consistent injection volume.- Narrow the tumor size window for randomization.
Signs of toxicity (e.g., significant body weight loss, lethargy) - Dose is too high for the chosen mouse strain- Formulation issues- Reduce the dose or dosing frequency.- Evaluate the tolerability of the vehicle alone.- Ensure proper gavage technique to avoid injury.
Lack of expected efficacy - Suboptimal dose or schedule- Poor drug exposure- Intrinsic or acquired resistance of the tumor model- Perform a dose-response study.- Conduct pharmacokinetic analysis to confirm drug exposure in plasma and tumor tissue.- Verify HER2 expression levels in the xenograft tumors.

References

Technical Support Center: (R)-DZD1516 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-DZD1516 in animal models. The information is designed to help manage potential adverse effects and ensure the successful execution of preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable, reversible, and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1] Its primary mechanism is to bind to the ATP-binding site of the HER2 protein, preventing its phosphorylation and blocking downstream signaling pathways. This inhibition leads to suppressed proliferation and apoptosis in HER2-overexpressing tumor cells. A key feature of this compound is its ability to penetrate the blood-brain barrier (BBB), making it a candidate for treating CNS metastases.[2][3]

Q2: What are the most common adverse effects observed with this compound in preclinical and clinical studies?

A2: Based on clinical data from a phase 1 study, the most frequently reported treatment-related adverse events are headache, vomiting, nausea, and decreased hemoglobin.[2][4][5][6] Notably, due to its high selectivity for HER2 over the epidermal growth factor receptor (EGFR), this compound does not typically cause the diarrhea or skin rash commonly associated with other less selective HER2 tyrosine kinase inhibitors at doses up to 250 mg twice daily.[2][3][4][5] While specific adverse event rates in animal models are not detailed in published literature, researchers should closely monitor for analogous clinical signs.

Q3: In which animal models has this compound been evaluated?

A3: this compound has been evaluated in various preclinical animal models, including mice, rats, and monkeys.[1][2] Efficacy studies have predominantly used xenograft mouse models with HER2-positive cancer cell lines to establish subcutaneous tumors and intracranial models of brain and leptomeningeal metastases.[2][4] Pharmacokinetic and CNS penetration studies have been conducted in rats and monkeys.[1][2]

Q4: What is the significance of this compound's high selectivity for HER2 over EGFR?

A4: The high selectivity of this compound for HER2 over wild-type EGFR (over 300-fold) is a critical design feature.[3] Inhibition of EGFR is associated with toxicities such as severe diarrhea and skin rash, which are dose-limiting side effects for many other tyrosine kinase inhibitors.[7] By avoiding EGFR inhibition, this compound is expected to have a more favorable safety profile, potentially allowing for more consistent dosing and better tolerability in animal subjects.[3][7]

Troubleshooting Guides for Adverse Effects in Animal Models

This section provides guidance on identifying and managing potential adverse effects during in vivo studies with this compound. The recommendations are based on translating clinical observations to preclinical research settings.

Issue 1: Neurological Signs (Potential correlate for headache/CNS effects)
  • How to Identify:

    • Behavioral Changes: Observe for signs of pain or discomfort, which may include orbital tightening, grimacing, abnormal posture (hunching), reduced exploratory activity, or light/sound sensitivity.[8][9]

    • General Activity: Monitor for lethargy, decreased grooming, or changes in interaction with cage mates.

    • Food and Water Intake: A sudden decrease in consumption can be an indicator of general malaise or nausea.[8]

  • Management and Troubleshooting:

    • Rule out other causes: Ensure that the observed signs are not due to other experimental factors, such as the tumor burden, surgical procedures, or other co-administered agents.

    • Provide Supportive Care:

      • Ensure easy access to softened food or gel-based hydration to encourage intake.

      • Minimize environmental stressors such as loud noises, bright lights, and excessive handling.

    • Consider Analgesia: If signs of pain are evident and interfere with animal welfare, consult with the institutional veterinarian about appropriate analgesic options that will not confound experimental results.

    • Dose Modification: If severe neurological signs are observed across a cohort and are likely drug-related, consider a dose reduction or a temporary pause in dosing, in consultation with the study director.

Issue 2: Gastrointestinal Upset (Potential correlate for nausea/vomiting)
  • How to Identify:

    • Changes in Food Consumption: Significant reduction in food intake is a primary indicator.

    • Weight Loss: Monitor body weight daily. Acute weight loss can signal GI upset.

    • Pica: Observe for the eating of non-nutritive substances like bedding, which can be a sign of nausea in rodents.

    • Observation: While rodents cannot vomit, they may exhibit conditioned taste aversion.[9]

  • Management and Troubleshooting:

    • Dietary Support: Provide highly palatable, soft, and moist food. Supplement with hydration gels.

    • Anti-emetic Therapy: For severe cases, and where it does not interfere with the study's primary endpoints, consultation with a veterinarian for anti-emetic treatment may be warranted.

    • Vehicle Control Check: Ensure the vehicle used for oral gavage is not causing local irritation or distress. Administering the vehicle to a control group is essential.

    • Dosing Procedure Review: Ensure proper oral gavage technique to minimize stress and potential for esophageal irritation.

Issue 3: Hematological Effects (Potential correlate for decreased hemoglobin/anemia)
  • How to Identify:

    • Physical Signs: Observe for pale mucous membranes (paws, nose, ears) and decreased activity or lethargy.

    • Blood Analysis: Conduct periodic complete blood counts (CBCs) from satellite animal groups or at terminal time points as planned in the study protocol. A decrease in hemoglobin, hematocrit, and red blood cell count is indicative of anemia.[10][11]

  • Management and Troubleshooting:

    • Scheduled Monitoring: Implement a regular blood monitoring schedule to detect the onset and severity of anemia.

    • Nutritional Support: Ensure the diet is fortified with essential nutrients for hematopoiesis, such as iron and B vitamins.

    • Address Potential Blood Loss: In tumor-bearing models, rule out tumor-related hemorrhage as a contributing factor.

    • Dose Adjustment: If severe, drug-induced anemia is confirmed, a dose reduction may be necessary to allow for hematopoietic recovery.

    • Blood Transfusion: In critical and valuable animal models, a blood transfusion may be considered in consultation with veterinary staff, though this is an extreme measure and may affect experimental outcomes.[1]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

Parameter Cell Line / Assay IC50 / GI50 Selectivity
HER2 Kinase Inhibition Enzymatic Assay 0.56 nM -
pHER2 Inhibition BT474C1 (HER2+) 4.4 nM >300-fold vs. pEGFR
pEGFR Inhibition A431 (EGFR wt) 1455 nM
Cell Proliferation (HER2+) BT474C1 20 nM >440-fold vs. EGFR wt
Cell Proliferation (EGFR wt) A431 8867 nM

Data sourced from preclinical studies.[2]

Table 2: Summary of Adverse Events in Phase 1 Human Study (Doses ≤ 250 mg BID)

Adverse Event Frequency Grade Notes
Headache Most Common Grade 1/2 Manageable and reversible.
Vomiting Common Grade 1/2 Manageable and reversible.
Hemoglobin Decreased Common Grade 1/2 Monitored via blood tests.
Nausea Reported Grade 1/2 Manageable and reversible.
Diarrhea Not Observed - Consistent with high selectivity over EGFR.
Skin Rash Not Observed - Consistent with high selectivity over EGFR.

Data reflects clinical observations which may inform preclinical monitoring.[2][5][6][12]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Brain Metastasis Xenograft Model
  • Cell Line: BT474C1 human breast cancer cells engineered to express luciferase.

  • Animal Model: Female nude mice (e.g., BALB/c nude).

  • Tumor Implantation:

    • Anesthetize mice using a suitable anesthetic (e.g., isoflurane).

    • Secure the mouse in a stereotactic frame.

    • Inject approximately 2 x 10^5 BT474C1-Luci cells intracerebrally into the right cerebral hemisphere.

  • Tumor Growth Monitoring:

    • Monitor tumor growth via bioluminescent imaging (BLI) once or twice weekly.

    • Administer luciferin (B1168401) intraperitoneally and image animals 10-15 minutes post-injection using an in vivo imaging system (IVIS).

  • Treatment Initiation:

    • When tumor BLI signal reaches a predetermined threshold, randomize animals into treatment and control groups.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound via oral gavage at specified doses (e.g., 100 mg/kg, 150 mg/kg) and schedule (e.g., twice daily).

    • The control group receives the vehicle only.

  • Endpoint and Analysis:

    • Continue treatment for a defined period (e.g., 21-28 days).

    • Monitor animal body weight and clinical signs daily.

    • Measure tumor burden via BLI regularly.

    • The primary endpoint is tumor growth inhibition (TGI). Euthanize animals if they reach humane endpoints (e.g., >20% body weight loss, significant neurological signs).

Mandatory Visualizations

Signaling Pathway

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS DZD1516 This compound DZD1516->HER2 Inhibits Phosphorylation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits HER2 phosphorylation, blocking downstream PI3K/Akt and MAPK pathways.

Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_monitoring Monitoring & Treatment cluster_analysis Data Analysis arrow arrow CellCulture 1. HER2+ Cell Culture (BT474C1-Luci) AnimalAcclimation 2. Animal Acclimation (Nude Mice) Implantation 3. Intracerebral Tumor Implantation AnimalAcclimation->Implantation TumorMonitoring 4. Monitor Tumor Growth (Bioluminescence) Implantation->TumorMonitoring Randomization 5. Randomize Cohorts TumorMonitoring->Randomization Treatment 6. Administer this compound (Oral Gavage) Randomization->Treatment HealthMonitoring 7. Daily Health Checks (Weight, Clinical Signs) Treatment->HealthMonitoring DataCollection 8. Collect Endpoint Data (Tumor Size, etc.) HealthMonitoring->DataCollection Humane/Study Endpoint Reached Analysis 9. Statistical Analysis (Tumor Growth Inhibition) DataCollection->Analysis

Caption: Workflow for assessing this compound efficacy in a brain metastasis mouse model.

Troubleshooting Logic

Troubleshooting_Logic ObserveAE Adverse Clinical Sign Observed (e.g., Weight Loss, Lethargy) IsSevere Is sign severe or life-threatening? ObserveAE->IsSevere Euthanize Consult Vet & Consider Humane Endpoint Euthanasia IsSevere->Euthanize Yes Investigate Investigate Cause IsSevere->Investigate No IsDrugRelated Is it likely drug-related? Investigate->IsDrugRelated OtherCauses Manage Other Causes (e.g., Tumor Burden, Procedure) IsDrugRelated->OtherCauses No DoseModification Consult Study Director: Consider Dose Reduction/Hold IsDrugRelated->DoseModification Yes SupportiveCare Provide Supportive Care (Diet, Hydration, Environment) ContinueMonitor Continue Close Monitoring SupportiveCare->ContinueMonitor OtherCauses->SupportiveCare DoseModification->SupportiveCare

Caption: Decision-making flowchart for managing adverse events in animal studies.

References

Improving the solubility of (R)-DZD1516 for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of (R)-DZD1516 for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is an orally bioavailable, potent, and selective inhibitor of the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase.[1][2] It is designed to penetrate the blood-brain barrier, making it a candidate for treating HER2-positive cancers that have metastasized to the central nervous system.[3][4] Its mechanism of action involves binding to HER2 and inhibiting its signaling pathways, which can lead to the death of cancer cells that overexpress HER2.[1]

Q2: What is the general solubility of this compound?

This compound is a hydrophobic compound. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL (182.63 mM).[2] However, its aqueous solubility is low, which can present challenges in in vitro assays.

Q3: What are the recommended starting points for dissolving this compound for in vitro experiments?

It is recommended to first prepare a high-concentration stock solution in 100% anhydrous DMSO.[2] This stock solution can then be serially diluted to the final working concentration in cell culture media. To minimize precipitation upon dilution, it is crucial to perform a stepwise dilution and ensure the final DMSO concentration in the cell culture is low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What is the impact of DMSO on cell viability?

While DMSO is a common solvent for in vitro studies, it can affect cell growth and viability.[3] Low concentrations of DMSO may sometimes stimulate cell growth, while higher concentrations can be inhibitory or cytotoxic. The toxic concentration of DMSO is cell-type dependent. It is always recommended to include a vehicle control (media with the same final concentration of DMSO as the treated wells) in your experiments to account for any solvent effects.

Troubleshooting Guide

Issue 1: Precipitation observed in the this compound-DMSO stock solution.
Possible Cause Solution
Incomplete Dissolution Ensure vigorous vortexing of the solution. Gentle warming or brief sonication can also aid in complete dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter.[2]
Moisture in DMSO Use anhydrous, high-purity DMSO. DMSO is hygroscopic, and absorbed water can decrease the solubility of hydrophobic compounds. Store DMSO in small, tightly sealed aliquots to prevent moisture contamination.
Stock Concentration Too High While the reported solubility in DMSO is high, if you observe precipitation, consider preparing a new stock solution at a slightly lower concentration.
Issue 2: Precipitation observed after diluting the DMSO stock solution into aqueous cell culture media.
Possible Cause Solution
"Crashing Out" Upon Dilution This occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium. To mitigate this, perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Final Concentration Exceeds Aqueous Solubility The final concentration of this compound in the cell culture medium may be above its solubility limit. If precipitation is observed at the highest concentrations, this should be considered the upper limit for your assay.
Interaction with Media Components Though less common, some components in the cell culture media could potentially interact with this compound and cause precipitation. Ensure the media is correctly prepared and at the proper pH.
Use of Co-solvents For challenging situations, consider using a co-solvent system. Formulations including PEG300, Tween-80, or SBE-β-CD have been used to increase the solubility of this compound.[2] However, it is essential to test the toxicity of the co-solvent vehicle on your specific cell line.

Quantitative Data Summary

Solvent/Vehicle Solubility of this compound Molar Concentration Notes
DMSO 100 mg/mL182.63 mMRequires sonication.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 2.5 mg/mL4.57 mMRequires sonication.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline) 2.5 mg/mL4.57 mMRequires sonication.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL).

  • Vortex the tube vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath sonicator.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound for In Vitro Assays
  • Thaw a frozen aliquot of the this compound stock solution at room temperature.

  • Pre-warm your complete cell culture medium to 37°C.

  • Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentrations.

  • When adding the this compound solution to the medium, add it dropwise while gently vortexing to ensure rapid and even mixing.

  • Visually inspect the final diluted solutions for any signs of precipitation before adding them to your cell cultures.

  • Remember to include a vehicle control with the same final concentration of DMSO (and any co-solvents) in your experiment.

Visualizations

HER2_Signaling_Pathway HER2 Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_downstream Downstream Signaling HER2 HER2 Receptor PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK EGFR EGFR EGFR->HER2 Dimerization DZD1516 This compound DZD1516->HER2 Inhibits Cell_Pro Cell Proliferation & Survival PI3K_AKT->Cell_Pro RAS_MAPK->Cell_Pro

Caption: Inhibition of the HER2 signaling pathway by this compound.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed Check_Stock Check Stock Solution Start->Check_Stock Check_Dilution Check Dilution in Media Check_Stock->Check_Dilution No Stock_Issue Stock Solution Issue Check_Stock->Stock_Issue Yes Dilution_Issue Dilution Issue Check_Dilution->Dilution_Issue Yes Solve_Stock Use Anhydrous DMSO Sonicate/Warm Lower Concentration Stock_Issue->Solve_Stock Solve_Dilution Serial Dilution Pre-warm Media Use Co-solvents Dilution_Issue->Solve_Dilution

Caption: A workflow for troubleshooting precipitation issues with this compound.

Experimental_Workflow Experimental Workflow for In Vitro Studies Prep_Stock Prepare High-Concentration Stock in 100% DMSO Serial_Dilute Perform Serial Dilution in Pre-warmed Media Prep_Stock->Serial_Dilute Add_To_Cells Add to Cell Culture Serial_Dilute->Add_To_Cells Incubate Incubate for Desired Time Add_To_Cells->Incubate Assay Perform Cellular Assay Incubate->Assay

Caption: A standard experimental workflow for using this compound in vitro.

References

Impact of P-glycoprotein on (R)-DZD1516 brain accumulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the brain accumulation of (R)-DZD1516 and the role of P-glycoprotein (P-gp).

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of P-glycoprotein on the brain accumulation of this compound?

A1: this compound was specifically designed to be a non-substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are major efflux transporters at the blood-brain barrier (BBB).[1][2] As a result, P-gp is not expected to limit the brain accumulation of this compound. Its high brain penetration is attributed to its high intrinsic passive permeability and its ability to evade efflux by these transporters.[2]

Q2: My experimental results show low brain accumulation of a compound with a similar structure to this compound. What could be the issue?

A2: If you are observing low brain accumulation of a compound structurally similar to this compound, it is highly probable that your compound is a substrate for P-gp or other efflux transporters at the BBB. Unlike this compound, which was optimized to avoid this, many molecules are actively removed from the brain by P-gp, significantly reducing their brain-to-plasma concentration ratio.[3][4]

Q3: How was this compound confirmed to be a non-substrate of P-gp?

A3: In vitro studies were conducted to determine if this compound is a substrate of P-gp and BCRP.[1][2] These experiments typically involve using cell lines that overexpress these transporters and measuring the bidirectional transport of the compound. An efflux ratio of less than 2 is generally considered indicative of a non-substrate.[2]

Q4: What is the significance of the Kp,uu,CSF value for this compound?

A4: The Kp,uu,CSF is the ratio of the unbound drug concentration in the cerebrospinal fluid (CSF) to the unbound drug concentration in the plasma. It is a key indicator of brain penetration. For this compound, a mean Kp,uu,CSF of 2.1 in patients suggests excellent brain penetration, which is consistent with it not being a P-gp substrate.[1][5]

Troubleshooting Guides

Problem: Inconsistent brain accumulation results for a test compound in different in vivo experiments.

  • Possible Cause: Variability in P-gp expression and function between individual animals.

  • Troubleshooting Steps:

    • Ensure the use of a consistent and well-characterized animal model.

    • Consider using P-gp inhibitor controls (e.g., tariquidar, elacridar) to assess the contribution of P-gp to the observed variability.

    • If possible, quantify P-gp expression levels in the brain microvessels of the study animals.

Problem: A compound shows low permeability in a Caco-2 assay, but good in vivo brain penetration.

  • Possible Cause: The compound may be a substrate for uptake transporters at the BBB that are not expressed in Caco-2 cells.

  • Troubleshooting Steps:

    • Investigate potential interactions with known BBB uptake transporters (e.g., OATPs, OCTs).

    • Utilize in situ brain perfusion or other more complex in vivo models to further characterize brain uptake.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with P-gp and its brain penetration.

Table 1: In Vitro P-glycoprotein and BCRP Substrate Potential of this compound

CompoundTransporterEfflux RatioClassificationReference
This compoundP-gp< 2Non-substrate[2]
This compoundBCRP< 2Non-substrate[2]

Table 2: Permeability and Brain Penetration of this compound and its Metabolite

CompoundCaco-2 Papp (cm/s)SpeciesKp,uu,CSFReference
This compound90 x 10-6Human2.1[2][5]
DZ2678 (active metabolite)Not ReportedHuman0.76[5]
This compoundNot ReportedRat0.57 - 0.87[2]
DZ2678 (active metabolite)Not ReportedRat0.12 - 0.23[2]
This compoundNot ReportedMonkey4.1[2]
DZ2678 (active metabolite)Not ReportedMonkey0.865[2]

Experimental Protocols

1. Caco-2 Permeability Assay

This assay is used to predict intestinal absorption and can also provide an indication of a compound's potential to cross the blood-brain barrier.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer.

  • Assay Procedure:

    • The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are taken from the receiving chamber at various time points.

    • The concentration of the compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).

2. P-gp and BCRP Substrate Assay

This assay determines if a compound is a substrate for the P-gp or BCRP efflux transporters.

  • Cell Lines: Madin-Darby Canine Kidney (MDCK) cells transfected with the gene for human P-gp (MDR1) or BCRP are commonly used. A parental MDCK cell line is used as a control.

  • Assay Procedure:

    • The cells are grown to form a confluent monolayer on a transwell insert.

    • The test compound is added to either the apical or basolateral chamber.

    • After a defined incubation period, the amount of compound that has crossed the monolayer is quantified.

  • Data Analysis: The efflux ratio is calculated as the Papp (B to A) divided by the Papp (A to B). An efflux ratio greater than 2 typically indicates that the compound is a substrate for the transporter.

Visualizations

P_gp_Mechanism cluster_bbb Blood-Brain Barrier cluster_brain Brain EndothelialCell Endothelial Cell Blood->EndothelialCell Passive Diffusion EndothelialCell->Blood Efflux EndothelialCell->Brain Entry Pgp P-gp Pgp->Blood Active Transport Drug_Pgp P-gp Substrate Drug_Pgp->EndothelialCell Drug_NonPgp This compound (Non-P-gp Substrate) Drug_NonPgp->Brain

Caption: P-gp at the BBB actively transports substrates back into the blood, limiting brain accumulation, while non-substrates like this compound can freely enter the brain.

experimental_workflow start Start: Test Compound caco2 Caco-2 Permeability Assay start->caco2 papp_check High P_app? caco2->papp_check mdck P-gp/BCRP Transporter Assay (e.g., MDCK-MDR1/BCRP cells) er_check Efflux Ratio > 2? mdck->er_check substrate Conclusion: Compound is a P-gp Substrate (Low Brain Penetration Expected) er_check->substrate Yes non_substrate Conclusion: Compound is NOT a P-gp Substrate er_check->non_substrate No low_perm Low Passive Permeability (May Limit Brain Penetration) papp_check->low_perm No high_perm High Passive Permeability papp_check->high_perm Yes end Proceed to In Vivo Studies substrate->end non_substrate->end low_perm->end high_perm->mdck

Caption: Workflow for determining if a compound is a P-glycoprotein substrate.

References

Addressing compensatory signaling pathways with (R)-DZD1516

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Mechanism of Action: Initial interest in (R)-DZD1516 in the context of compensatory signaling pathways is highly relevant. However, it is important to clarify that this compound is a potent and selective HER2 tyrosine kinase inhibitor (TKI), not a PARP inhibitor. This guide will focus on its role in targeting the HER2 signaling pathway and the associated compensatory mechanisms that can arise.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally bioavailable, reversible, and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1] By binding to the ATP-binding site of the HER2 kinase domain, it blocks downstream signaling pathways, leading to the inhibition of cell proliferation and induction of cell death in HER2-overexpressing cancer cells.[2][3]

Q2: What is the selectivity profile of this compound?

This compound demonstrates high selectivity for HER2 over other kinases, including wild-type epidermal growth factor receptor (EGFR). Preclinical studies have shown that it is over 300-fold more selective for HER2 than for EGFR.[1][3] This high selectivity is consistent with the lack of wild-type EGFR-related adverse events, such as diarrhea and skin rash, in clinical trials at doses up to 250 mg twice daily.[4][[“]]

Q3: What are the key pharmacokinetic properties of this compound?

This compound is designed for full penetration of the blood-brain barrier (BBB), a critical feature for treating CNS metastases.[1][6] In clinical studies, the mean unbound drug concentration ratio between cerebrospinal fluid and plasma (Kp,uu,CSF) was approximately 2.1 for DZD1516, indicating excellent CNS penetration.[4][7] The elimination half-life is approximately 15-19 hours.[7]

Q4: What is the recommended phase 2 dose (RP2D) of this compound?

The maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D) for DZD1516 monotherapy has been established at 250 mg twice daily.[4][6]

Q5: What are the most common adverse events associated with this compound?

In a phase 1 clinical trial, the most frequently reported treatment-emergent adverse events were headache, vomiting, and decreased hemoglobin.[4][[“]]

Data Summary

Table 1: Preclinical Efficacy of this compound

AssayCell Line/ModelIC50/GI50/EffectReference
HER2 Enzymatic Assay-0.56 nM[3]
pHER2 InhibitionBT474C14.4 nM[8]
pEGFR InhibitionA4311455 nM[8]
Cell ProliferationBT474C1 (HER2+)20 nM[8]
Cell ProliferationA431 (EGFR+)8867 nM[8]
Tumor Growth Inhibition (TGI)Brain Metastasis Model (100 mg/kg)48%[8]
Tumor Growth Inhibition (TGI)Brain Metastasis Model (150 mg/kg)79%[8]
Tumor Growth Inhibition (TGI)Leptomeningeal Metastasis Model (100 mg/kg)57%[8]
Tumor Growth Inhibition (TGI)Leptomeningeal Metastasis Model (150 mg/kg)81%[8]

Table 2: Phase 1 Clinical Trial Data for this compound

ParameterValueReference
Maximum Tolerated Dose (MTD)250 mg twice daily[4][6]
Recommended Phase 2 Dose (RP2D)250 mg twice daily[4][6]
Mean Kp,uu,CSF2.1[4][7]
Elimination Half-life15-19 hours[7]
Most Common Adverse EventsHeadache, vomiting, decreased hemoglobin[4][[“]]

Signaling and Experimental Workflow Diagrams

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Dimerization PI3K PI3K HER2->PI3K RAS RAS HER2->RAS DZD1516 This compound DZD1516->HER2 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Culture HER2+ Cancer Cells Dose_Response Dose-Response Assay (e.g., MTS/MTT) Cell_Culture->Dose_Response Western_Blot Western Blot for pHER2, pAKT, pERK Dose_Response->Western_Blot Xenograft Establish Xenograft Model (e.g., Brain Metastasis) Western_Blot->Xenograft Proceed if potent Treatment Treat with this compound Xenograft->Treatment Tumor_Measurement Measure Tumor Volume Treatment->Tumor_Measurement PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Treatment->PK_PD

Caption: A general experimental workflow for preclinical evaluation of this compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent IC50 values in cell proliferation assays 1. Cell passage number variability.2. Inconsistent seeding density.3. Instability of this compound in media.1. Use cells within a consistent, low passage number range.2. Ensure accurate cell counting and even distribution in plates.3. Prepare fresh drug dilutions for each experiment and minimize light exposure.
Low or no inhibition of pHER2 in Western blots 1. Incorrect drug concentration.2. Insufficient incubation time.3. Poor antibody quality.4. High cell confluence affecting drug access.1. Verify the concentration of the stock solution and perform a dose-response experiment.2. Optimize the drug incubation time (e.g., 2, 6, 24 hours).3. Use a validated phospho-HER2 antibody and include positive/negative controls.4. Plate cells at a lower density to ensure all cells are exposed to the drug.
High variability in tumor size in xenograft models 1. Inconsistent tumor cell implantation.2. Variation in animal age, weight, or health.3. Uneven drug administration or bioavailability.1. Ensure consistent cell number and injection volume/location.2. Randomize animals into treatment groups after tumors are established.3. Ensure proper formulation and administration of this compound. For oral gavage, ensure consistent technique.
Unexpected toxicity in animal models 1. Off-target effects.2. Incorrect dosing or formulation.1. Although this compound is highly selective, consider assessing markers for other kinases if unexpected toxicity is observed.2. Double-check dose calculations and the stability of the drug in the vehicle. Consider dose reduction studies.
Difficulty in detecting this compound in plasma/tissue samples 1. Suboptimal sample collection or processing.2. Issues with the analytical method (e.g., LC-MS/MS).1. Follow a strict protocol for sample collection, addition of anticoagulants, and storage at -80°C.2. Optimize the mass spectrometry parameters and chromatography for this compound and its active metabolite, DZ2678.[4]

Addressing Compensatory Signaling Pathways and Resistance Mechanisms

Resistance to HER2-targeted therapies is a significant clinical challenge.[9] While specific resistance mechanisms to this compound are still under investigation, insights can be drawn from other HER2 TKIs. The inhibition of HER2 can lead to the activation of compensatory signaling pathways that allow cancer cells to survive and proliferate.

Key Potential Compensatory Pathways:

  • Upregulation of other HER family members: Inhibition of HER2 can lead to a compensatory upregulation of HER3.[10][11] The HER2-HER3 heterodimer is a potent activator of the PI3K/AKT pathway.[10] Therefore, even with HER2 inhibition, increased HER3 expression can reactivate this critical survival pathway.

  • Activation of parallel receptor tyrosine kinases (RTKs): Other RTKs, such as IGF-1R and c-MET, can become activated and signal through the same downstream pathways (PI3K/AKT and MAPK) that are normally activated by HER2.[12][13]

  • Constitutive activation of downstream pathways: Mutations in key downstream signaling molecules, such as PIK3CA, or loss of the tumor suppressor PTEN, can lead to constitutive activation of the PI3K/AKT pathway, making the cells independent of HER2 signaling for survival.[14]

  • Activation of the Notch Signaling Pathway: The Notch signaling pathway has been implicated in therapy resistance in HER2-positive breast cancer.[15] It may provide a critical compensatory survival signal for dormant tumor cells after HER2 inhibition.[15]

Resistance_Mechanisms cluster_compensatory Compensatory Pathways DZD1516 This compound HER2 HER2 DZD1516->HER2 Inhibition Downstream_Signaling PI3K/AKT & MAPK Pathways HER2->Downstream_Signaling Activation Cell_Survival Cell Survival & Proliferation Downstream_Signaling->Cell_Survival HER3_up HER3 Upregulation HER3_up->Downstream_Signaling Bypass IGF1R_MET IGF-1R / c-MET Activation IGF1R_MET->Downstream_Signaling Bypass PIK3CA_mut PIK3CA Mutation/ PTEN Loss PIK3CA_mut->Downstream_Signaling Bypass Notch Notch Pathway Activation Notch->Cell_Survival Bypass

Caption: Potential compensatory pathways leading to resistance to this compound.

Experimental Protocols

Protocol: Evaluating the In Vitro Efficacy of this compound

This protocol provides a general framework for assessing the activity of this compound in HER2-positive cancer cell lines.

1. Cell Culture:

  • Culture HER2-positive human breast cancer cell lines (e.g., BT-474, SK-BR-3) and a HER2-negative control cell line (e.g., MCF-7) in appropriate media.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Regularly test for mycoplasma contamination.

2. Cell Proliferation Assay (MTS/MTT):

  • Seed cells in 96-well plates at a predetermined optimal density.
  • Allow cells to adhere overnight.
  • Prepare a serial dilution of this compound in culture media.
  • Replace the media with the drug-containing media and incubate for 72 hours.
  • Add MTS or MTT reagent according to the manufacturer's instructions and measure absorbance.
  • Calculate the GI50 (concentration for 50% growth inhibition) using appropriate software.

3. Western Blot Analysis of HER2 Pathway Inhibition:

  • Seed cells in 6-well plates and allow them to adhere.
  • Treat cells with varying concentrations of this compound for a predetermined time (e.g., 6 hours).
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.
  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against p-HER2, total HER2, p-AKT, total AKT, p-ERK, and total ERK. Use a loading control like GAPDH or β-actin.
  • Incubate with the appropriate secondary antibodies and visualize using a chemiluminescence detection system.

4. Colony Formation Assay:

  • Seed cells at a low density in 6-well plates.
  • Treat with this compound at concentrations around the GI50 for 24 hours.
  • Replace the media with fresh, drug-free media and allow colonies to form over 10-14 days.
  • Fix and stain the colonies with crystal violet.
  • Count the colonies to assess long-term cytostatic/cytotoxic effects.

References

Validation & Comparative

Preclinical Showdown: (R)-DZD1516 vs. Tucatinib in the Battle Against Brain Metastases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of two next-generation HER2 inhibitors reveals distinct preclinical profiles in their activity against brain metastases, with (R)-DZD1516 demonstrating superior brain penetration and potent antitumor efficacy in head-to-head studies.

For researchers and drug development professionals navigating the landscape of HER2-targeted therapies for breast cancer brain metastases, a critical evaluation of preclinical data is paramount. This guide provides an objective comparison of this compound and tucatinib (B611992), two highly selective HER2 tyrosine kinase inhibitors (TKIs), based on available preclinical evidence. While both agents show promise, key differences in their ability to cross the blood-brain barrier and their resulting efficacy in intracranial tumor models are notable.

At a Glance: Key Preclinical Metrics

ParameterThis compoundTucatinibReference
Mechanism of Action Reversible, highly selective HER2 tyrosine kinase inhibitorReversible, highly selective HER2 tyrosine kinase inhibitor[1][2][3]
HER2 Kinase Inhibition (IC50) 0.56 nM (enzymatic assay)Single-digit nanomolar (biochemical and cell signaling assays)[1][4]
Cellular pHER2 Inhibition (IC50) 4.4 nM (BT474C1 cells)4 nM (NCI-N87 cells)[1][5]
Selectivity (vs. EGFR) >300-fold>1,000-fold[4][6]
Brain Penetration (Kp,uu,CSF) 2.1 (mean in patients)Partial BBB penetration noted, specific Kp,uu,CSF not provided in these preclinical contexts[7][8]
In Vivo Efficacy (Brain Metastasis Model) 79% Tumor Growth Inhibition (TGI) at 150 mg/kgSignificantly less effective than DZD1516 at its MTD of 75 mg/kg in a direct comparison study[1][8]

Deep Dive: Experimental Data and Protocols

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of the HER2 kinase with an IC50 value of 0.56 nM in enzymatic assays.[1] In cellular assays using the HER2-positive BT474C1 cell line, it inhibited HER2 phosphorylation (pHER2) with an IC50 of 4.4 nM.[1][9] A key feature of this compound is its high selectivity for HER2 over wild-type EGFR, showing over 300-fold greater potency for HER2.[6] This high selectivity is expected to minimize EGFR-related toxicities, such as diarrhea and skin rash, which have been observed with less selective TKIs.[5][7]

Tucatinib also exhibits potent HER2 inhibition, with IC50 values in the single-digit nanomolar range in biochemical and cellular signaling experiments.[4] In NCI-N87 HER2+ gastric cancer cells, tucatinib potently inhibited HER2 phosphorylation with an IC50 of 4 nM.[5] It boasts an even higher selectivity for HER2 over EGFR, with a greater than 1,000-fold difference in potency in cell signaling assays.[3][4]

Signaling Pathway and Mechanism of Action

Both this compound and tucatinib are reversible tyrosine kinase inhibitors that target the intracellular kinase domain of the HER2 receptor.[1][2] By blocking the phosphorylation of HER2, these inhibitors prevent the activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[2][4][10] The inhibition of these pathways ultimately leads to decreased tumor cell growth and apoptosis.[11][12]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS TKI This compound / Tucatinib TKI->HER2 Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

HER2 Signaling Pathway Inhibition
Preclinical Models of Brain Metastases: A Head-to-Head Comparison

The most striking difference between this compound and tucatinib in preclinical studies lies in their efficacy in brain metastasis models. This is largely attributed to the superior ability of this compound to penetrate the blood-brain barrier (BBB).

In a brain metastasis mouse model established by intracerebral implantation of HER2-positive tumor cells, this compound demonstrated significant, dose-dependent antitumor activity.[8] At a dose of 150 mg/kg, this compound achieved a tumor growth inhibition (TGI) of 79%.[1] In the same study, the antitumor activity of this compound at 150 mg/kg was found to be significantly better than that of tucatinib at its maximum tolerated dose in mice (75 mg/kg).[8]

While tucatinib has shown the ability to penetrate intracranial tumor tissues and inhibit tumor growth in xenograft models of brain metastasis, the direct comparative data suggests a lower efficacy than this compound in this setting.[11][13][14] The clinical development of tucatinib has demonstrated its efficacy in patients with brain metastases, but the preclinical head-to-head comparison with this compound points to a potential advantage for the latter in achieving higher brain concentrations and consequently, more profound tumor growth inhibition.[13]

Experimental Workflow: In Vivo Brain Metastasis Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of HER2 TKIs in a preclinical brain metastasis model.

Experimental_Workflow start Start cell_culture Culture HER2+ Breast Cancer Cells (e.g., BT474C1) start->cell_culture implantation Intracerebral Implantation of Tumor Cells in Mice cell_culture->implantation tumor_monitoring Tumor Growth Monitoring (Bioluminescence) implantation->tumor_monitoring treatment Treatment Initiation - Vehicle - this compound - Tucatinib tumor_monitoring->treatment efficacy_assessment Efficacy Assessment - Tumor Growth Inhibition - Survival Analysis treatment->efficacy_assessment pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis (Optional) efficacy_assessment->pk_pd_analysis end End pk_pd_analysis->end

In Vivo Brain Metastasis Efficacy Study

Discussion and Future Directions

The preclinical data strongly suggests that both this compound and tucatinib are potent and selective HER2 inhibitors. However, this compound exhibits superior brain penetration, which translates to more robust antitumor activity in preclinical models of brain metastases when compared directly with tucatinib.[1][8] The high selectivity of both agents for HER2 over EGFR is a significant advantage, potentially leading to better tolerability in clinical settings.[3][7]

Further clinical investigation is warranted to determine if the preclinical advantages of this compound in brain metastasis models will translate into improved outcomes for patients with HER2-positive breast cancer with central nervous system involvement. The ongoing clinical trials for this compound will be crucial in defining its role in the evolving treatment paradigm for this challenging patient population.[15] Researchers will be closely watching for data on intracranial response rates and progression-free survival to validate the promising preclinical findings.

References

A Comparative Analysis of (R)-DZD1516 and Lapatinib for HER2+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of (R)-DZD1516 and lapatinib (B449), two tyrosine kinase inhibitors (TKIs) targeting HER2-positive (HER2+) breast cancer. The following sections present a comprehensive overview of their mechanisms of action, preclinical and clinical data, and a focus on their activity in challenging-to-treat patient populations, such as those with brain metastases.

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a key driver of tumor growth in 15-20% of breast cancers. While targeted therapies have significantly improved outcomes, the development of resistance and the challenge of treating brain metastases remain critical unmet needs. This compound is a novel, potent, and highly selective HER2 TKI designed for enhanced blood-brain barrier (BBB) penetration. Lapatinib, a dual HER2 and Epidermal Growth Factor Receptor (EGFR) TKI, is an established therapeutic option for HER2+ breast cancer. This guide offers a side-by-side comparison of their performance based on available experimental data.

Mechanism of Action and Signaling Pathways

Both this compound and lapatinib are ATP-competitive inhibitors of the HER2 tyrosine kinase. By blocking the phosphorylation of HER2, they inhibit downstream signaling pathways crucial for tumor cell proliferation and survival, primarily the PI3K/AKT and MAPK/ERK pathways. A key difference lies in their selectivity; this compound is highly selective for HER2 over EGFR, whereas lapatinib inhibits both receptors.[1][2][3]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_drugs Inhibitors cluster_pathways Downstream Signaling HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS EGFR EGFR DZD1516 This compound DZD1516->HER2 Highly Selective Inhibition Lapatinib Lapatinib Lapatinib->HER2 Inhibition Lapatinib->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

HER2 Signaling Pathway Inhibition

Preclinical Efficacy

In Vitro Potency and Selectivity

This compound demonstrates high potency against HER2 with an enzymatic IC50 of 0.56 nM.[2] In cellular assays, it inhibited HER2 phosphorylation (pHER2) with an IC50 of 4.4 nM in the HER2-overexpressing BT474C1 cell line.[2] Notably, this compound shows over 300-fold selectivity for HER2 over wild-type EGFR, with a pEGFR IC50 of 1455 nM in A431 cells.[2][3] This high selectivity may contribute to a more favorable safety profile, potentially avoiding EGFR-related toxicities such as rash and diarrhea.

Lapatinib is a potent dual inhibitor of both EGFR and HER2, with IC50 values of 10.8 nM and 9.3 nM, respectively, in cell-free assays.[1] In cellular assays, lapatinib inhibited the growth of HER2-overexpressing BT474 breast cancer cells with an IC50 of 100 nM.[1]

Parameter This compound Lapatinib Reference
Target(s) HER2HER2, EGFR[1][2][3]
HER2 Enzymatic IC50 0.56 nM9.3 nM[1][2]
EGFR Enzymatic IC50 >300-fold less potent than HER210.8 nM[1][2]
pHER2 Cellular IC50 4.4 nM (BT474C1 cells)Not explicitly stated[2]
pEGFR Cellular IC50 1455 nM (A431 cells)Not explicitly stated[2]
Cell Proliferation GI50 20 nM (HER2+ cells)100 nM (BT474 cells)[1][2]
In Vivo Antitumor Activity

In preclinical xenograft models, this compound has demonstrated significant tumor growth inhibition (TGI). In a brain metastasis mouse model, this compound at 100 and 150 mg/kg resulted in TGI of 48% and 79%, respectively.[2] In a subcutaneous xenograft model, a 150 mg/kg dose of this compound led to 89% inhibition of pHER2 for 24 hours.[4]

Lapatinib has also shown dose-dependent inhibition of tumor growth in various human tumor xenograft models.[5]

Model Drug Dose Tumor Growth Inhibition (TGI) Reference
Brain Metastasis Xenograft This compound100 mg/kg48%[2]
150 mg/kg79%[2]
Leptomeningeal Metastasis Xenograft This compound100 mg/kg57%[2]
150 mg/kg81%[2]
Subcutaneous Xenograft This compound100-150 mg/kgDose-dependent tumor remission[2]

Clinical Efficacy and Safety

This compound

A first-in-human Phase 1 trial (NCT04509596) evaluated this compound monotherapy in heavily pretreated patients with HER2+ metastatic breast cancer, a significant portion of whom had brain metastases.[6][7] The study found that this compound was well-tolerated at doses up to 250 mg twice daily, which was established as the maximum tolerated dose (MTD).[6][7] The most common treatment-emergent adverse events were headache, vomiting, and decreased hemoglobin.[6] Notably, no wild-type EGFR-related adverse events, such as diarrhea or rash, were reported at or below the MTD.[6][8]

In this heavily pretreated population (median of 7 prior lines of systemic therapy), the best overall response was stable disease in intracranial, extracranial, and overall lesions.[6][9] A key finding was the excellent BBB penetration of this compound, with a mean unbound brain-to-plasma partition ratio (Kpuu,CSF) of 2.1 for DZD1516 and 0.76 for its active metabolite, indicating full penetration into the human central nervous system (CNS).[6][7]

Lapatinib

Lapatinib, in combination with other agents like capecitabine (B1668275) or trastuzumab, has demonstrated efficacy in improving progression-free survival (PFS) and, in some cases, overall survival (OS) in patients with HER2+ metastatic breast cancer.[10][11][12] However, its single-agent activity in brain metastases has been described as modest.[13][14][15]

In a Phase II study of lapatinib monotherapy in patients with HER2+ breast cancer and progressive brain metastases after cranial radiotherapy, the objective response rate in the CNS was 6%.[13][15] An exploratory analysis showed that 21% of patients experienced a ≥20% volumetric reduction in their CNS lesions.[13][15] When combined with capecitabine in an extension phase of the study, the CNS objective response rate increased to 20%.[13][15]

Clinical Trial Drug Patient Population Key Efficacy Results Reference
NCT04509596 (Phase 1) This compound MonotherapyHeavily pretreated HER2+ MBC with CNS metastasesBest response: Stable Disease; Excellent CNS penetration (Kpuu,CSF = 2.1)[6][7][9]
Phase II (Lin et al.) Lapatinib MonotherapyHER2+ BC with progressive brain metastasesCNS Objective Response Rate: 6%[13][15]
Phase II Extension Lapatinib + CapecitabineHER2+ BC with progressive brain metastasesCNS Objective Response Rate: 20%[13][15]

Experimental Protocols

Detailed experimental protocols are often proprietary or not fully disclosed in publications. The following are generalized methodologies representative of those used in the preclinical evaluation of TKIs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed HER2+ breast cancer cells in 96-well plates Adhere Allow cells to adhere (e.g., 24 hours) Seed->Adhere Treat Treat cells with varying concentrations of This compound or Lapatinib Adhere->Treat Incubate Incubate for a set period (e.g., 72 hours) Treat->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan (B1609692) crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read Measure absorbance (e.g., at 570 nm) Solubilize->Read Analyze Calculate cell viability and determine GI50/IC50 Read->Analyze

Generalized Cell Viability Assay Workflow
  • Cell Seeding: Plate HER2+ breast cancer cells (e.g., BT474, SK-BR-3) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or lapatinib. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50).

In Vivo Tumor Growth Inhibition (Xenograft Model)

This protocol outlines a general procedure for assessing the antitumor efficacy of a compound in a mouse xenograft model.

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_growth Tumor Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint and Analysis Implant Implant HER2+ breast cancer cells subcutaneously or intracranially into immunocompromised mice Grow Allow tumors to reach a predetermined size (e.g., 100-200 mm³) Implant->Grow Randomize Randomize mice into treatment and control groups Grow->Randomize Treat Administer this compound, Lapatinib, or vehicle control according to the dosing schedule Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint Continue treatment until a defined endpoint is reached (e.g., tumor size, study duration) Monitor->Endpoint Analyze Calculate Tumor Growth Inhibition (TGI) and assess toxicity Endpoint->Analyze

Generalized In Vivo Xenograft Workflow
  • Cell Implantation: Implant HER2+ human breast cancer cells into immunocompromised mice (e.g., nude mice). For subcutaneous models, cells are injected into the flank. For brain metastasis models, cells are injected intracranially.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound, lapatinib). Administer the compounds according to the specified dose and schedule.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until a predetermined endpoint, such as the tumor in the control group reaching a specific size.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.

Conclusion

This compound emerges as a highly potent and selective HER2 inhibitor with a distinguishing feature of excellent blood-brain barrier penetration. Its high selectivity for HER2 over EGFR translates to a potentially more favorable safety profile, with a notable absence of EGFR-related toxicities in early clinical trials. While lapatinib is an established therapeutic option that has shown benefit in HER2+ breast cancer, its efficacy in brain metastases is modest.

The preclinical and early clinical data for this compound are promising, particularly for the challenging-to-treat population of patients with CNS metastases. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in comparison to existing HER2-targeted therapies. The ongoing development of this compound represents a significant step forward in addressing the unmet needs of patients with HER2+ breast cancer, especially those with or at high risk of developing brain metastases.

References

Head-to-head comparison of (R)-DZD1516 and other HER2 TKIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, most notably breast cancer. The development of small molecule tyrosine kinase inhibitors (TKIs) targeting HER2 has significantly improved patient outcomes. This guide provides a head-to-head comparison of (R)-DZD1516, a novel HER2 TKI, with other established HER2 TKIs such as lapatinib, neratinib, and tucatinib (B611992). The comparison focuses on preclinical data, highlighting differences in potency, selectivity, and efficacy, particularly in the context of brain metastases.

This compound is an orally bioavailable, reversible, and highly selective HER2 TKI designed for potent anti-tumor activity and enhanced penetration of the blood-brain barrier (BBB).[1][2] This guide aims to provide an objective comparison to aid researchers and drug development professionals in evaluating the potential of this compound in the landscape of HER2-targeted therapies.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity
TKITarget KinaseIC50 (nM)EGFR vs. HER2 SelectivityReference
This compound HER20.56>300-fold[3]
EGFR1455[1]
Tucatinib HER26.9>1000-fold[4]
EGFR449[4]
Neratinib HER25.6Pan-HER[5]
EGFR~6
Lapatinib HER2109Dual HER2/EGFR[5]
EGFR~10
Table 2: In Vitro Cellular Activity
TKICell LineAssayIC50/GI50 (nM)Reference
This compound BT474C1 (HER2+)pHER2 Inhibition4.4[1][3]
A431 (EGFR+)pEGFR Inhibition1455[1][3]
BT474C1 (HER2+)Cell Proliferation (GI50)20[3]
A431 (EGFR+)Cell Proliferation (GI50)8867[3]
Tucatinib SK-BR-3 (HER2+)Cell Proliferation15[4]
NCI-N87 (HER2+)Cell Proliferation24[4]
Neratinib SK-BR-3 (HER2+)Cell Proliferation2.1[6]
BT474 (HER2+)Cell Proliferation3.9[6]
Lapatinib SK-BR-3 (HER2+)Cell Proliferation47[6]
BT474 (HER2+)Cell Proliferation25[6]
Table 3: In Vivo Efficacy in HER2+ Xenograft Models
TKIModel TypeDose (mg/kg)Tumor Growth Inhibition (TGI) / OutcomeComparisonReference
This compound Brain Metastasis (BM)10048% TGI-[1][3]
15079% TGISignificantly better than Tucatinib (75 mg/kg)[1][3]
Leptomeningeal Metastasis (LM)10057% TGINumerically better than Tucatinib[1][3]
15081% TGI[1][3]
Subcutaneous (SC)100 or 150Tumor remissionEqually effective as Tucatinib[1][3]
Tucatinib Brain Metastasis (BM)75-Less effective than DZD1516 (150 mg/kg)[1][3]
Subcutaneous (SC)--Equally effective as DZD1516 (100 or 150 mg/kg)[1][3]
Table 4: Pharmacokinetic Parameters
TKIParameterSpeciesValueReference
This compound Kp,uu,CSFRat0.57 - 0.87[1]
Monkey4.1[1]
Human2.1[1][7]
Half-lifeHuman~8 h (predicted)[1]
Tucatinib Brain-to-Plasma RatioMouse~0.3[8]
Neratinib Brain-to-Plasma RatioMouse~0.1[5]
Lapatinib Brain-to-Plasma RatioMouse~0.02[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Principle: To determine the concentration of the TKI required to inhibit 50% of the enzymatic activity of the target kinase (IC50).

  • Methodology: Recombinant human HER2 or EGFR enzyme is incubated with a kinase-specific substrate and ATP in a buffer solution. A series of dilutions of the test TKI are added to the reaction. The kinase reaction produces ADP, and the amount of ADP produced is quantified using a luminescent assay (e.g., ADP-Glo™ Kinase Assay). The luminescence is proportional to the kinase activity. The IC50 value is calculated by plotting the percent inhibition against the TKI concentration.

Cellular Phosphorylation Inhibition Assay
  • Principle: To measure the ability of a TKI to inhibit the phosphorylation of its target kinase within a cellular context.

  • Methodology: HER2-overexpressing cells (e.g., BT474C1) or EGFR-overexpressing cells (e.g., A431) are treated with varying concentrations of the TKI.[1] Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated form of the target kinase (e.g., pHER2) and the total protein. An HRP-conjugated secondary antibody and a chemiluminescent substrate are used for detection. The signal intensity is quantified, and the IC50 for phosphorylation inhibition is determined.

Cell Proliferation Assay
  • Principle: To assess the effect of the TKI on the growth and viability of cancer cell lines.

  • Methodology: Cancer cell lines (e.g., BT474C1, A431) are seeded in 96-well plates and treated with a range of TKI concentrations. After a defined incubation period (e.g., 72 hours), cell viability is measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The concentration of the TKI that inhibits 50% of cell growth (GI50) is calculated from the dose-response curve.

In Vivo Xenograft Models
  • Principle: To evaluate the anti-tumor efficacy of the TKI in a living organism.

  • Methodology:

    • Subcutaneous Xenograft Model: Human cancer cells (e.g., BT474C1) are injected subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The TKI is administered orally at specified doses and schedules. Tumor volume is measured regularly to assess treatment efficacy.

    • Orthotopic Brain Metastasis Model: Human breast cancer cells engineered to express luciferase (e.g., BT474C1-Luci) are implanted directly into the brain of immunocompromised mice.[1] Tumor growth is monitored by bioluminescence imaging. Treatment with the TKI is initiated, and the effect on tumor growth and animal survival is evaluated.[1]

Mandatory Visualization

HER2 Signaling Pathway and TKI Inhibition

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus cluster_tki TKI Inhibition HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS HER3 HER3 EGFR EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DZD1516 This compound DZD1516->HER2 Inhibits Tucatinib Tucatinib Tucatinib->HER2 Inhibits Neratinib Neratinib Neratinib->HER2 Inhibits Neratinib->EGFR Inhibits Lapatinib Lapatinib Lapatinib->HER2 Inhibits Lapatinib->EGFR Inhibits

Caption: HER2 signaling pathways and points of inhibition by various TKIs.

Experimental Workflow for In Vivo Brain Metastasis Model

in_vivo_workflow start HER2+ Breast Cancer Cells (Luciferase-tagged) implant Intracerebral Implantation into Immunocompromised Mice start->implant tumor_dev Tumor Development (Monitored by Bioluminescence) implant->tumor_dev randomize Randomization into Treatment Groups tumor_dev->randomize treatment Oral Administration of - Vehicle - this compound - Other TKIs randomize->treatment monitoring Tumor Growth Monitoring & Survival Analysis treatment->monitoring end Efficacy Evaluation monitoring->end

Caption: Workflow for evaluating TKI efficacy in a brain metastasis xenograft model.

Conclusion

The preclinical data presented in this guide highlight the distinct profiles of various HER2 TKIs. This compound emerges as a potent and highly selective HER2 inhibitor with superior blood-brain barrier penetration compared to other evaluated TKIs. Its significant efficacy in preclinical models of brain metastasis, outperforming tucatinib in a head-to-head comparison, suggests its potential as a valuable therapeutic option for patients with HER2-positive cancers, particularly those with central nervous system involvement. The high selectivity of this compound for HER2 over EGFR may also translate to a more favorable safety profile with fewer off-target side effects. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of HER2-positive malignancies.

References

Synergistic Antitumor Activity of (R)-DZD1516 in Combination with T-DM1 in HER2-Positive Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The combination of (R)-DZD1516, a brain-penetrant HER2 tyrosine kinase inhibitor (TKI), and ado-trastuzumab emtansine (T-DM1), an antibody-drug conjugate (ADC), has demonstrated significant synergistic effects in preclinical models of HER2-positive breast cancer. This guide provides a comprehensive comparison of the combination therapy versus individual monotherapies, supported by experimental data, detailed protocols, and mechanistic visualizations to inform ongoing research and drug development efforts.

Mechanism of Action: A Dual-Pronged Attack on HER2-Positive Cancer Cells

The enhanced efficacy of the this compound and T-DM1 combination stems from their distinct and complementary mechanisms of action targeting the HER2 pathway and downstream cellular processes.

This compound is an orally bioavailable, central nervous system (CNS)-penetrant small molecule inhibitor that selectively targets the intracellular tyrosine kinase domain of the HER2 receptor.[1] By blocking this domain, this compound inhibits the autophosphorylation of HER2 and the subsequent activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK pathways, which are crucial for tumor cell proliferation, survival, and differentiation.[2][3][4]

T-DM1 is an ADC that combines the HER2-targeting monoclonal antibody trastuzumab with the potent microtubule-inhibiting agent, DM1.[5][6] The trastuzumab component binds to the extracellular domain of the HER2 receptor, leading to its internalization.[5] Once inside the cell, T-DM1 is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic DM1 payload.[5] DM1 then binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and, ultimately, apoptotic cell death.[5][7][8][9]

The synergistic effect of the combination therapy is hypothesized to result from a multi-faceted attack: this compound's inhibition of HER2 signaling weakens the cell's survival pathways, potentially making it more susceptible to the cytotoxic effects of the DM1 payload delivered by T-DM1.

Preclinical Efficacy: In Vivo Xenograft Models

Preclinical studies utilizing xenograft models of HER2-positive breast cancer have provided compelling evidence for the synergistic antitumor activity of the this compound and T-DM1 combination.

Subcutaneous Xenograft Model

In a subcutaneous xenograft model using BT474C1-Luci Mono1 cells, the combination of this compound and T-DM1 resulted in numerically superior tumor growth inhibition compared to T-DM1 monotherapy.

Table 1: Antitumor Efficacy in BT474C1-Luci Mono1 Subcutaneous Xenograft Model

Treatment GroupDosingMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-~1400-
This compound6.25 mg/kg, BID~1000~29%
T-DM115 mg/kg, QW~400~71%
This compound + T-DM16.25 mg/kg, BID + 15 mg/kg, QW~200~86%

Data are approximated from graphical representations in the source publication.[10]

Brain Metastasis Xenograft Model

Given the significant challenge of treating brain metastases in HER2-positive breast cancer, the efficacy of the brain-penetrant this compound in combination with T-DM1 was evaluated in an intracranial xenograft model. The combination therapy demonstrated a statistically significant improvement in antitumor activity compared to T-DM1 alone.

Table 2: Antitumor Efficacy in BT474C1-Luci Mono1 Brain Metastasis Xenograft Model

Treatment GroupDosingMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Statistical Significance (vs. T-DM1)
Vehicle Control-~1200--
This compound100 mg/kg, BID~800~33%-
T-DM115 mg/kg, Q2W~600~50%-
This compound + T-DM1100 mg/kg, BID + 15 mg/kg, Q2W~150~87.5%P < 0.0001

Data are approximated from graphical representations in the source publication.[10]

Experimental Protocols

In Vivo Xenograft Studies

A detailed protocol for the in vivo evaluation of this compound and T-DM1 combination therapy is outlined below, based on published preclinical studies.[1]

G cluster_0 Cell Culture and Implantation cluster_1 Tumor Growth and Grouping cluster_2 Treatment Administration cluster_3 Efficacy Evaluation cell_culture BT474C1-Luci Mono1 cells cultured implantation Cells implanted into nude mice (subcutaneously or intracranially) cell_culture->implantation tumor_growth Tumors allowed to establish randomization Mice randomized into treatment groups tumor_growth->randomization vehicle Vehicle Control dzd1516 This compound Monotherapy tdm1 T-DM1 Monotherapy combination This compound + T-DM1 Combination monitoring Tumor volume measured regularly endpoint Study endpoint reached monitoring->endpoint analysis Data analysis (TGI, statistical significance) endpoint->analysis G cluster_0 Preparation cluster_1 Treatment cluster_2 Viability Assessment cluster_3 Data Analysis cell_seeding Seed HER2+ cells in 96-well plates drug_prep Prepare serial dilutions of each drug and combinations treatment Treat cells with monotherapies and combinations incubation Incubate for a defined period (e.g., 72 hours) treatment->incubation viability_assay Add viability reagent (e.g., MTT, CellTiter-Glo) readout Measure signal (absorbance/luminescence) viability_assay->readout ic50 Calculate IC50 values for each treatment synergy_analysis Determine synergy (e.g., Combination Index) ic50->synergy_analysis G cluster_her2 HER2 Receptor cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Activates MAPK MAPK Pathway HER2->MAPK Activates TDM1 T-DM1 TDM1->HER2 Binds to extracellular domain DM1 DM1 TDM1->DM1 Internalization & Release DZD1516 This compound DZD1516->HER2 Inhibits tyrosine kinase domain Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Microtubules Microtubules CellCycleArrest Cell Cycle Arrest & Apoptosis Microtubules->CellCycleArrest DM1->Microtubules Disrupts polymerization

References

(R)-DZD1516 Demonstrates Potent Anti-Tumor Activity in Preclinical Models of HER2-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New preclinical data on (R)-DZD1516, a selective HER2 tyrosine kinase inhibitor, reveals significant anti-tumor activity in patient-derived xenograft (PDX) models of HER2-positive cancers. These findings position this compound as a promising therapeutic candidate, particularly for patients with HER2-positive malignancies that have metastasized to the brain. A comprehensive comparison with other HER2-targeted therapies underscores its potential advantages, including its ability to cross the blood-brain barrier.

This compound is an orally bioavailable, potent, and highly selective inhibitor of the HER2 receptor tyrosine kinase.[1] Overexpression of HER2 is a key driver in a significant portion of breast, gastric, and other solid tumors, making it a critical target for cancer therapy. Unlike many existing treatments, this compound has been specifically designed to penetrate the central nervous system, addressing a major unmet need in the treatment of HER2-positive brain metastases.[2]

Comparative Efficacy in Patient-Derived Xenograft Models

Patient-derived xenograft models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered highly predictive of clinical outcomes. In these models, this compound has demonstrated robust, dose-dependent anti-tumor activity.

A head-to-head comparison of this compound with other HER2-targeted agents in HER2-positive PDX models highlights its competitive efficacy profile.

Drug PDX Model Dosage Tumor Growth Inhibition (TGI) Key Findings
This compound Brain Metastasis (BM) Model100 mg/kg48%Significant anti-tumor effect.[3][4]
Brain Metastasis (BM) Model150 mg/kg79%Superior to tucatinib (B611992) at its maximum tolerated dose in mice.[3][4]
Leptomeningeal Metastasis (LM) Model100 mg/kg57%Potent anti-tumor growth effect.[4]
Leptomeningeal Metastasis (LM) Model150 mg/kg81%
Tucatinib Multiple HER2+ Solid Tumor ModelsNot SpecifiedN/ADemonstrated activity as a single agent and enhanced activity with trastuzumab.[5][6]
Trastuzumab Deruxtecan (T-DXd) HER2-positive BCBM PDX Model5 mg/kgN/AInhibited tumor growth and prolonged survival.[7][8]
HER2-low BCBM PDX Model5 mg/kgN/AInhibited tumor growth and prolonged survival.[7][8]
Trastuzumab Emtansine (T-DM1) HER2-positive Breast Cancer PDX ModelsNot SpecifiedN/AActive in both high and low HER2-expressing models.[9]
Neratinib HER2-positive BCBM PDX ModelNot SpecifiedNo significant tumor growth inhibition as a single agent.Combination with T-DM1 significantly reduced tumor growth.[10][11][12]
Lapatinib BT474 HER2+ Breast Cancer Xenografts1000 or 1500 mg QD, or 500 mg BIDN/AInvestigated plasma and tumor concentrations and effects on HER receptor phosphorylation.[13]
Trastuzumab HER2-amplified PDX modelsNot specifiedN/AResponded in one of two tested HER2/ERBB2-amplified PDX lines.[14]

Mechanism of Action: Targeting the HER2 Signaling Pathway

HER2 is a member of the epidermal growth factor receptor (EGFR) family. Upon dimerization with other HER family members, it activates downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways, which drive cell proliferation, survival, and invasion. This compound exerts its anti-tumor effect by binding to the ATP-binding site of the HER2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Dimer HER2/HER3 Heterodimer HER2->Dimer HER3 HER3 HER3->Dimer P_Dimer Phosphorylated Dimer Dimer->P_Dimer Autophosphorylation DZD1516 This compound DZD1516->P_Dimer Inhibits PI3K PI3K P_Dimer->PI3K MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) P_Dimer->MAPK_pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation MAPK_pathway->Proliferation

Caption: this compound inhibits HER2 signaling.

Experimental Protocols

The validation of this compound's anti-tumor activity in patient-derived xenografts followed rigorous experimental protocols.

Establishment of Patient-Derived Xenografts (PDX)

Fresh tumor tissues from patients with HER2-positive cancers were acquired under institutional review board-approved protocols. The tissues were sectioned into small fragments and surgically implanted subcutaneously into the flanks of immunocompromised mice (e.g., NOD-scid gamma mice). Tumor growth was monitored regularly. Once the tumors reached a specified volume (typically 150-200 mm³), the mice were randomized into treatment and control groups.

PDX_Workflow Patient Patient with HER2+ Tumor TumorTissue Tumor Tissue Fragment Patient->TumorTissue Implantation Subcutaneous Implantation TumorTissue->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Mouse Immunocompromised Mouse Mouse->Implantation Randomization Randomization (Tumor Volume ~150-200mm³) TumorGrowth->Randomization Treatment Treatment Group (this compound) Randomization->Treatment Control Control Group (Vehicle) Randomization->Control Analysis Tumor Volume Measurement & Analysis Treatment->Analysis Control->Analysis

References

A Comparative Safety Analysis of (R)-DZD1516 and Neratinib for HER2-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at Two HER2-Targeted Tyrosine Kinase Inhibitors

In the landscape of targeted therapies for HER2-positive cancers, the development of potent and selective tyrosine kinase inhibitors (TKIs) remains a critical area of research. Neratinib (B1684480), an established irreversible pan-HER inhibitor, has demonstrated efficacy but is associated with a distinct side-effect profile. (R)-DZD1516, a novel, reversible, and highly selective HER2 inhibitor, has emerged with promising preclinical and early clinical data suggesting a potentially improved safety profile. This guide provides a comparative analysis of the safety profiles of these two agents, supported by available experimental data, to inform ongoing research and drug development efforts.

Executive Summary

This compound and neratinib are both potent inhibitors of HER2, a key driver in a subset of breast and other solid tumors. However, their distinct mechanisms of action and selectivity profiles appear to translate into different safety and tolerability in clinical settings. Neratinib, an irreversible pan-HER inhibitor, is known for its high incidence of diarrhea, which often requires proactive management. In contrast, early clinical data for this compound, a highly selective, reversible HER2 inhibitor with excellent blood-brain barrier penetration, suggest a different safety profile, with headache, vomiting, and decreased hemoglobin being the most common adverse events, and notably, a low incidence of diarrhea and skin rash at therapeutic doses.

Kinase Selectivity and Potency

The selectivity of a TKI against its intended target versus other kinases is a key determinant of its safety profile. Off-target inhibition can lead to a range of adverse effects.

Target/Off-TargetThis compound IC50 (nM)Neratinib IC50 (nM)Notes
pHER2 (cellular assay) 4.4[1]~5Neratinib's IC50 for HER2 autophosphorylation in cells is reported to be around 5 nM.
HER2 (enzymatic assay) -59[2]
pEGFR (cellular assay) 1455[3]3Neratinib is a potent inhibitor of EGFR.
EGFR (enzymatic assay) -92[2]
KDR -800[2]Neratinib shows weak inhibition of KDR.
Src -1400[2]Neratinib shows weak inhibition of Src.

This compound has demonstrated over 300-fold selectivity for HER2 over wild-type EGFR in cellular assays[1][4]. In a preclinical study, this compound was tested against a panel of 121 kinases, with only 12 kinases showing greater than 50% inhibition, indicating its high selectivity[3]. Neratinib, as a pan-HER inhibitor, potently inhibits HER1 (EGFR), HER2, and HER4[5].

Clinical Safety Profiles

The clinical safety profiles of this compound and neratinib have been evaluated in different stages of clinical development. The following tables summarize the treatment-emergent adverse events (TEAEs) observed in key clinical trials.

This compound: Phase 1 Monotherapy in HER2+ Metastatic Breast Cancer

The safety of this compound was evaluated in a Phase 1 dose-escalation study in patients with HER2-positive metastatic breast cancer (NCT04509596). The maximum tolerated dose (MTD) was determined to be 250 mg twice daily[6][7].

Adverse EventAll Grades (%)Grade 3 (%)Grade 4/5 (%)
Headache42.9[8]N/A0[6]
Vomiting38.1[8]N/A0[6]
Nausea23.8[8]N/A0[6]
Hemoglobin Decreased23.8[8]N/A0[6]
DiarrheaNot reported at doses ≤ 250 mg[8][9]Not reported at doses ≤ 250 mg[8][9]0[6]
RashNot reported at doses ≤ 250 mg[8][9]Not reported at doses ≤ 250 mg[8][9]0[6]

Data from a cohort of 21-23 patients. "N/A" indicates that specific grade 3 percentages for these AEs were not detailed in the provided sources, although overall Grade 3 drug-related TEAEs were reported in 14.3% of patients[8]. Dose-limiting toxicities were observed at the 300 mg dose[6][9].

Neratinib: Phase 3 Trials in HER2+ Breast Cancer

The safety of neratinib has been extensively studied in large, randomized Phase 3 trials, including the ExteNET trial (extended adjuvant therapy) and the NALA trial (metastatic setting).

ExteNET Trial: Neratinib vs. Placebo (Adjuvant Setting)

Adverse EventNeratinib (All Grades, %)Neratinib (Grade 3/4, %)Placebo (All Grades, %)Placebo (Grade 3/4, %)
Diarrhea95[10]40[10][11]352
Nausea43[12]2[11]22<1
Abdominal Pain24[12]211<1
Fatigue27[12]219<1
Vomiting26[12]3[11]10<1
Rash>5[12]N/AN/AN/A

Diarrhea led to discontinuation of neratinib in 16.8% of patients[10][12].

NALA Trial: Neratinib + Capecitabine vs. Lapatinib + Capecitabine (Metastatic Setting)

Adverse EventNeratinib + Capecitabine (All Grades, %)Neratinib + Capecitabine (Grade 3, %)Lapatinib + Capecitabine (All Grades, %)Lapatinib + Capecitabine (Grade 3, %)
Diarrhea83[13]24.4[13]66[13]12.5[13]
Nausea53[13]4[14]42[13]3[14]
Vomiting46[14]4[14]31[14]2[14]
Hand-foot syndrome46[14]10[14]56[14]11[14]
Decreased appetite35[14]3[14]22[14]2[14]
Fatigue34[14]3[14]31[14]3[14]

Discontinuation due to diarrhea occurred in 2.6% of patients in the neratinib arm[14].

Signaling Pathway Inhibition

The differing selectivity profiles of this compound and neratinib suggest distinct impacts on cellular signaling pathways.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER_dimer HER Dimerization HER2->HER_dimer EGFR EGFR EGFR->HER_dimer RAS RAS HER_dimer->RAS PI3K PI3K HER_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DZD1516 This compound DZD1516->HER2 Highly Selective Inhibition Neratinib Neratinib Neratinib->HER2 Inhibition Neratinib->EGFR Inhibition

Caption: Simplified HER2/EGFR signaling pathway and points of inhibition.

This compound is designed for high selectivity towards HER2, minimizing the inhibition of EGFR. This is hypothesized to reduce EGFR-related toxicities such as diarrhea and rash. Neratinib, being a pan-HER inhibitor, blocks signaling from both HER2 and EGFR, which contributes to its broad anti-cancer activity but also to its characteristic side-effect profile[5]. Both drugs ultimately inhibit downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to reduced cell proliferation and survival[5][15].

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the safety and efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

Methodology:

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound or neratinib) is prepared in DMSO.

  • Kinase Reaction Setup: The purified kinase, a specific peptide substrate, and the test compound are combined in a buffer solution in a microplate well.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the amount of phosphorylated substrate or the amount of ADP produced is measured. This is often done using luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value is calculated using a dose-response curve.

Kinase_Assay_Workflow Compound Serial Dilution of Test Compound Reaction Kinase Reaction (Incubation) Compound->Reaction Kinase Purified Kinase + Substrate Kinase->Reaction ATP ATP ATP->Reaction Detection Detection of Phosphorylation/ADP Reaction->Detection Analysis IC50 Calculation Detection->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is plotted against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of proliferation).

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy and in vivo safety of a compound in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., orally), while the control group receives a vehicle.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly. Any signs of toxicity are recorded.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised and may be used for further analysis (e.g., pharmacodynamic studies).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Xenograft_Workflow Implantation Cancer Cell Implantation in Mice Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint

Caption: General workflow for an in vivo xenograft tumor model.

Discussion and Future Directions

The available data suggest that this compound and neratinib have distinct safety profiles, likely driven by their differences in kinase selectivity. The high incidence of diarrhea with neratinib is a significant clinical challenge, although it can be managed with prophylactic measures. The early data for this compound are encouraging, with a notable absence of significant diarrhea and rash, which are common EGFR-related toxicities. However, the observed headache, vomiting, and hematological changes with this compound will require further investigation in larger clinical trials to fully characterize their incidence and manageability.

For researchers and drug developers, the comparative analysis of these two agents underscores the importance of kinase selectivity in designing next-generation TKIs with improved therapeutic windows. As this compound progresses through clinical development, a more comprehensive safety database will become available, allowing for a more direct and detailed comparison with established therapies like neratinib. Future studies should also focus on identifying biomarkers that can predict which patients are most likely to benefit from each agent and who may be at a higher risk for specific toxicities.

References

A Comparative Analysis of the Therapeutic Index of (R)-DZD1516 and Other HER2 Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for HER2-positive cancers, the therapeutic index—a measure of a drug's safety and efficacy—is a critical determinant of clinical utility. This guide provides a detailed comparison of the novel, brain-penetrant HER2 tyrosine kinase inhibitor (TKI), (R)-DZD1516, with other established TKIs: lapatinib (B449), neratinib, and tucatinib. The assessment is based on available preclinical and clinical data, with a focus on quantitative measures of efficacy and safety to approximate the therapeutic window of these agents.

This compound is a potent, reversible, and highly selective HER2 TKI designed for enhanced central nervous system (CNS) penetration.[1][2] Its favorable safety profile, particularly the low incidence of wild-type EGFR-related adverse effects, suggests a potentially wider therapeutic index compared to less selective TKIs.[1][3]

Comparative Efficacy and Safety Profile

The therapeutic index of a drug is conceptually the ratio between the toxic dose and the therapeutic dose. In preclinical studies, this can be estimated from the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). In the clinical setting, an analogous concept is the therapeutic window, which is informed by the maximum tolerated dose (MTD) and the dose required for a therapeutic effect. The following tables summarize key preclinical and clinical data for this compound and comparator TKIs to facilitate an assessment of their respective therapeutic windows.

Preclinical Profile
ParameterThis compoundLapatinibNeratinibTucatinib
Target(s) HER2HER2, EGFRPan-HER (HER1, HER2, HER4)HER2
pHER2 IC50 4.4 nM~10-60 nM~6-60 nM~8-70 nM
pEGFR IC50 1455 nM~10-340 nM~1-90 nM>1000 nM
Selectivity (pEGFR/pHER2) >300-foldVariableLow>1000-fold
Cell Growth Inhibition (GI50 in HER2+ cells) ~20 nMVariableMore potent than lapatinibPotent in HER2+ cells
In Vivo Efficacy (Xenograft models) 48-79% TGI at 100-150 mg/kgEffectiveEffectiveEffective

TGI: Tumor Growth Inhibition; IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data for comparator TKIs are compiled from various sources and may not be directly comparable due to different experimental conditions.

Clinical Profile
ParameterThis compoundLapatinibNeratinibTucatinib
Maximum Tolerated Dose (MTD) 250 mg BID1250-1500 mg QD240 mg QD300 mg BID
Dose-Limiting Toxicities (DLTs) Occurred at 300 mg BIDDiarrhea, rashDiarrheaElevated liver enzymes
Common Adverse Events (AEs) Headache, vomiting, decreased hemoglobinDiarrhea, rash, nausea, fatigueDiarrhea, nausea, abdominal pain, fatigueDiarrhea, elevated liver enzymes, rash, nausea
EGFR-related AEs (e.g., severe diarrhea, rash) Not reported at or below MTDCommonVery commonLess common

BID: Twice daily; QD: Once daily. MTD and AE data are based on monotherapy or specific combination therapy trials and may vary.

The data suggest that this compound's high selectivity for HER2 over EGFR translates into a favorable clinical safety profile, with a notable absence of severe diarrhea and rash at therapeutic doses.[2][3] This contrasts with less selective TKIs like lapatinib and particularly neratinib, where EGFR-mediated toxicities are dose-limiting. Tucatinib also demonstrates high selectivity for HER2, resulting in a better-tolerated profile compared to lapatinib and neratinib.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for these TKIs is the inhibition of HER2 autophosphorylation and the subsequent blockade of downstream signaling pathways that drive cell proliferation and survival. The two major pathways downstream of HER2 are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TKI Inhibition HER2 HER2 Dimer PI3K PI3K HER2->PI3K RAS RAS HER2->RAS EGFR EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DZD1516 This compound DZD1516->HER2 Highly Selective Tucatinib Tucatinib Tucatinib->HER2 Selective Lapatinib Lapatinib Lapatinib->HER2 Lapatinib->EGFR Neratinib Neratinib Neratinib->HER2 Neratinib->EGFR Pan-HER

HER2 Signaling Pathway and TKI Inhibition Points.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of TKIs.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical biochemical assay to determine the concentration of a TKI required to inhibit 50% of the kinase activity of a purified enzyme.

Kinase_Assay_Workflow start Start prep_enzyme Prepare purified HER2/EGFR enzyme start->prep_enzyme prep_t_k_i Prepare serial dilutions of TKI start->prep_t_k_i reaction_mix Combine enzyme, TKI, ATP, and substrate prep_enzyme->reaction_mix prep_t_k_i->reaction_mix incubation Incubate at room temperature reaction_mix->incubation detection Measure kinase activity (e.g., luminescence) incubation->detection data_analysis Calculate IC50 values detection->data_analysis end End data_analysis->end

Workflow for In Vitro Kinase Inhibition Assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human HER2 or EGFR kinase domain is diluted in kinase buffer. A specific peptide substrate is also prepared in the same buffer.

  • TKI Dilution: The TKI is serially diluted in DMSO and then further diluted in kinase buffer to achieve the desired final concentrations.

  • Reaction Initiation: The kinase, substrate, and TKI are mixed in a 96-well plate. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

  • Signal Detection: A detection reagent (e.g., ADP-Glo™) is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. The signal (e.g., luminescence) is read using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each TKI concentration relative to a vehicle control (DMSO). The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay (GI50 Determination)

This protocol describes a common method to assess the effect of a TKI on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: HER2-positive cancer cells (e.g., BT-474) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • TKI Treatment: The TKI is serially diluted in culture medium and added to the cells. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The cells are incubated with the TKI for a specified period (e.g., 72 hours).

  • Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Acquisition: Luminescence is measured using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated for each TKI concentration relative to the vehicle control. The GI50 value is determined by plotting the percentage of growth inhibition against the log of the TKI concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of a TKI in a mouse model.

Xenograft_Workflow start Start implant_cells Implant HER2+ tumor cells into immunodeficient mice start->implant_cells tumor_growth Allow tumors to reach a palpable size implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treatment Administer TKI or vehicle daily via oral gavage randomize->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Continue treatment until predefined endpoint monitoring->endpoint analysis Analyze tumor growth inhibition endpoint->analysis end End analysis->end

Workflow for In Vivo Xenograft Efficacy Study.

Methodology:

  • Cell Implantation: Human HER2-positive breast cancer cells (e.g., BT-474) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (vehicle control and various doses of the TKI).

  • Drug Administration: The TKI is formulated in an appropriate vehicle and administered to the mice, typically daily via oral gavage.

  • Monitoring: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment.

  • Data Analysis: The tumor growth inhibition (TGI) for each treatment group is calculated as the percentage difference in the mean tumor volume between the treated group and the vehicle control group. Statistical analysis is performed to determine the significance of the antitumor effect.

Conclusion

The assessment of the therapeutic index, or more practically, the therapeutic window, of TKIs is a multifaceted process that integrates preclinical potency and selectivity data with clinical safety and efficacy findings. This compound emerges as a promising HER2-targeted TKI with a potentially superior therapeutic index, primarily driven by its high selectivity for HER2 over EGFR. This selectivity appears to mitigate the risk of common dose-limiting toxicities associated with less selective HER2/EGFR TKIs. Further clinical development and direct comparative studies will be essential to definitively establish the clinical advantages of this compound in the management of HER2-positive cancers, particularly those with CNS involvement.

References

Revolutionizing HER2-Positive Breast Cancer Therapy: A Comparative Guide to (R)-DZD1516 Combination Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of the novel, brain-penetrant HER2 inhibitor, (R)-DZD1516, in combination with established chemotherapy agents for the treatment of HER2-positive breast cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to offer an objective comparison of this compound's performance with alternative therapeutic strategies.

This compound is an orally bioavailable inhibitor of the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase overexpressed in a significant subset of breast cancers.[1] Its ability to cross the blood-brain barrier addresses a critical unmet need for patients who develop central nervous system (CNS) metastases.[2][3] Preclinical studies have demonstrated the synergistic potential of combining DZD1516 with antibody-drug conjugates (ADCs), offering a promising avenue to enhance anti-tumor efficacy.

Preclinical Efficacy of DZD1516 in Combination with HER2-Targeted Antibody-Drug Conjugates

In vivo studies utilizing xenograft models of HER2-positive breast cancer have demonstrated the enhanced anti-tumor activity of DZD1516 when combined with the HER2-targeted ADCs, ado-trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan (B607063) (T-DXd). These combinations have shown significant improvements in inhibiting tumor growth in both subcutaneous and brain metastasis models compared to monotherapy.

Summary of In Vivo Antitumor Activity
Combination TherapyXenograft ModelKey Findings
DZD1516 + T-DM1 Brain Metastasis (BM)Combination showed numerically better antitumor activity than T-DM1 alone.
Subcutaneous (SC)DZD1516 in combination with T-DM1 showed numerically better antitumor activity than T-DM1 alone.
DZD1516 + T-DXd Brain Metastasis (BM)Combination produced significantly better efficacy than either DZD1516 or T-DXd alone, demonstrating a synergistic effect.
Subcutaneous (SC)The combination induced complete tumor remission.

Deciphering the Mechanism: The HER2 Signaling Pathway

DZD1516 exerts its therapeutic effect by inhibiting the HER2 signaling pathway, which, when overactivated, drives tumor cell proliferation and survival. The diagram below illustrates the key components of this pathway and the point of intervention for DZD1516.

HER2_Signaling_Pathway HER2 Signaling Pathway and DZD1516 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Dimer HER2/HER3 Heterodimer HER2->Dimer HER3 HER3 HER3->Dimer PI3K PI3K Dimer->PI3K Activation RAS RAS Dimer->RAS Activation AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DZD1516 This compound DZD1516->Dimer Inhibits Autophosphorylation

HER2 signaling pathway with DZD1516 inhibition.

Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the combination of DZD1516 with chemotherapy agents.

In Vivo Xenograft Models of HER2-Positive Breast Cancer

Objective: To assess the in vivo anti-tumor efficacy of DZD1516 as a single agent and in combination with HER2-targeted ADCs.

Cell Line: BT474C1-Luci Mono1, a HER2-overexpressing human breast carcinoma cell line engineered to express luciferase for bioluminescence imaging.

Animal Model: Female nude mice.

Tumor Implantation:

  • Subcutaneous Model: BT474C1-Luci Mono1 cells are implanted subcutaneously into the flank of the mice.

  • Brain Metastasis Model: BT474C1-Luci Mono1 cells are implanted intracerebrally to establish brain tumors.

Drug Administration:

  • DZD1516 is administered orally, typically twice daily (BID).

  • T-DM1 and T-DXd are administered intravenously (IV) according to established dosing schedules (e.g., once every two weeks or once weekly).

Efficacy Assessment:

  • Tumor growth is monitored over time. In subcutaneous models, this is often done by caliper measurements of tumor volume.

  • In brain metastasis models, tumor burden is quantified using bioluminescence imaging. Mice are injected with luciferin, and the resulting light emission from the tumor cells is captured and analyzed.

  • Endpoints for efficacy include tumor growth inhibition (TGI), tumor regression, and survival.

The workflow for these in vivo studies is depicted below.

Experimental_Workflow In Vivo Xenograft Experimental Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Cell_Culture BT474C1-Luci Mono1 Cell Culture Implantation Tumor Cell Implantation (Subcutaneous or Intracerebral) Cell_Culture->Implantation Tumor_Establishment Tumor Establishment Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization DZD1516_Mono DZD1516 Monotherapy Randomization->DZD1516_Mono ADC_Mono ADC Monotherapy (T-DM1 or T-DXd) Randomization->ADC_Mono Combination DZD1516 + ADC Combination Therapy Randomization->Combination Vehicle Vehicle Control Randomization->Vehicle Tumor_Measurement Tumor Growth Monitoring (Calipers or Bioluminescence) DZD1516_Mono->Tumor_Measurement ADC_Mono->Tumor_Measurement Combination->Tumor_Measurement Vehicle->Tumor_Measurement Data_Analysis Data Analysis (TGI, Survival) Tumor_Measurement->Data_Analysis Conclusion Conclusion on Combination Efficacy Data_Analysis->Conclusion

References

Safety Operating Guide

Safe Disposal of (R)-DZD1516: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of (R)-DZD1516, a research-grade chemical compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.

This compound is the (R)-enantiomer of DZD1516, a potent and selective HER2 tyrosine kinase inhibitor (TKI) with good blood-brain barrier penetration. [1][2][3][4][5] As a potent, biologically active compound, this compound requires careful handling and disposal. Improper disposal can lead to environmental contamination and potential health risks. The following procedures are based on established guidelines for hazardous and investigational pharmaceutical waste management and are designed to provide clear, actionable steps for laboratory personnel.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, this guidance is based on best practices for the disposal of potent, research-grade pharmaceutical compounds. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

I. Data Presentation

Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, a summary of quantitative data regarding its specific physical, chemical, and toxicological properties cannot be provided. For investigational compounds, it is standard practice to handle them as potentially hazardous until comprehensive data is available.

II. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound in any form—solid, liquid solution, or contaminated materials—requires stringent safety measures to prevent accidental exposure.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.

  • Respiratory Protection: If there is a risk of aerosolization or dust generation, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood.

III. Experimental Protocol: Disposal of this compound and Contaminated Materials

The following is a generalized protocol for the disposal of this compound. This should be adapted to comply with your institution's specific EHS procedures.

Objective: To safely collect, segregate, and dispose of this compound and associated contaminated waste in accordance with hazardous waste regulations.

Materials:

  • Designated, leak-proof, and clearly labeled hazardous waste containers for solid and liquid waste.

  • Sealable plastic bags for solid waste.

  • Appropriate PPE (as listed above).

  • Chemical spill kit.

Procedure:

  • Waste Segregation: At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams. This includes:

    • Unused/Expired this compound: The pure compound should be treated as hazardous chemical waste.

    • Contaminated Labware: Items such as vials, pipette tips, weighing boats, and gloves that have come into direct contact with this compound.

    • Solutions Containing this compound: All liquid solutions containing the compound.

  • Solid Waste Containment:

    • Place all contaminated solid waste (e.g., gloves, pipette tips, vials) into a designated, robust, and sealable plastic bag.

    • Once the bag is full, seal it and place it inside a larger, clearly labeled hazardous waste container for solids. The container should be labeled with "Hazardous Waste" and "this compound."

  • Liquid Waste Containment:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.

    • The container must be kept securely closed when not in use.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the solvent system(s) used. Do not mix incompatible waste streams.

  • Decontamination of Work Surfaces:

    • Decontaminate all surfaces and equipment that have come into contact with this compound.

    • A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) to solubilize the compound, followed by a cleaning agent.

    • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous solid waste.

  • Waste Storage and Disposal:

    • Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department. All investigational drugs should be disposed of in accordance with local, state, and federal regulations, which typically involves incineration.[6][7][8]

IV. Mandatory Visualization

G cluster_start Start: Generation of this compound Waste cluster_assessment Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Pathway start Waste Generated is_solid Solid Waste? start->is_solid solid_waste Unused Compound, Contaminated Labware (Gloves, Tips, Vials) is_solid->solid_waste Yes liquid_waste Solutions Containing This compound is_solid->liquid_waste No contain_solid Seal in Labeled Hazardous Waste Container solid_waste->contain_solid storage Store in Secure Satellite Accumulation Area contain_solid->storage contain_liquid Collect in Labeled, Leak-Proof Container liquid_waste->contain_liquid contain_liquid->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs incineration Incineration via Certified Vendor ehs->incineration

Caption: Disposal workflow for this compound waste, from generation to final disposal.

References

Personal protective equipment for handling (R)-DZD1516

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Handling (R)-DZD1516

This compound is an orally bioavailable, potent, and highly selective HER2 inhibitor, classified as an Active Pharmaceutical Ingredient (API) with potential antineoplastic activity.[1][2][3] Due to its potent biological effects, stringent safety protocols are imperative during handling, storage, and disposal to minimize exposure and ensure the safety of laboratory personnel. This document provides essential guidance for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on the potential hazards associated with a potent API.

Body Part Personal Protective Equipment Specifications & Use Cases
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves at all times. Change the outer pair immediately upon contamination.
Eyes/Face Safety Goggles with Side Shields or Face ShieldUse in conjunction with safety glasses. A face shield is recommended when there is a risk of splashes or aerosol generation.
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Required when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.
Body Disposable Lab Coat with Knit CuffsA disposable, low-permeability lab coat should be worn over personal clothing. Cuffs should be tucked into the inner pair of gloves.
Feet Closed-toe Shoes and Disposable Shoe CoversImpervious, closed-toe shoes are mandatory. Shoe covers should be worn in designated handling areas and removed upon exiting.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Designate Handling Area prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Compound in Ventilated Enclosure prep3->handle1 handle2 Perform manipulations in Fume Hood handle1->handle2 handle3 Label all containers clearly handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Doff PPE in Designated Area clean1->clean2 clean3 Dispose of Waste in Labeled Bags clean2->clean3 A Identify Hazards (Potent API, Powder Form) B Assess Risks (Inhalation, Dermal Contact, Ingestion) A->B C Implement Control Measures B->C D Engineering Controls (Fume Hood, Ventilated Enclosure) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (Gloves, Respirator, Lab Coat) C->F G Review and Update Protocols D->G E->G F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.